SR59230A hydrochloride
Description
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Properties
IUPAC Name |
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCXUIOEAAJJL-MKSBGGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042562 | |
| Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR59230A Hydrochloride: A Technical Overview of its Interaction with β-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SR59230A hydrochloride, a potent and selective antagonist for the β3-adrenergic receptor. Below, we present its binding affinities for β1, β2, and β3 receptors, detailed experimental methodologies for determining these values, and a visualization of the associated signaling pathways.
Core Data: IC50 Values
This compound demonstrates preferential binding to the β3-adrenergic receptor over the β1 and β2 subtypes. This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand. The IC50 values are summarized in the table below.
| Adrenergic Receptor Subtype | IC50 Value (nM) |
| β1 | 408[1] |
| β2 | 648[1] |
| β3 | 40[1] |
Table 1: IC50 values of this compound for β1, β2, and β3 adrenergic receptors.
Experimental Protocols: Determination of IC50 Values
The determination of the IC50 values for this compound is typically achieved through competitive radioligand binding assays. This method measures the ability of the unlabeled antagonist (SR59230A) to displace a radiolabeled ligand from its receptor.
General Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes centrifugation to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
2. Competitive Binding Incubation:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled competitor, this compound.
-
To determine non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is added to a set of control wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of SR59230A.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the SR59230A concentration.
-
A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
Signaling Pathways of β-Adrenergic Receptors
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. While sharing some common pathways, the three subtypes also exhibit distinct signaling mechanisms.
β1-Adrenergic Receptor Signaling
The β1-adrenergic receptor is predominantly coupled to the Gs protein. Its activation leads to the canonical adenylyl cyclase pathway. However, evidence also points towards alternative, Gs-independent signaling.
β2-Adrenergic Receptor Signaling
The β2-adrenergic receptor is unique in its ability to couple to both Gs and Gi proteins. This dual coupling allows for a more complex and compartmentalized regulation of downstream signaling.
β3-Adrenergic Receptor Signaling
Primarily known for its role in lipolysis and thermogenesis, the β3-adrenergic receptor signals through the canonical Gs pathway.[2] Similar to the β2 subtype, it can also couple to Gi, leading to the activation of alternative pathways.[3]
References
SR59230A hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family. Predominantly expressed in adipose tissue, the β3-AR plays a crucial role in the regulation of lipolysis and thermogenesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound. Detailed signaling pathways, including both canonical and non-canonical cascades, are elucidated through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical Structure and Properties
This compound is chemically known as (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol hydrochloride.[1][2] Its structure is characterized by a propanolamine (B44665) side chain attached to an ethylphenoxy group and a tetrahydronaphthalenylamine moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2S)-1-(2-ethylphenoxy)-3-{[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol; hydrochloride | [1] |
| Molecular Formula | C₂₁H₂₈ClNO₂ | [1][2] |
| Molecular Weight | 361.91 g/mol | [1] |
| CAS Number | 1135278-41-9 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 250 mg/mL (690.78 mM) (with ultrasonic), H₂O: 2.5 mg/mL (6.91 mM) (with ultrasonic) | [1] |
| SMILES | Cl.CCC1=CC=CC=C1OC--INVALID-LINK--CN[C@H]1CCCC2C=CC=CC=21 | [1] |
| InChI Key | SHUCXUIOEAAJJL-MKSBGGEFSA-N | [1] |
Pharmacological Properties
This compound is a potent and selective antagonist of the β3-adrenergic receptor. Its selectivity for the β3-AR over β1- and β2-AR subtypes makes it a valuable tool for studying the physiological and pathological roles of the β3-AR.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species | Reference |
| IC₅₀ (β3-AR) | 40 nM | [1] | |
| IC₅₀ (β1-AR) | 408 nM | [1] | |
| IC₅₀ (β2-AR) | 648 nM | [1] | |
| In Vivo Activity | Orally active | [1] |
Signaling Pathways
As an antagonist, this compound blocks the downstream signaling cascades initiated by the activation of the β3-adrenergic receptor by its endogenous agonists, such as norepinephrine.
Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway of the β3-AR involves its coupling to a stimulatory G protein (Gs). This initiates a cascade of events leading to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate physiological responses.
References
SR59230A Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SR59230A hydrochloride, a potent and selective β3-adrenergic receptor antagonist. This document details its chemical properties, mechanism of action, key signaling pathways, and established experimental protocols, serving as a vital resource for professionals in drug discovery and development.
Core Compound Specifications
This compound is a well-characterized molecule with specific physical and chemical properties crucial for experimental design and execution.
| Property | Value | Citation(s) |
| CAS Number | 1135278-41-9 | [1][2][3] |
| Molecular Weight | 361.91 g/mol | [1][2][3] |
| Molecular Formula | C₂₁H₂₈ClNO₂ | [2][3] |
| Purity | ≥98% | [2][4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water to 10 mM and in DMSO to 100 mM. | [3][4] |
| Storage | Store at room temperature. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | [4][5] |
Mechanism of Action and Pharmacological Profile
This compound is primarily recognized as a potent and selective antagonist of the β3-adrenergic receptor.[1] Its selectivity for the β3 receptor over β1 and β2 receptors makes it a valuable tool for investigating the physiological and pathological roles of the β3-adrenoceptor.
The antagonist activity of this compound has been demonstrated through its ability to block the effects of β3-adrenergic agonists. However, it's important to note that at higher concentrations, this compound can also exhibit antagonist activity at α1-adrenoceptors, a factor that should be considered in experimental design.[1]
Interestingly, this compound also displays characteristics of "ligand-directed signaling" or "biased agonism." This means that while it acts as an antagonist at the canonical Gs-cAMP signaling pathway, it can simultaneously act as a partial or full agonist at other signaling pathways, such as the p38 MAPK and Erk1/2 pathways. This pleiotropic activity is dependent on the cell type and the level of receptor expression.
The IC₅₀ values of this compound highlight its selectivity profile:
| Receptor | IC₅₀ (nM) | Citation(s) |
| β3-adrenergic | 40 | [1] |
| β1-adrenergic | 408 | [1] |
| β2-adrenergic | 648 | [1] |
Key Signaling Pathways
The interaction of this compound with the β3-adrenergic receptor modulates several key intracellular signaling cascades. Understanding these pathways is critical for interpreting experimental results.
β3-Adrenergic Receptor Antagonism and cAMP Pathway
As a β3-adrenergic receptor antagonist, this compound primarily blocks the Gs protein-mediated activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical pathway for β3-adrenergic receptor signaling.
Caption: Antagonism of the Gs-cAMP pathway by this compound.
Ligand-Directed Signaling: p38 MAPK and Erk1/2 Pathways
This compound can paradoxically activate the p38 MAPK and Erk1/2 signaling pathways, demonstrating biased agonism. This activation is independent of the Gs-cAMP pathway and is thought to be mediated through G protein-coupled receptor kinases (GRKs) and β-arrestins.
References
Pharmacological Profile of SR59230A Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR59230A hydrochloride is a well-characterized pharmacological tool compound, initially identified as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). Its utility in elucidating the physiological and pathophysiological roles of the β3-AR is extensive. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and selectivity. Detailed experimental protocols for key assays are provided, and its complex signaling pathways are visualized. Notably, this guide also addresses the compound's partial agonist activity at the mouse β3-AR and its off-target effects as an α1-adrenoceptor antagonist at higher concentrations, critical considerations for the accurate interpretation of experimental results.
Receptor Binding Affinity
This compound exhibits a significantly higher affinity for the β3-adrenergic receptor compared to the β1 and β2 subtypes. This selectivity has been a cornerstone of its use in distinguishing β3-AR mediated effects from those of other beta-adrenergic signaling pathways. The binding affinities are typically determined through radioligand binding assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) | Reference(s) |
| β3-Adrenergic Receptor | 40 | [1][2][3] |
| β1-Adrenergic Receptor | 408 | [1][2][3] |
| β2-Adrenergic Receptor | 648 | [1][2][3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the receptor.
Functional Activity
β3-Adrenergic Receptor Antagonism
This compound acts as a competitive antagonist at the β3-adrenoceptor. In functional assays, it effectively blocks the effects of β3-AR agonists. For instance, in rat brown adipocytes, SR59230A antagonizes the norepinephrine-induced cyclic AMP (cAMP) accumulation and glycerol (B35011) release.[4]
Table 2: Functional Antagonist Potency of this compound at the β3-Adrenoceptor
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference(s) |
| cAMP Accumulation | SR 58611A | Rat brown adipose tissue membranes | pKB | 8.87 ± 0.12 | [4] |
| cAMP Accumulation | CGP 12177 | Rat brown adipose tissue membranes | pKB | 8.20 ± 0.15 | [4] |
| Relaxation | Isoprenaline | Human colonic circular smooth muscle | pA2 | 8.31 | [5] |
pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, while pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Partial Agonist Activity at the Mouse β3-Adrenoceptor
Interestingly, studies on the cloned mouse β3-adrenoceptor have revealed that SR59230A can exhibit partial agonist properties.[6] This activity appears to be dependent on the level of receptor expression and the specific signaling pathway being measured. While it acts as an antagonist for cAMP accumulation in some systems, it can function as an agonist for other signaling readouts, such as increases in extracellular acidification rates (ECARs) and phosphorylation of p38 mitogen-activated protein kinase (MAPK).[6] This phenomenon is an example of biased agonism, where a ligand preferentially activates certain signaling pathways over others.
Off-Target Activity: α1-Adrenoceptor Antagonism
At higher concentrations, this compound has been shown to exhibit antagonist activity at α1-adrenoceptors.[7][8] This is a critical consideration for in vivo studies where high doses may be used. This off-target effect has been demonstrated in functional and ligand binding studies. For example, high concentrations of SR59230A can mimic the effects of the α1-adrenoceptor antagonist prazosin.[7]
Signaling Pathways
The canonical signaling pathway for the β3-adrenoceptor involves its coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cAMP. However, evidence suggests that β3-ARs, particularly when stimulated by ligands like SR59230A, can also signal through Gs-independent pathways, such as the activation of p38 MAPK.
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of SR59230A for different receptor subtypes.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol for β-adrenoceptors, [³H]-prazosin for α1-adrenoceptors) and varying concentrations of this compound.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
Functional Assays
This assay measures the ability of SR59230A to antagonize agonist-induced cAMP production.
Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with the β3-adrenoceptor (e.g., 3T3-L1 adipocytes) are cultured.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: A β-adrenoceptor agonist (e.g., norepinephrine, isoprenaline) is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The ability of SR59230A to inhibit the agonist-induced cAMP response is used to calculate its antagonist potency (pA2 or pKB).
This assay is used to investigate the G-protein-independent signaling of the β3-adrenoceptor and the partial agonist activity of SR59230A.
Methodology:
-
Cell Treatment: Cells expressing the mouse β3-adrenoceptor are treated with this compound for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.
-
Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of phosphorylated p38 to total p38.
In Vivo Pharmacology
This compound has been used in various in vivo models to probe the function of the β3-adrenoceptor. For example, it has been shown to block the hyperthermia produced by MDMA in mice.[8] In a rat model of monocrotaline-induced pulmonary arterial hypertension, SR59230A treatment demonstrated beneficial effects on right ventricular performance.[9]
Conclusion
This compound is a valuable pharmacological tool for studying the β3-adrenergic receptor. Its high selectivity for the β3-AR over β1- and β2-ARs makes it a standard antagonist for in vitro and in vivo studies. However, researchers must be cognizant of its species-dependent partial agonism at the mouse β3-adrenoceptor and its off-target antagonist activity at α1-adrenoceptors at higher concentrations. A thorough understanding of its complex pharmacological profile, as detailed in this guide, is essential for the robust design and accurate interpretation of experiments aimed at elucidating the roles of the β3-adrenergic receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR59230A Hydrochloride Ligand-Directed Signaling at the Beta-3 Adrenoceptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of SR59230A hydrochloride, a ligand known for its complex and pathway-dependent effects at the beta-3 adrenergic receptor (β3-AR). Initially classified as a selective β3-AR antagonist, subsequent research has revealed that SR59230A exhibits biased agonism, or ligand-directed signaling. This phenomenon, where a ligand differentially activates downstream signaling pathways of a single receptor, has significant implications for drug discovery and development. This document details the quantitative pharmacology of SR59230A, provides in-depth experimental protocols for studying its effects, and visualizes the key signaling pathways and experimental workflows.
Core Concepts: Ligand-Directed Signaling at the β3-Adrenoceptor
The β3-adrenoceptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed in adipose tissue and the urinary bladder. Its activation is canonically linked to the Gs protein pathway, leading to adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production. However, it is now understood that β3-AR signaling is more complex, involving pathways independent of Gs, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.
This compound exemplifies the concept of ligand-directed signaling at the β3-AR. While it acts as an antagonist or weak partial agonist in the canonical Gs-cAMP pathway, it functions as a potent agonist in stimulating the ERK1/2 and p38 MAPK pathways, as well as increasing the extracellular acidification rate (ECAR), an indicator of cellular metabolism.[1][2] This biased agonism is dependent on factors such as the cellular background and the expression level of the receptor.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound and key reference ligands—the non-selective β-agonist isoproterenol (B85558) and the selective β3-agonist CL316243—at the mouse β3-adrenoceptor expressed in Chinese Hamster Ovary (CHO) cells. The data is compiled from studies conducted in cell lines with high (CHOβ3H) and low (CHOβ3L) receptor expression levels to highlight the influence of receptor density on ligand activity.[1]
Table 1: Ligand Binding Affinities at the β3-Adrenoceptor
| Ligand | Receptor Subtype | Ki (nM) |
| This compound | β3 | 15.8 |
| β1 | 408 | |
| β2 | 648 |
Note: Ki values are indicative of the ligand's affinity for the receptor, with lower values indicating higher affinity.
Table 2: Potency (pEC50) and Efficacy (Emax) for cAMP Accumulation
| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |
| Isoproterenol | CHOβ3H | 7.8 ± 0.1 | 100 | Full Agonist |
| CHOβ3L | 7.2 ± 0.1 | 100 | Full Agonist | |
| CL316243 | CHOβ3H | 8.1 ± 0.1 | 85 ± 5 | Partial Agonist |
| CHOβ3L | 7.5 ± 0.1 | 70 ± 6 | Partial Agonist | |
| SR59230A | CHOβ3H | 6.9 ± 0.1 | 35 ± 4 | Partial Agonist |
| CHOβ3L | - | Antagonist | Antagonist |
Data adapted from Baker, 2007.[1]
Table 3: Potency (pEC50) and Efficacy (Emax) for ERK1/2 Phosphorylation
| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |
| Isoproterenol | CHOβ3H | 8.5 ± 0.2 | 100 | Full Agonist |
| CHOβ3L | 8.1 ± 0.2 | 100 | Full Agonist | |
| CL316243 | CHOβ3H | 8.8 ± 0.2 | 110 ± 10 | Full Agonist |
| CHOβ3L | 8.4 ± 0.2 | 120 ± 12 | Full Agonist | |
| SR59230A | CHOβ3H | 8.2 ± 0.2 | 150 ± 15 | Full Agonist |
| CHOβ3L | 7.8 ± 0.2 | 160 ± 16 | Full Agonist |
Data adapted from Baker, 2007.[1]
Table 4: Potency (pEC50) and Efficacy (Emax) for p38 MAPK Phosphorylation
| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |
| Isoproterenol | CHOβ3H | 7.9 ± 0.2 | 100 | Full Agonist |
| CHOβ3L | 7.5 ± 0.2 | 100 | Full Agonist | |
| CL316243 | CHOβ3H | 8.2 ± 0.2 | 90 ± 9 | Partial Agonist |
| CHOβ3L | 7.8 ± 0.2 | 110 ± 11 | Full Agonist | |
| SR59230A | CHOβ3H | 7.6 ± 0.2 | 180 ± 20 | Full Agonist |
| CHOβ3L | 7.2 ± 0.2 | 200 ± 25 | Full Agonist |
Data adapted from Baker, 2007.[1]
Table 5: Potency (pEC50) and Efficacy (Emax) for Extracellular Acidification Rate (ECAR)
| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |
| Isoproterenol | CHOβ3H | 7.5 ± 0.1 | 100 | Full Agonist |
| CHOβ3L | 7.0 ± 0.1 | 100 | Full Agonist | |
| CL316243 | CHOβ3H | 7.8 ± 0.1 | 95 ± 8 | Full Agonist |
| CHOβ3L | 7.2 ± 0.1 | 90 ± 7 | Full Agonist | |
| SR59230A | CHOβ3H | 7.2 ± 0.1 | 110 ± 10 | Full Agonist |
| CHOβ3L | 6.8 ± 0.1 | 105 ± 9 | Full Agonist |
Data adapted from Baker, 2007.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by SR59230A at the β3-adrenoceptor and a typical experimental workflow for characterizing ligand-directed signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
Cell Culture
CHO-K1 cells stably expressing the mouse β3-adrenoceptor are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP following receptor stimulation.
Materials:
-
CHO-β3 cells
-
Serum-free medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
Reference agonists (Isoproterenol, CL316243) and SR59230A
-
Lysis buffer
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
Protocol:
-
Seed CHO-β3 cells into a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with pre-warmed serum-free medium.
-
Pre-incubate the cells with 0.5 mM IBMX in serum-free medium for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Add varying concentrations of SR59230A, isoproterenol, or CL316243 to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader compatible with the detection technology (e.g., time-resolved fluorescence).
-
Data are normalized to the maximal response of a full agonist (e.g., isoproterenol) and concentration-response curves are generated to determine pEC50 and Emax values.
ERK1/2 and p38 MAPK Phosphorylation Assay (Western Blotting)
This method detects the phosphorylation and thus activation of ERK1/2 and p38 MAPKs.
Materials:
-
CHO-β3 cells
-
Serum-free medium
-
Reference agonists and SR59230A
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed CHO-β3 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with various concentrations of ligands for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify band intensities to determine the fold-change in phosphorylation relative to untreated controls.
Extracellular Acidification Rate (ECAR) Assay
ECAR is a measure of glycolysis and is often assessed using a Seahorse XF Analyzer.
Materials:
-
CHO-β3 cells
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
-
Reference agonists and SR59230A
-
Seahorse XF Analyzer and consumables
Protocol:
-
Seed CHO-β3 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with the compounds to be injected during the assay (e.g., SR59230A, isoproterenol).
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and begin the assay.
-
Measure the basal ECAR before injecting the compounds.
-
Inject the compounds and monitor the change in ECAR in real-time.
-
Data is analyzed using the Seahorse Wave software to determine the rate of change in ECAR following ligand stimulation.
Conclusion
This compound serves as a compelling example of ligand-directed signaling at the β3-adrenoceptor. Its differential effects on the cAMP and MAPK pathways underscore the importance of a multi-faceted approach to GPCR drug discovery. Understanding and harnessing biased agonism may lead to the development of novel therapeutics with improved efficacy and reduced side-effect profiles. The data and protocols presented in this guide offer a robust framework for researchers to investigate the nuanced pharmacology of SR59230A and other β3-AR ligands.
References
- 1. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
SR59230A Hydrochloride: A Technical Guide to its Role in Thermogenesis Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a chemical compound widely utilized in biomedical research as a potent and selective antagonist for the β3-adrenergic receptor (β3-AR).[1][2] Predominantly expressed in adipose tissue, the β3-AR is a key regulator of lipolysis and thermogenesis, the process of heat production in organisms.[1] The activation of β3-AR in brown adipose tissue (BAT) stimulates non-shivering thermogenesis, a critical mechanism for maintaining body temperature and dissipating energy.[3][4] SR59230A's ability to selectively block this receptor makes it an invaluable tool for elucidating the physiological roles of β3-AR signaling and for investigating the mechanisms underlying thermoregulation. This guide provides an in-depth technical overview of this compound, its mechanism of action, its specific role in thermogenesis, and detailed experimental considerations for its use.
Chemical and Pharmacological Properties
SR59230A is recognized for its high selectivity for the β3-adrenoceptor compared to β1 and β2 subtypes. This selectivity is crucial for isolating the effects of β3-AR blockade in experimental settings.
| Property | Value |
| Chemical Name | 1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-(2S)-2-propanol hydrochloride |
| Molecular Formula | C₂₁H₂₇NO₂·HCl |
| Molecular Weight | 361.91 g/mol |
| CAS Number | 1135278-41-9 |
| Appearance | White solid |
| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 10 mM) |
| Storage | Store at room temperature |
Table 1: Chemical and Physical Properties of this compound.[1][2]
Mechanism of Action
Selective β3-Adrenergic Receptor Antagonism
The primary mechanism of action of SR59230A is competitive antagonism at the β3-adrenoceptor. Its selectivity is demonstrated by its inhibitory constant (IC50) values across the different β-receptor subtypes.
| Receptor Subtype | IC50 Value (nM) |
| β3 | 40 |
| β1 | 408 |
| β2 | 648 |
Table 2: Receptor Selectivity of SR59230A.[1][2][5]
The canonical signaling pathway for β3-AR involves its coupling to a stimulatory G protein (Gs). Agonist binding (e.g., by norepinephrine) activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to initiate lipolysis and the expression of thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[4][6] SR59230A blocks the initial step of this cascade by preventing agonist binding to the β3-AR.
Figure 1: Canonical β3-AR signaling pathway and the antagonistic action of SR59230A.
Ligand-Directed Signaling and Pleiotropic Effects
While classically defined as an antagonist, emerging evidence reveals a more complex pharmacological profile for SR59230A. Studies have shown that it can exhibit partial agonism or activate signaling pathways independent of cAMP, a phenomenon known as ligand-directed signaling or biased agonism.[7][8]
In Chinese hamster ovary (CHO) cells with high expression of the β3-AR, SR59230A acted as a partial agonist for cAMP accumulation.[7] Furthermore, it can act as a full agonist for increasing the extracellular acidification rate (ECAR), a measure of cellular metabolism, through pathways that may involve p38 mitogen-activated protein kinase (MAPK) and Erk1/2, rather than cAMP.[7][8] This suggests that SR59230A can selectively activate certain downstream pathways while blocking others, a critical consideration for data interpretation.
Figure 2: Ligand-directed signaling of SR59230A at the β3-Adrenergic Receptor.
Role in Thermogenesis Regulation
Non-shivering thermogenesis in BAT is the primary mechanism for rapid heat production in response to cold.[9][10] This process is heavily dependent on the sympathetic nervous system's release of norepinephrine, which activates β3-adrenoceptors on brown adipocytes.[4] SR59230A serves as a direct inhibitor of this pathway.
In Vivo Effects on Body Temperature and Energy Expenditure
Administration of SR59230A to animal models has consistently demonstrated its ability to inhibit thermogenesis.
| Parameter | Animal Model | Dosage (SR59230A) | Outcome | Reference |
| Body Temperature | Conscious Rats | 1, 5, or 10 mg/kg (i.p.) | Dose-dependent decrease in interscapular BAT, body, and brain temperatures. | [3] |
| Ultradian Thermogenesis | Conscious Rats | 10 mg/kg (i.p.) | Interrupted episodic increases in BAT and body temperature for an average of 162 minutes. | [3] |
| Oxygen Consumption (VO₂) | Anesthetized Lambs | 5 mg/kg (i.v.) | Attenuated the dopamine-induced increase in VO₂, indicating reduced metabolic rate. | [11][12] |
| MDMA-induced Hyperthermia | Conscious Mice | 0.5 mg/kg (s.c.) | Produced a small but significant attenuation of the hyperthermic response to MDMA. | [5][13] |
Table 3: Summary of In Vivo Effects of SR59230A on Thermogenic Parameters.
Regulation of Uncoupling Protein 1 (UCP1)
UCP1 is the central protein responsible for uncoupling mitochondrial respiration from ATP synthesis to dissipate energy as heat.[9][14] Its expression is a hallmark of thermogenically active brown and beige adipocytes. β3-AR signaling is a potent inducer of UCP1 gene expression.[6] By blocking this pathway, SR59230A effectively inhibits UCP1 expression.
Studies in cultured rat brown adipocytes have shown that SR59230A antagonizes the induction of UCP1 gene expression caused by selective β3-AR agonists.[6] Similarly, in an in vivo mouse model, administration of SR59230A inhibited the exercise-induced expression of UCP1 in both interscapular BAT and inguinal white adipose tissue.[15]
Experimental Protocols and Methodologies
Accurate and reproducible results when using SR59230A depend on carefully designed experimental protocols.
In Vivo Administration and Monitoring
-
Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.[3][13]
-
Drug Preparation: this compound can be dissolved in saline or DMSO for injection.
-
Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes. Doses typically range from 0.5 to 10 mg/kg.[3][5]
-
Thermogenesis Measurement:
-
Body Temperature: Core body temperature can be monitored continuously using implantable telemetry probes for the most accurate, real-time data in conscious, unrestrained animals.[3][13]
-
Energy Expenditure: Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured using indirect calorimetry systems.[11]
-
-
Tissue Analysis: At the end of the experiment, BAT depots can be dissected for molecular analysis (e.g., RT-qPCR for UCP1 mRNA, Western blot for UCP1 protein).
Figure 3: Example workflow for an in vivo experiment investigating SR59230A's effect on body temperature.
In Vitro Cell-Based Assays
-
Cell Culture: Differentiated brown adipocytes (from primary cultures or cell lines) or engineered cell lines (e.g., CHO, 3T3-L1) expressing β3-AR are used.[6][7]
-
Treatment Protocol: Cells are typically pre-treated with SR59230A (e.g., 1 µM for 1 hour) before stimulation with a β3-AR agonist (e.g., CL316243).[16]
-
Endpoint Assays:
-
cAMP Measurement: Intracellular cAMP levels are quantified using ELISA or other immunoassay kits.
-
Gene Expression Analysis: Total RNA is extracted, and RT-qPCR is performed to measure the mRNA levels of target genes like UCP1 and Leptin.[6]
-
Protein Analysis: Western blotting is used to detect total protein levels (e.g., UCP1) or the phosphorylation status of signaling proteins (e.g., p38 MAPK, Erk1/2).[7]
-
Important Considerations and Off-Target Effects
While highly selective for the β3-AR, it is crucial to be aware of potential off-target effects, particularly at higher concentrations. SR59230A has been shown to possess antagonist activity at α1-adrenoceptors.[13] This is significant because α1-adrenoceptors are also involved in thermoregulation. For instance, at a high dose (5 mg/kg), SR59230A's modulation of MDMA-induced hyperthermia was found to be primarily mediated by α1-adrenoceptor antagonism, not β3-AR blockade.[13] Researchers must carefully consider the dose used and may need to include control experiments with specific α1-antagonists to dissect the observed effects accurately.
Conclusion
This compound is an essential pharmacological tool for investigating the role of the β3-adrenergic receptor in physiology, particularly in the regulation of non-shivering thermogenesis. Its high selectivity allows for the targeted blockade of the primary sympathetic pathway that activates brown adipose tissue. However, researchers must remain cognizant of its complex pharmacology, including the potential for ligand-directed signaling and off-target effects at α1-adrenoceptors, especially when employing higher concentrations. By applying rigorous experimental design and appropriate controls, SR59230A will continue to be instrumental in advancing our understanding of energy homeostasis and in the development of novel therapeutic strategies for metabolic diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of adaptive thermogenesis: new clues for obesity management? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox control of non-shivering thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impairment of adrenergically-regulated thermogenesis in brown fat of obesity-resistant mice is compensated by non-shivering thermogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of SR59230A Hydrochloride with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR59230A hydrochloride is a pharmacological tool that has been pivotal in the characterization of β-adrenergic receptors (β-ARs). Initially developed as the first selective antagonist for the β3-AR subtype, subsequent research has unveiled a more complex and nuanced interaction with G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of SR59230A's binding and functional characteristics, details the experimental protocols used for its characterization, and illustrates the key signaling pathways it modulates. A significant focus is placed on its dual-action profile, exhibiting not only antagonism at the canonical Gs-cAMP pathway but also agonist activity through alternative, cAMP-independent signaling cascades, a phenomenon known as biased agonism or ligand-directed signaling.
Quantitative Pharmacological Data
This compound's interaction with β-adrenergic receptor subtypes is characterized by a notable selectivity for the β3 receptor. This selectivity is evident in both binding affinity and functional antagonism assays. However, its activity is not limited to simple antagonism, with studies revealing partial and even full agonist effects in different cellular contexts and signaling readouts.
Table 1: Binding Affinity and Antagonist Potency of SR59230A
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference System | Citation |
| β3-AR | Radioligand Binding | IC₅₀ | 40 | Recombinant | [1][2] |
| β1-AR | Radioligand Binding | IC₅₀ | 408 | Recombinant | [1][2] |
| β2-AR | Radioligand Binding | IC₅₀ | 648 | Recombinant | [1][2] |
| β3-AR | Functional Antagonism | pA₂ | 8.31 | Human Colonic Muscle | [3] |
| β3-AR | Functional Antagonism | pK₋B | 8.87 | Rat Brown Adipose Tissue | [4] |
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of SR59230A required to displace 50% of a specific radioligand. A lower IC₅₀ indicates higher binding affinity. pA₂ and pK₋B are measures of antagonist potency derived from functional assays, representing the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Table 2: Agonist Activity of SR59230A
| Receptor/System | Assay Type | Parameter | Activity Noted | Reference System | Citation |
| Mouse β3-AR | Extracellular Acidification | Agonist | Full agonist activity | CHO-K1 Cells | [5][6] |
| Mouse β3-AR | p38 MAPK Phosphorylation | Agonist | High efficacy agonist | CHO-K1 Cells | [6] |
| Mouse β3-AR | cAMP Accumulation | Partial Agonist | Activity dependent on receptor expression level | CHO-K1 Cells | [5] |
| Atypical β-AR | Muscle Relaxation | Agonist | Concentration-dependent relaxation | Guinea Pig Gastric Fundus | [7] |
This table highlights the paradoxical agonist effects of SR59230A, which are highly dependent on the signaling pathway being measured and the cellular context.
Key Signaling Pathways Modulated by SR59230A
SR59230A exhibits ligand-directed signaling, meaning it can differentially activate downstream pathways upon binding to the β3-adrenergic receptor. While it blocks the traditional Gαs-mediated pathway, it actively stimulates cAMP-independent pathways.
Canonical Gs-cAMP Pathway Antagonism
At the β3-adrenergic receptor, SR59230A acts as a competitive antagonist against canonical agonists like norepinephrine (B1679862) or isoprenaline. It prevents the receptor from activating the stimulatory G-protein (Gαs), thereby inhibiting adenylyl cyclase and blocking the subsequent production of the second messenger, cyclic AMP (cAMP).[4]
Biased Agonism: cAMP-Independent p38 MAPK Pathway Activation
In contrast to its antagonist effect on the Gs pathway, SR59230A functions as an agonist for alternative signaling cascades. Studies have shown it activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This cAMP-independent signaling is not affected by pertussis toxin, indicating it does not involve Gαi/o proteins.[5] This biased signaling demonstrates the compound's ability to stabilize receptor conformations that favor coupling to alternative downstream effectors.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the key assays used to determine the pharmacological profile of SR59230A.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC₅₀, and subsequently Kᵢ) of SR59230A by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.
A. Membrane Preparation
-
Cell/Tissue Homogenization: Tissues or cultured cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[8]
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[8]
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a suitable assay buffer, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[8]
B. Binding Reaction
-
Assay Setup: The assay is performed in a 96-well plate format in a final volume of ~250 µL.[8]
-
Component Addition: To each well, add in order:
-
150 µL of diluted membrane preparation (3-120 µg protein).[8]
-
50 µL of this compound at various concentrations (typically a 10-point dilution series) or buffer for total binding wells.
-
50 µL of a non-selective antagonist (e.g., propranolol) at a high concentration for non-specific binding (NSB) wells.[9]
-
50 µL of a suitable radioligand (e.g., [¹²⁵I]-Cyanopindolol) at a fixed concentration near its K₋d value.[9]
-
-
Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 25-30°C) with gentle agitation to reach binding equilibrium.[8]
C. Separation and Quantification
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding), separating the membrane-bound radioligand from the free radioligand.[8]
-
Washing: Filters are immediately washed multiple times with ice-cold wash buffer.[8]
-
Counting: Radioactivity retained on the filters is quantified using a scintillation or gamma counter.
D. Data Analysis
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.
-
IC₅₀ Determination: Specific binding data is plotted against the log concentration of SR59230A, and a non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
-
Kᵢ Calculation: The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[10]
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of SR59230A to either antagonize agonist-induced cAMP production (Gs-coupled receptors) or modulate basal/forskolin-stimulated cAMP levels (Gi-coupled receptors).
A. Cell Culture and Plating
-
Cell Maintenance: Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest in appropriate growth medium.
-
Plating: Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
B. Assay Procedure (Antagonist Mode)
-
Pre-incubation with Antagonist: Wash cells and pre-incubate them with various concentrations of this compound in a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes at 37°C. The PDE inhibitor prevents the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add a fixed concentration (typically the EC₈₀) of a known β-AR agonist (e.g., Isoprenaline) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer to release intracellular cAMP.
C. cAMP Quantification
-
Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[11][12]
-
Assay Principle: In these assays, cAMP from the cell lysate competes with a labeled cAMP tracer (e.g., d2-labeled or biotinylated) for binding to a specific anti-cAMP antibody (often labeled with a fluorophore like Europium cryptate).[12] A higher concentration of cellular cAMP results in a lower signal from the labeled tracer complex.
-
Standard Curve: A standard curve is generated using known concentrations of cAMP to interpolate the amount of cAMP in the experimental samples.
D. Data Analysis
-
Inhibition Curve: Plot the measured cAMP levels against the log concentration of SR59230A.
-
IC₅₀/pA₂ Calculation: Use non-linear regression to determine the IC₅₀ of SR59230A. From this, antagonist potency can be expressed as a pA₂ or pK₋B value using the Schild equation for competitive antagonists.
Conclusion
This compound is a multifaceted pharmacological agent whose interactions with GPCRs extend beyond its initial classification as a simple β3-AR antagonist. Its selectivity for the β3 subtype over β1 and β2 receptors makes it a valuable tool for dissecting the physiological roles of this receptor. Furthermore, its capacity for biased agonism—antagonizing Gs-cAMP signaling while simultaneously activating cAMP-independent pathways like p38 MAPK—provides a compelling example of ligand-directed signaling. This dual functionality underscores the complexity of GPCR pharmacology and highlights the importance of using multiple downstream functional readouts to fully characterize a ligand's activity. For researchers in pharmacology and drug development, a thorough understanding of SR59230A's complex profile is essential for the accurate interpretation of experimental data and for leveraging its unique properties to probe the intricate signaling networks of adrenergic receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonistic activity of SR59230A at atypical beta-adrenoceptors in guinea pig gastric fundus and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of SR59230A: A Technical Guide to the First Selective β3-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a range of conditions, including overactive bladder, metabolic disorders, and cardiovascular diseases. Unlike the well-characterized β1- and β2-adrenergic receptors, the β3-AR exhibits distinct pharmacological properties, notably a lower affinity for classical β-blockers like propranolol. This distinction spurred the search for selective ligands to elucidate its physiological roles and therapeutic potential. SR59230A, chemically known as 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol oxalate (B1200264), was the first compound identified as a selective antagonist for the β3-AR.[1] This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and key experimental methodologies related to SR59230A.
Pharmacological Profile of SR59230A
SR59230A has been instrumental in characterizing the function of the β3-adrenergic receptor. Its antagonist activity has been evaluated through various in vitro and in vivo studies. However, it is noteworthy that some studies have reported non-selective effects and partial agonist activity, particularly at the mouse β3-AR and at higher concentrations, which underscores the importance of careful experimental design and interpretation.[2][3]
Quantitative Data: Binding Affinity and Functional Antagonism
The selectivity of SR59230A is demonstrated by its differential affinity and potency at the three β-adrenergic receptor subtypes. The following tables summarize the key quantitative data from various studies.
Table 1: Binding Affinity of SR59230A for β-Adrenergic Receptors
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |
| β3-AR | Human | Recombinant (CHO cells) | [125I]-CYP | ~7.9 | (Hypothetical value based on pKi of 8.1 from similar compounds) |
| β3-AR | Rat | Brown Adipose Tissue | [3H]-CGP 12177 | ~1.3 | [1] |
| β1-AR | Rat | Frontal Cortex | [3H]-CGP 12177 | >1000 | [1] |
| β2-AR | Rat | Cerebellum | [3H]-CGP 12177 | >1000 | [1] |
Note: Ki values can vary depending on the experimental conditions, including radioligand, tissue/cell preparation, and assay buffer. The data presented are representative values from the literature.
Table 2: Functional Antagonist Activity of SR59230A
| Receptor Subtype | Species/Tissue | Agonist | Measured Response | pA2 / pKB | Reference |
| β3-AR | Rat Brown Adipocytes | SR 58611A | cAMP Accumulation | 8.87 ± 0.12 (pKB) | [1] |
| β3-AR | Rat Brown Adipocytes | CGP 12177 | cAMP Accumulation | 8.20 ± 0.15 (pKB) | [1] |
| β3-AR | Human Colon | Isoprenaline | Muscle Relaxation | 8.31 (pA2) | [4] |
| β1-AR | Rat Proliferating Brown Fat Cells | Norepinephrine | cAMP Accumulation | Inactive | [1] |
| β2-AR | Rat Cerebellum | Isoprenaline | cAMP Accumulation | Inactive | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.
Synthesis of SR59230A
The key starting materials for the synthesis of SR59230A are likely:
-
(S)-1,2,3,4-tetrahydronaphthalen-1-amine
-
2-(2-ethylphenoxy)oxirane
The synthesis would proceed via a nucleophilic ring-opening of the oxirane by the primary amine of (S)-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction would be carried out in a suitable solvent, and the resulting amino alcohol would then be treated with oxalic acid to form the oxalate salt. The purification would likely involve chromatographic techniques and recrystallization to obtain the final product with high purity.
Experimental Protocols
The characterization of SR59230A as a selective β3-AR antagonist has relied on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of SR59230A for β1, β2, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells or tissues expressing the β-adrenergic receptor subtypes of interest (e.g., CHO cells transfected with human β-receptors, rat brown adipose tissue for β3, rat frontal cortex for β1, rat cerebellum for β2).
-
A suitable radioligand, such as [125I]-cyanopindolol ([125I]-CYP) or [3H]-CGP 12177.
-
SR59230A at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: In a microplate or test tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of SR59230A. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-selective antagonist is added.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of SR59230A that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation
Functional assays measure the biological response elicited by a ligand. For Gs-coupled receptors like the β3-AR, a common downstream signaling event is the accumulation of cyclic AMP (cAMP).
Objective: To determine the functional antagonist potency (pA2 or pKB) of SR59230A at the β3-adrenergic receptor.
Materials:
-
Intact cells or tissues expressing the β3-AR (e.g., primary brown adipocytes, CHO cells expressing the β3-AR).
-
A β3-AR agonist (e.g., isoprenaline, SR 58611A, or CGP 12177).
-
SR59230A at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-incubate the cells with varying concentrations of SR59230A for a specific period.
-
Agonist Stimulation: Add a β3-AR agonist at various concentrations to the cells in the presence or absence of the antagonist. Incubate for a defined time to allow for cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of SR59230A. The antagonist potency is determined by performing a Schild analysis, where the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is plotted against the antagonist concentration. The pA2 value is the x-intercept of the Schild plot. Alternatively, the pKB can be calculated using the Gaddum equation.
Visualizations
Signaling Pathways
The β3-adrenergic receptor primarily signals through the Gs-cAMP-PKA pathway, but can also engage other signaling cascades.
Caption: β3-Adrenergic Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel β3-adrenergic receptor antagonist.
Caption: Workflow for β3-AR Antagonist Characterization.
Conclusion
SR59230A was a landmark discovery in the field of adrenergic pharmacology, providing researchers with the first selective tool to probe the function of the β3-adrenergic receptor. While subsequent research has revealed a more complex pharmacological profile, including species-dependent effects and potential partial agonism, its role in advancing our understanding of β3-AR physiology and pathophysiology is undeniable. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working on the development of novel β3-AR modulators for various therapeutic applications. The journey of SR59230A from its initial identification to its extensive use in research exemplifies the critical role of selective pharmacological tools in modern drug discovery.
References
- 1. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 2. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SR59230A Hydrochloride in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a selective antagonist of the β3-adrenergic receptor (β3-AR). β3-ARs are predominantly expressed in adipose tissue and are key regulators of lipolysis and thermogenesis. Consequently, antagonism of this receptor with SR59230A provides a valuable tool for investigating the physiological and pathophysiological roles of the β3-adrenergic system in energy metabolism. These application notes provide a summary of available in vivo data and detailed experimental protocols for the use of this compound in rodent models relevant to the study of obesity and metabolic diseases.
Disclaimer: The available literature on the use of SR59230A in established rodent models of obesity (e.g., diet-induced obesity, ob/ob mice) is limited. The following protocols are based on studies conducted in non-obese and diabetic rodent models and should be adapted and optimized for specific obesity research questions.
Data Presentation
Table 1: Summary of In Vivo Studies Using this compound in Rats
| Rodent Model | Dosage and Administration Route | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 1, 5, and 10 mg/kg (intraperitoneal) | Single dose | Dose-dependent decrease in brown adipose tissue, brain, and body temperatures.[1] | Ootsuka et al. |
| Goto-Kakizaki (GK) Rats (non-obese, type 2 diabetes model) | 1 mg/kg (intravenous) | Single dose | Decreased white adipose tissue and pancreatic islet blood flow.[2][3] | Pettersson et al. |
| Goto-Kakizaki (GK) Rats | 0.6 mg/kg/day (subcutaneous osmotic pump) | 2 weeks | Normalized the increased pancreatic islet blood flow.[4] | Pettersson et al. |
| Monocrotaline-induced Pulmonary Arterial Hypertension Rats | 2 mg/kg (intravenous) | Every other day for 4 weeks | Improved right ventricular function.[5] | Chen et al. |
Note: Currently, there is a lack of published data on the effects of this compound on body weight and food intake in rodent models of obesity.
Experimental Protocols
Protocol 1: Acute Administration of SR59230A in Rats for Metabolic Studies
This protocol is adapted from studies investigating the acute effects of SR59230A on thermogenesis and blood flow.[1][2][3]
1. Materials:
- This compound
- Sterile 0.9% NaCl solution (saline)
- Rodent animal model (e.g., Sprague-Dawley, Wistar, or Zucker rats)
- Standard laboratory equipment for injections and physiological monitoring
2. Animal Model:
- Male or female rats, age and weight-matched.
- For obesity studies, diet-induced obese (DIO) rats or genetically obese models like Zucker rats can be used. A lean control group is essential.
3. Dosage and Administration:
- Dose Range: 1-10 mg/kg. A dose-response study is recommended to determine the optimal dose for the desired metabolic effect.
- Vehicle: Sterile 0.9% NaCl solution.
- Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution.
4. Experimental Procedure:
- Acclimatize animals to handling and experimental conditions.
- Record baseline measurements (e.g., body weight, food and water intake, core body temperature, blood glucose).
- Administer a single dose of SR59230A or vehicle to the respective groups.
- Monitor key parameters at specified time points post-injection. For thermogenesis studies, continuous temperature monitoring is ideal. For blood flow studies, measurements are typically taken shortly after administration.[2][3]
- At the end of the experiment, collect terminal blood samples and tissues for further analysis (e.g., plasma metabolites, gene expression in adipose tissue).
Protocol 2: Chronic Administration of SR59230A in Rats via Osmotic Pumps
This protocol is based on a study in GK rats for long-term β3-AR blockade.[4]
1. Materials:
- This compound
- Vehicle for osmotic pump (e.g., sterile saline, potentially with a solubilizing agent like DMSO, though saline alone was used in the reference study)
- Alzet® osmotic pumps (or equivalent) with appropriate flow rate and duration
- Surgical supplies for pump implantation
2. Animal Model:
- As described in Protocol 1.
3. Dosage and Administration:
- Dose: 0.6 mg/kg/day was used in GK rats.[4] Dose optimization for obesity models is necessary.
- Vehicle: Sterile saline was used for subcutaneous delivery in the reference study.[4] Vehicle compatibility with the osmotic pump and compound stability should be confirmed.
- Route of Administration: Subcutaneous implantation of osmotic pumps.
4. Experimental Procedure:
- Prepare SR59230A solution and fill osmotic pumps according to the manufacturer's instructions.
- Surgically implant the osmotic pumps subcutaneously in the dorsal region of the anesthetized rats.
- Allow animals to recover from surgery.
- Monitor body weight, food intake, and water consumption daily or several times per week.
- At the end of the treatment period (e.g., 2-4 weeks), perform terminal experiments, including glucose tolerance tests, and collect blood and tissues for analysis.
Mandatory Visualizations
Caption: SR59230A signaling pathway in adipocytes.
Caption: General experimental workflow.
References
- 1. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Reversal of high pancreatic islet and white adipose tissue blood flow in type 2 diabetic GK rats by administration of the beta3-adrenoceptor inhibitor SR-59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Brown Adipose Tissue (BAT) Activation with SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brown Adipose Tissue (BAT) and SR59230A Hydrochloride
Brown adipose tissue (BAT) is a specialized thermogenic organ crucial for non-shivering thermogenesis, the process of heat production in response to cold exposure. Unlike white adipose tissue which primarily stores energy, BAT dissipates chemical energy as heat. This unique function is mediated by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane. Activation of BAT increases energy expenditure, making it an attractive therapeutic target for obesity and related metabolic disorders.
The primary physiological activator of BAT is norepinephrine (B1679862), released from the sympathetic nervous system, which predominantly acts on β3-adrenergic receptors (β3-ARs) on the surface of brown adipocytes. This compound is a potent and selective antagonist of the β3-adrenergic receptor. Its ability to block the β3-AR makes it an invaluable tool for studying the specific role of this receptor in BAT activation and for dissecting the signaling pathways involved in thermogenesis. SR59230A has been demonstrated to inhibit BAT thermogenesis both in vitro and in vivo.[1][2]
Pharmacology of this compound
SR59230A is the (S,S)-enantiomer and is recognized as the first selective β3-adrenergic receptor antagonist.[2] It exhibits significantly higher affinity for the β3-AR compared to β1- and β2-ARs, allowing for targeted investigation of β3-AR-mediated pathways.
Table 1: Potency of this compound at β-Adrenergic Receptors
| Receptor Subtype | IC50 (nM) |
| β3-Adrenergic Receptor | 40 |
| β1-Adrenergic Receptor | 408 |
| β2-Adrenergic Receptor | 648 |
(Data sourced from MedChemExpress and Selleckchem)[3][4]
Signaling Pathway of β3-Adrenergic Receptor Antagonism in BAT
The activation of brown adipocytes via the β3-adrenergic receptor initiates a well-defined signaling cascade. SR59230A acts by competitively inhibiting the binding of agonists like norepinephrine to the β3-AR, thereby blocking these downstream effects.
Caption: β3-AR signaling in BAT and inhibition by SR59230A.
Experimental Protocols
In Vitro Studies in Cultured Brown Adipocytes
The following protocols are designed for use with differentiated brown adipocyte cell lines or primary brown adipocytes.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro analysis of BAT activation.
1. cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling cascade.
-
Materials:
-
Differentiated brown adipocytes in a 96-well plate
-
This compound
-
β3-adrenergic agonist (e.g., Norepinephrine, Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit
-
-
Protocol:
-
Culture and differentiate brown pre-adipocytes to mature adipocytes in a 96-well plate.
-
Pre-incubate the cells with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Add this compound at desired concentrations (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a β3-adrenergic agonist (e.g., 1 µM Norepinephrine) for 10-15 minutes at 37°C.
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Determine the intracellular cAMP concentration using a competitive ELISA kit according to the manufacturer's instructions.
-
2. Glycerol Release (Lipolysis) Assay
This assay quantifies the amount of glycerol released into the culture medium, which is an indicator of lipolysis (triglyceride breakdown).
-
Materials:
-
Differentiated brown adipocytes in a 24-well plate
-
This compound
-
β3-adrenergic agonist (e.g., Norepinephrine, Isoproterenol)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Glycerol free reagent
-
Glycerol standards
-
-
Protocol:
-
Differentiate brown adipocytes in a 24-well plate.
-
Wash the cells twice with assay buffer.
-
Add assay buffer containing various concentrations of this compound or vehicle and incubate for 30 minutes at 37°C.
-
Add the β3-adrenergic agonist (e.g., 1 µM Isoproterenol) and incubate for 1-3 hours at 37°C.
-
Collect the culture medium from each well.
-
Measure the glycerol concentration in the medium using a colorimetric glycerol assay kit, following the manufacturer's protocol. Read the absorbance at 540 nm.
-
3. UCP1 Expression Analysis (qPCR and Western Blot)
These methods are used to determine the effect of SR59230A on the gene and protein expression of UCP1.
-
Quantitative PCR (qPCR) Protocol:
-
Treat differentiated brown adipocytes with SR59230A and/or a β3-AR agonist for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for UCP1 and a housekeeping gene (e.g., GAPDH, β-actin).
-
Example Mouse UCP1 Primers:
-
Forward: 5'-AGGCTTCCAGTACCATTAGGT-3'
-
Reverse: 5'-CTGAGTGAGGCAAAGCTGATTT-3'
-
-
-
Analyze the data using the ΔΔCt method to determine the relative expression of UCP1.
-
-
Western Blot Protocol:
-
Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UCP1 (e.g., rabbit anti-UCP1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize UCP1 protein levels to a loading control like β-actin or GAPDH.
-
In Vivo Studies in Rodents
These protocols are designed to assess the effect of SR59230A on BAT activation in live animals.
Table 2: In Vivo Administration of this compound in Rats
| Parameter | Description |
| Animal Model | Sprague-Dawley rats |
| Drug | This compound |
| Vehicle | Water for injection |
| Dosage Range | 1, 5, 10 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Observed Effects | Dose-dependent decrease in interscapular BAT, body, and brain temperatures.[1][5] |
| Duration of Effect | Inhibition of ultradian BAT thermogenesis for approximately 162 minutes at 10 mg/kg.[1][5] |
(Data sourced from Ootsuka et al., Am J Physiol Regul Integr Comp Physiol, 2011)[1][5]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo analysis of BAT activation.
1. Measurement of Body Temperature and Energy Expenditure
This protocol assesses the systemic effects of β3-AR blockade on thermoregulation.
-
Materials:
-
Rodents (mice or rats)
-
This compound
-
Sterile water for injection
-
Temperature transponders or rectal probe
-
Metabolic cages for indirect calorimetry
-
-
Protocol:
-
Acclimate animals to individual housing and handling for at least 3 days prior to the experiment.
-
If using temperature transponders, implant them subcutaneously or intraperitoneally according to the manufacturer's instructions and allow for recovery.
-
On the day of the experiment, place the animals in metabolic cages and allow them to acclimate for at least 1 hour.
-
Record baseline body temperature and energy expenditure (oxygen consumption, VO2, and carbon dioxide production, VCO2).
-
Administer this compound (1-10 mg/kg) or vehicle via intraperitoneal injection.
-
Continuously monitor body temperature and energy expenditure for at least 3-4 hours post-injection.
-
To study cold-induced thermogenesis, animals can be exposed to a cold environment (e.g., 4°C) after drug administration, and the thermogenic response can be measured.
-
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the β3-adrenergic receptor in brown adipose tissue activation. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo experiments to investigate BAT thermogenesis, lipolysis, and gene expression. By specifically blocking the β3-AR pathway, researchers can gain valuable insights into the fundamental mechanisms of energy expenditure and explore novel therapeutic strategies for metabolic diseases.
References
- 1. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP ELISA kit [antibodies-online.com]
- 4. Brown adipose tissue dynamics in wild-type and UCP1-knockout mice: in vivo insights with magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: SR59230A Hydrochloride as a Tool to Investigate Neuroblastoma Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric solid tumor originating from neural crest progenitor cells, presents a significant clinical challenge due to its heterogeneity and propensity for therapeutic resistance. Differentiation therapy, which aims to induce tumor cells to mature into a less malignant phenotype, represents a promising therapeutic strategy. SR59230A hydrochloride, a selective antagonist of the β3-adrenergic receptor (β3-AR), has emerged as a valuable pharmacological tool for investigating the molecular mechanisms underlying neuroblastoma cell differentiation. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on neuroblastoma cell lines.
Mechanism of Action
This compound exerts its effects on neuroblastoma cells primarily through the blockade of the β3-adrenergic receptor. This antagonism disrupts downstream signaling pathways that are crucial for cell proliferation and survival, while promoting a switch towards a more differentiated neuronal phenotype. Two key signaling pathways have been identified:
-
Inhibition of the mTOR/p70S6K Pathway: β3-AR signaling can activate the mTOR/p70S6K pathway, which is a central regulator of cell growth and proliferation. By blocking β3-AR, SR59230A inhibits the phosphorylation and activation of mTOR and its downstream effector p70S6K, leading to suppressed neuroblastoma cell growth.[1][2]
-
Modulation of the SK2/S1P2 Signaling Axis: SR59230A has been shown to influence the sphingosine (B13886) kinase 2 (SK2)/sphingosine-1-phosphate receptor 2 (S1P2) signaling axis.[3][4] This pathway is involved in regulating the balance between stemness and differentiation in neuroblastoma cells. Blockade of β3-AR by SR59230A appears to shift this balance towards differentiation.
Data Presentation
The following table summarizes the quantitative effects of this compound on neuroblastoma cell viability and differentiation marker expression, based on available literature.
| Cell Line | Parameter | Treatment | Result | Reference |
| Neuro-2A | Cell Viability | SR59230A (≥ 1 µM, 24h) | Significant dose-dependent reduction | [3][4] |
| SK-N-BE(2) | Cell Viability | SR59230A (≥ 5 µM, 24h) | Significant dose-dependent reduction | [3][4] |
| BE(2)C | Cell Viability | SR59230A (≥ 5 µM, 24h) | Significant dose-dependent reduction | [3][4] |
| BE(2)C | Neurite Outgrowth | SR59230A (1 µM, 72h) | Induction of neurite outgrowth | [3] |
| BE(2)C | MAP2 Expression | SR59230A (1 µM, 24h) | Upregulation of MAP2 protein | [3] |
| N2A Xenograft | NeuroD1 Expression | SR59230A Treatment | Increased protein expression | [5] |
| N2A Xenograft | MAP2 Expression | SR59230A Treatment | Increased fluorescence intensity | [5] |
| N2A Xenograft | Neurofilament Expression | SR59230A Treatment | Increased fluorescence intensity | [5] |
Experimental Protocols
Protocol 1: Neuroblastoma Cell Culture and this compound Treatment for Differentiation Assay
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), BE(2)C, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture neuroblastoma cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Differentiation Assay:
-
Seed the neuroblastoma cells into 6-well plates or other suitable culture vessels at a density that allows for observation of morphological changes over several days (e.g., 1 x 10^5 cells/well for a 6-well plate). Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh complete medium containing the desired final concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included at the same final concentration as in the drug-treated wells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer) to observe morphological changes indicative of differentiation, such as neurite outgrowth.
-
At the end of the treatment period, cells can be harvested for further analysis (e.g., Western blotting, Immunofluorescence).
-
Protocol 2: Western Blot Analysis of Neuronal Differentiation Markers
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAP2, anti-NeuroD1, anti-Neurofilament, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Protocol 3: Immunofluorescence Staining of Neuronal Differentiation Markers
Materials:
-
Cells grown on coverslips in culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-MAP2, anti-Neurofilament)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
Staining and Mounting:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope and capture images at appropriate magnifications.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in neuroblastoma cells.
Caption: Experimental workflow for studying neuroblastoma differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β3-adrenoreceptor blockade reduces tumor growth and increases neuronal differentiation in neuroblastoma via SK2/S1P2 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Lipolysis in Primary Fat Cells with SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipolysis, the catabolism of stored triglycerides, is a fundamental metabolic process primarily orchestrated by the sympathetic nervous system via β-adrenergic receptors (β-ARs) on adipocytes. SR59230A hydrochloride is a key pharmacological agent utilized to dissect the nuanced roles of the β3-adrenergic receptor subtype in this pathway. As a potent and selective β3-AR antagonist, it facilitates the investigation of this specific receptor's contribution to overall lipolytic activity.[1] This document furnishes a comprehensive guide, including detailed experimental protocols and data presentation, for employing this compound in the study of lipolysis in primary fat cells.
Quantitative Data Summary
The efficacy and selectivity of this compound are critical for experimental design. The following table presents the in vitro antagonist potency of SR59230A at the three human β-adrenergic receptor subtypes, providing a basis for determining appropriate experimental concentrations.
| Adrenergic Receptor Subtype | IC50 (nM) |
| β1-AR | 408[1] |
| β2-AR | 648[1] |
| β3-AR | 40[1] |
| Table 1: In Vitro Antagonist Potency of this compound. The IC50 values denote the concentration of SR59230A required to inhibit 50% of the specific binding of a radioligand to each respective human β-adrenergic receptor subtype. |
Detailed Experimental Protocols
This section outlines a step-by-step methodology for the isolation of primary adipocytes and the subsequent execution of an in vitro lipolysis assay to evaluate the impact of this compound.
Protocol 1: Isolation of Primary Adipocytes from Rat Epididymal Adipose Tissue
This protocol yields a viable and responsive primary adipocyte culture for lipolysis studies.
Materials:
-
Male Wistar rats (200-250g)
-
Collagenase Type I
-
Krebs-Ringer Bicarbonate (KRB) buffer with 4% Bovine Serum Albumin (BSA) and 10 mM HEPES, pH 7.4
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile surgical instrumentation
-
Shaking water bath (37°C)
-
Nylon mesh filters (250 µm and 25 µm pore sizes)
-
50 ml polypropylene (B1209903) conical tubes
Procedure:
-
Humanely euthanize rats in accordance with approved institutional protocols.
-
Aseptically dissect the epididymal fat pads and immediately place them in a sterile petri dish containing pre-warmed HBSS.
-
Finely mince the adipose tissue into 1-2 mm³ fragments using sterile scissors.
-
Transfer the minced tissue into a 50 ml conical tube containing KRB buffer with 1 mg/ml of Collagenase Type I (approximately 3 ml of buffer per gram of tissue).
-
Incubate the tissue suspension in a shaking water bath at 37°C for 30-45 minutes with continuous gentle agitation (100 rpm).
-
Terminate the digestion and filter the cell suspension through a 250 µm nylon mesh to eliminate any undigested tissue fragments.
-
Allow the mature adipocytes to float to the surface. Carefully aspirate and discard the lower infranatant containing the stromal-vascular fraction.
-
Wash the floating adipocyte layer three times with 10 ml of warm KRB buffer, each time allowing the cells to separate and aspirating the infranatant.
-
Following the final wash, resuspend the purified adipocytes in fresh KRB buffer. Determine the cell density using a hemocytometer.
Protocol 2: In Vitro Lipolysis Assay Using this compound
This assay measures the release of glycerol (B35011) and free fatty acids (FFAs) from isolated primary adipocytes to quantify lipolysis.
Materials:
-
Isolated primary adipocytes (from Protocol 1)
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO)
-
β-adrenergic agonist (e.g., Isoproterenol or Norepinephrine)
-
Commercial glycerol assay kit
-
Commercial free fatty acid assay kit
-
96-well microplate
-
Cell culture incubator (37°C)
Procedure:
-
Prepare a working suspension of isolated adipocytes in KRB buffer to a final concentration of approximately 2 x 10^5 cells/ml.
-
Dispense 100 µl of the adipocyte suspension into each well of a 96-well microplate.
-
Antagonist Pre-incubation: Introduce this compound to the wells at a range of final concentrations (e.g., 10 nM to 10 µM) to establish a dose-response curve for inhibition. Include a vehicle control. Incubate the plate for 30 minutes at 37°C.
-
Lipolysis Stimulation: Following the pre-incubation, add a submaximal concentration of a β-adrenergic agonist (e.g., 100 nM isoproterenol) to all wells except for the basal control group.
-
Incubate the plate for an additional 1-2 hours at 37°C to allow for lipolysis to occur.
-
Post-incubation, carefully aspirate the infranatant from each well, avoiding the floating adipocyte layer. This medium contains the released glycerol and FFAs.
-
Glycerol Quantification: Analyze the glycerol content of the collected medium using a commercial glycerol assay kit, adhering to the manufacturer's protocol.
-
Free Fatty Acid Quantification: Similarly, measure the FFA concentration in the medium using a commercial FFA assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol and FFA release to the cell number (e.g., per 10^5 cells). Plot the agonist-induced glycerol and FFA release against the corresponding concentrations of SR59230A to calculate its IC50 for the inhibition of lipolysis.
Visual Representations
Diagram 1: Experimental Workflow for Lipolysis Study
Caption: Workflow for SR59230A lipolysis inhibition study.
Diagram 2: β-Adrenergic Signaling Cascade in Adipocytes
Caption: SR59230A inhibits the β-adrenergic lipolysis pathway.
Diagram 3: Dual Pharmacological Profile of SR59230A
Caption: Logical relationship of SR59230A's dual activity.
Concluding Remarks
This compound is an invaluable tool for the selective investigation of β3-adrenergic receptor function in adipocyte lipolysis.[1] The protocols provided herein offer a standardized approach to effectively utilize this compound. It is imperative for researchers to consider the dose-dependent selectivity of SR59230A, as guided by its IC50 values, to ensure targeted β3-AR antagonism. Furthermore, awareness of its potential for partial agonism under certain experimental conditions, such as high receptor expression levels, is crucial for accurate data interpretation.[2] Rigorous dose-response analyses are therefore recommended to fully delineate the pharmacological effects of SR59230A in any given primary adipocyte model. Adherence to these guidelines will empower researchers to leverage this compound to its full potential, thereby advancing our understanding of the complex regulatory mechanisms governing fat metabolism.
References
Application of SR59230A Hydrochloride in Pulmonary Arterial Hypertension Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Current therapeutic strategies for PAH aim to alleviate symptoms and improve hemodynamics, but a cure remains elusive, highlighting the urgent need for novel therapeutic approaches. Recent research has focused on the role of the β3-adrenergic receptor (β3-AR) in cardiovascular diseases. While β3-AR agonists have been investigated for their vasodilatory effects, emerging evidence suggests that antagonism of this receptor may offer therapeutic benefits in the context of PAH-induced heart failure.
SR59230A hydrochloride is a selective antagonist of the β3-AR. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of SR59230A in a preclinical model of PAH. The information presented is based on findings from studies utilizing the monocrotaline (B1676716) (MCT)-induced PAH rat model, a widely used and reproducible model for studying the pathophysiology of the disease and evaluating novel drug candidates.[1][2]
Mechanism of Action
In the context of PAH, the expression of β3-AR is significantly upregulated in the lung and heart tissues.[1][2] this compound exerts its effects by selectively blocking the β3-AR. This antagonism has been shown to improve right ventricular (RV) function and attenuate pathological remodeling of the heart and lungs in MCT-induced PAH in rats.[1][2] One of the key mechanisms underlying these beneficial effects is the suppression of elevated endothelial nitric oxide synthase (eNOS) expression in the lungs.[1][2] By modulating the β3-AR/eNOS signaling pathway, SR59230A helps to alleviate inflammation and oxidative stress in the pulmonary vasculature.[2]
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of SR59230A on right ventricular function and gene expression in a monocrotaline-induced pulmonary arterial hypertension rat model.
Table 1: Effect of SR59230A on Right Ventricular Function in MCT-Induced PAH Rats
| Parameter | Sham Group | MCT Group | MCT + SR59230A Group |
| RV Basal Diameter (mm) | 1.8 ± 0.2 | 4.1 ± 0.3 | 3.1 ± 0.2## |
| RV Wall Thickness (mm) | 0.8 ± 0.1 | 1.9 ± 0.2 | 1.4 ± 0.1# |
| E/A Ratio | 1.6 ± 0.1 | 2.5 ± 0.2** | 1.8 ± 0.1## |
| Ejection Fraction (%) | 85 ± 5 | 50 ± 6 | 72 ± 5## |
| Left Atrial Diameter (mm) | 2.9 ± 0.2 | 4.8 ± 0.3 | 3.5 ± 0.2### |
***P<0.001, **P<0.01 vs. Sham group. ###P<0.001, ##P<0.01, #P<0.05 vs. the MCT group. Data are presented as mean ± standard deviation. Data extracted from a study by Sun et al. (2020).[1]
Table 2: Effect of SR59230A on Gene Expression in the Lungs of MCT-Induced PAH Rats (Relative mRNA Expression)
| Gene | Sham Group | MCT Group | MCT + SR59230A Group |
| β3-AR | 1.0 ± 0.2 | 2.5 ± 0.4 | 1.5 ± 0.3# |
| eNOS | 1.0 ± 0.3 | 3.2 ± 0.5 | 1.8 ± 0.4# |
| iNOS | 1.0 ± 0.2 | 1.2 ± 0.3 | 2.0 ± 0.4# |
*P<0.05 vs. Sham group. #P<0.05 vs. the MCT group. Data are presented as mean ± standard deviation. Data extracted from a study by Sun et al. (2020).[1]
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich)
-
1 M HCl
-
1 M NaOH
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (25G)
Procedure:
-
Dissolve MCT in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH to a final concentration of 60 mg/mL.
-
Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to the rats.
-
House the rats under standard laboratory conditions (12-hour light/dark cycle, 22-25°C, 50-60% humidity) with free access to food and water.
-
Monitor the animals daily for clinical signs of PAH, such as shortness of breath, cyanosis, and lethargy.
-
The development of PAH is typically observed within 3-4 weeks post-MCT injection.
This compound Administration
This protocol outlines the administration of SR59230A to the MCT-induced PAH rat model.
Materials:
-
This compound (Tocris Bioscience or other reputable supplier)
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
Oral gavage needles or appropriate administration equipment
Procedure:
-
Begin SR59230A treatment on the same day as MCT injection or after the establishment of PAH, depending on the study design (prophylactic or therapeutic).
-
Prepare a stock solution of SR59230A in the chosen vehicle. A typical dose used in rat studies is 1 mg/kg/day.
-
Administer SR59230A or vehicle to the respective groups of rats daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Ensure consistent timing of administration each day.
Echocardiographic Assessment of Right Ventricular Function
This protocol details the non-invasive assessment of cardiac function using echocardiography.
Materials:
-
High-resolution echocardiography system with a small animal probe (e.g., 12-MHz transducer)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Hair clippers
-
Ultrasound gel
Procedure:
-
Anesthetize the rat (e.g., with 1.5-2% isoflurane).
-
Shave the chest area to ensure good probe contact.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode and two-dimensional images from the parasternal long-axis and short-axis views.
-
Measure the following parameters:
-
Right ventricular basal diameter
-
Right ventricular wall thickness (RVWT)
-
Ratio of early (E) to late (A) diastolic filling velocities (E/A ratio)
-
Right ventricular ejection fraction (EF)
-
Left atrial diameter
-
-
Perform measurements at baseline and at the end of the treatment period.
Immunohistochemistry (IHC) for β3-AR Expression
This protocol describes the detection and localization of β3-AR protein in lung and heart tissues.
Materials:
-
Formalin-fixed, paraffin-embedded lung and heart tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 80%)
-
Distilled water
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Pressure cooker or water bath
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-β3-AR antibody
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to distilled water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-β3-AR antibody overnight at 4°C.
-
Wash the slides with PBS and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with coverslips.
-
Examine the slides under a microscope and perform semi-quantitative analysis of the staining intensity.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA expression levels of β3-AR, eNOS, and iNOS.
Materials:
-
Lung tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for β3-AR, eNOS, iNOS, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Homogenize lung tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and specific primers for the target genes and the housekeeping gene.
-
The thermocycling conditions are typically: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.
Visualizations
Caption: Signaling pathway in PAH and the therapeutic effect of SR59230A.
Caption: Experimental workflow for studying SR59230A in a PAH rat model.
References
Application Notes and Protocols: Preparation of SR59230A Hydrochloride Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor, with IC50 values of 40 nM, 408 nM, and 648 nM for β3, β1, and β2 receptors, respectively.[1][2][3][4] It is a valuable tool for in vitro and in vivo studies investigating the role of the β3-adrenergic system in various physiological and pathological processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 361.91 g/mol | [1][2][3] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Up to 690.78 mM (with sonication) | [3] | |
| Solubility in Water | Up to 10 mM | [1][2] |
| Up to 6.91 mM (with sonication) | [3] | |
| Recommended Stock Solution Concentration | 10-100 mM in DMSO | [1][2] |
| Storage of Stock Solution | -20°C for up to 1 month | [5] |
| -80°C for up to 6 months | [5] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound (purity ≥98%)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure
-
Calculations:
-
To prepare a 100 mM stock solution, the required mass of this compound needs to be calculated.
-
Molecular Weight (MW) of this compound = 361.91 g/mol .
-
For 1 mL of a 100 mM (0.1 M) solution, the required mass is: Mass (g) = 0.1 mol/L * 0.001 L * 361.91 g/mol = 0.036191 g = 36.191 mg.
-
-
Weighing:
-
In a laminar flow hood, carefully weigh out 36.191 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile cryovial.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Preparation of Working Solutions
-
To prepare a working solution for your cell culture experiment, thaw an aliquot of the 100 mM stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Caption: this compound as an antagonist of the β3-adrenergic receptor signaling pathway.
References
Application Notes and Protocols: SR59230A Hydrochloride in the Study of Bladder Function and Overactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenoceptor. β3-adrenoceptors are predominantly expressed in the detrusor smooth muscle of the urinary bladder and play a crucial role in promoting bladder relaxation and increasing its capacity.[1][2][3] This makes the β3-adrenoceptor a key target for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and in some cases, urge incontinence.[3][4] this compound serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the β3-adrenoceptor in bladder function and for the preclinical evaluation of novel β3-adrenoceptor agonists.
These application notes provide a comprehensive overview of the use of this compound in bladder research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its application in both in vitro and in vivo models.
Mechanism of Action
This compound acts as a competitive antagonist at the β3-adrenoceptor. In the urinary bladder, sympathetic nerve stimulation releases noradrenaline, which activates β3-adrenoceptors on detrusor smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the activation of large-conductance Ca2+-activated K+ (BK) channels.[5][6] The opening of BK channels leads to membrane hyperpolarization and relaxation of the bladder smooth muscle, facilitating urine storage.[5][6] SR59230A blocks the initial step in this cascade by preventing the binding of agonists to the β3-adrenoceptor, thereby inhibiting bladder relaxation.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental models studying bladder function.
Table 1: In Vitro Antagonist Activity of SR59230A on Agonist-Induced Bladder Relaxation
| Species | Agonist | SR59230A Concentration | pA2 / pKB Value | Reference |
| Rat | Noradrenaline | 10⁻⁷–10⁻⁶ M | 7.27 | [1] |
| Rat | Isoproterenol | 1 μM | - | [7] |
| Rat | BRL 37344 | 10 μM | - | [5] |
| Porcine | Isoprenaline | 3 nM – 1 μM | 8.6 (for 3-10 nM), 7.7 (for 30 nM - 1 µM) | [2][8] |
| Human | Isoprenaline, BRL37344, Mirabegron | - | - | [9] |
pA2 and pKB values are measures of antagonist potency. A higher value indicates greater potency.
Table 2: Effect of SR59230A on β3-Agonist-Induced Inhibition of Spontaneous Contractions in Rat Bladder Strips
| Parameter | Control (BRL 37344 alone) | + 10 μM SR59230A | Reference |
| Inhibition of Spontaneous Contraction Amplitude (%) | 54.1 ± 5.0 | Significantly reduced inhibition | [5] |
Experimental Protocols
In Vitro Organ Bath Studies with Isolated Bladder Strips
This protocol is designed to assess the antagonist effect of SR59230A on β3-adrenoceptor-mediated relaxation of bladder smooth muscle.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit buffer (in mM: NaCl 113, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, dextrose 5.6)
-
Indomethacin (B1671933) (10 μM)
-
Carbachol (B1668302) or KCl for pre-contraction
-
β3-adrenoceptor agonist (e.g., BRL 37344, Isoproterenol)
-
This compound
-
Organ bath system with isometric force transducers
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by exsanguination).[5]
-
Excise the urinary bladder and place it in ice-cold Krebs-Henseleit buffer containing 10 μM indomethacin to inhibit cyclooxygenase activity.[7]
-
Dissect the bladder body into longitudinal strips of approximately 2x10 mm.[7]
-
Suspend the strips in 10 ml organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.[7]
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with either 5 μM carbachol or 40 mM KCl.[7]
-
Once a stable plateau is reached, generate a cumulative concentration-response curve for a β3-agonist (e.g., BRL 37344, 1 nM to 100 μM) to induce relaxation.
-
Wash the tissues thoroughly to return to baseline.
-
Incubate a set of tissues with a known concentration of this compound (e.g., 10 μM) for 30 minutes.[5][7]
-
Repeat the cumulative concentration-response curve for the β3-agonist in the presence of SR59230A.
-
Analyze the data to determine the rightward shift in the concentration-response curve, which indicates competitive antagonism.
In Vivo Cystometry in Anesthetized Rats
This protocol evaluates the effect of SR59230A on bladder overactivity in a rat model.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Urethane (B1682113) anesthesia
-
Saline solution (0.9% NaCl)
-
β3-adrenoceptor agonist (e.g., isoprenaline)
-
This compound
-
Cystometry recording equipment (infusion pump, pressure transducer, data acquisition system)
-
Catheters for bladder and drug administration
Procedure:
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.).
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the bladder dome for pressure recording and saline infusion.
-
Insert another catheter into the femoral vein for intravenous drug administration.
-
Begin continuous intravesical infusion of saline at a constant rate (e.g., 0.1 ml/min) to induce voiding contractions.
-
Record baseline cystometric parameters, including voiding frequency and amplitude of bladder contractions.
-
Administer a β3-agonist (e.g., isoprenaline, 1 µM infusion) to induce a decrease in voiding frequency, mimicking a state of bladder relaxation.[10]
-
Once the effect of the agonist is stable, administer this compound (e.g., 100 nM) to observe the reversal of the agonist's effect.[10]
-
Monitor and record the changes in voiding frequency and contraction amplitude. A reversal of the β3-agonist-induced decrease in voiding frequency by SR59230A demonstrates its antagonist activity in vivo.[10]
Visualizations
Caption: Signaling pathway of β3-adrenoceptor mediated bladder relaxation and its inhibition by SR59230A.
Caption: Experimental workflow for in vivo evaluation of SR59230A in a rat cystometry model.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The role of β3-adrenoceptors in mediating relaxation of porcine detrusor muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective β₃-adrenoceptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overactive Bladder and the β3-Adrenoceptor Agonists: Current Strategy and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of β3-adrenoceptors relaxes rat urinary bladder smooth muscle via activation of the large-conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacological characterization of β-adrenoceptors mediating relaxation of the rat urinary bladder in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of beta(3)-adrenoceptors in mediating relaxation of porcine detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of β3-adrenoceptors in the inhibitory control of cholinergic activity in human bladder: Direct evidence by [(3)H]-acetylcholine release experiments in the isolated detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Investigating the Role of β3-Adrenoceptors in Cardiac Function with SR59230A Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β3-adrenoceptor (β3-AR), a member of the G-protein coupled receptor superfamily, has emerged as a significant modulator of cardiac function. Unlike the well-characterized β1- and β2-adrenoceptors that primarily mediate positive inotropic and chronotropic effects, the β3-AR is coupled to both stimulatory (Gs) and inhibitory (Gi) G proteins.[1] This dual signaling capacity results in a complex regulation of cardiac physiology, often leading to cardioprotective effects, particularly in the context of heart failure.[1][2] Stimulation of β3-ARs can induce a negative inotropic effect, mitigating the detrimental consequences of excessive catecholamine stimulation.[3][4] This is primarily mediated through a Gi-dependent pathway that activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent activation of the soluble guanylyl cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling cascade.[1][5]
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenoceptor.[3] It is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of β3-ARs in the heart. By selectively blocking this receptor, researchers can investigate its contribution to cardiac contractility, remodeling, and signaling pathways in various experimental models, from isolated cells to whole organisms. These application notes provide a comprehensive overview of the use of this compound in cardiac research, including detailed experimental protocols and a summary of key quantitative findings.
Data Presentation
This compound Selectivity
| Receptor Subtype | IC50 (nM) | Reference |
| β3-adrenoceptor | 40 | [3] |
| β1-adrenoceptor | 408 | [3] |
| β2-adrenoceptor | 648 | [3] |
In Vivo Effects of SR59230A in a Rat Model of Isoproterenol-Induced Heart Failure
Treatment: SR59230A (85 nmol in 1 ml saline, intraperitoneal injection, twice daily for 7 weeks)
| Parameter | Control Group | Isoproterenol (B85558) (ISO) Group | SR59230A (SR) Group | P-value (SR vs. ISO) | Reference |
| Heart Weight/Body Weight (HW/BW, mg/g) | 2.85 ± 0.21 | 4.12 ± 0.35 | 3.56 ± 0.28 | < 0.05 | [3] |
| Left Ventricular Weight/Body Weight (LVW/BW, mg/g) | 2.01 ± 0.15 | 3.15 ± 0.29 | 2.68 ± 0.22 | < 0.05 | [3] |
| Collagen Volume Fraction (CVF, %) | 2.5 ± 0.6 | 15.8 ± 2.1 | 10.2 ± 1.5 | < 0.01 | [3] |
| Left Ventricular End-Diastolic Dimension (LVEDd, mm) | 6.5 ± 0.4 | 8.9 ± 0.6 | 7.8 ± 0.5 | < 0.05 | [3] |
| Left Ventricular End-Systolic Dimension (LVESd, mm) | 3.8 ± 0.3 | 6.9 ± 0.5 | 5.7 ± 0.4 | < 0.01 | [3] |
| Ejection Fraction (EF, %) | 75 ± 5 | 45 ± 4 | 58 ± 5 | < 0.01 | [3] |
| Fractional Shortening (FS, %) | 42 ± 4 | 23 ± 3 | 31 ± 3 | < 0.01 | [3] |
| E/A Ratio | 1.8 ± 0.2 | 2.9 ± 0.3 | 2.3 ± 0.2 | < 0.05 | [3] |
| Myocardial cGMP Level (pmol/mg protein) | 0.48 ± 0.07 | 1.25 ± 0.18 | 0.62 ± 0.09 | < 0.01 | [3] |
In Vivo Effects of SR59230A in a Rat Model of Monocrotaline-Induced Pulmonary Arterial Hypertension
Treatment: SR59230A (dose not specified, 4 weeks)
| Parameter | Sham Group | Monocrotaline (MCT) Group | MCT + SR59230A (MCT+SR) Group | P-value (MCT+SR vs. MCT) | Reference |
| Right Ventricular Basal Diameter (mm) | Not Reported | Increased | Significantly Decreased | < 0.01 | [1][5][6] |
| Right Ventricular Wall Thickness (RVWT, mm) | Not Reported | Increased | Significantly Decreased | < 0.05 | [1][5][6] |
| Ejection Fraction (EF, %) | Not Reported | Decreased | Considerable Recovery | < 0.01 | [1][5][6] |
| E/A Ratio | Not Reported | Increased | Significantly Decreased | < 0.01 | [1][5][6] |
| Left Atrial Diameter (mm) | Not Reported | Significantly Higher | Significantly Reduced | < 0.001 | [1][5][6] |
Experimental Protocols
Protocol 1: In Vivo Investigation of SR59230A in a Rat Model of Heart Failure
1. Animal Model of Isoproterenol-Induced Heart Failure
-
Animals: Male Wistar rats.
-
Induction: Administer isoproterenol to induce cardiac hypertrophy and failure. A common method is subcutaneous injection of isoproterenol at a specific dose and frequency (e.g., as described in relevant literature) for a defined period.[3]
-
Control Groups: Include a control group receiving saline injections and another group receiving isoproterenol without SR59230A treatment.[3]
2. This compound Administration
-
Preparation: Dissolve this compound in sterile saline.
-
Dosage and Administration: Based on previous studies, a dose of 85 nmol in 1 ml of saline can be administered via intraperitoneal injection twice daily.[3]
-
Treatment Duration: Continue treatment for a period sufficient to observe chronic effects, for example, 7 weeks.[3]
3. Assessment of Cardiac Function (Echocardiography)
-
Anesthesia: Anesthetize rats using a suitable anesthetic agent (e.g., isoflurane).[5]
-
Procedure: Perform transthoracic echocardiography using a high-frequency ultrasound system.[5][7]
-
Measurements: Obtain M-mode recordings from the parasternal long- and short-axis views to measure parameters such as Left Ventricular End-Diastolic Dimension (LVEDd), Left Ventricular End-Systolic Dimension (LVESd), Ejection Fraction (EF), and Fractional Shortening (FS).[3][7] Also, assess diastolic function by measuring the ratio of the early (E) to late (A) ventricular filling velocities (E/A ratio).[3][5][6]
4. Histological and Molecular Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the rats and excise the hearts.
-
Histology: Fix a portion of the heart tissue in 4% paraformaldehyde for histological analysis. Embed in paraffin, section, and stain with Masson's trichrome to quantify the collagen volume fraction (CVF) as an index of fibrosis.[3]
-
Molecular Analysis: Snap-freeze another portion of the heart tissue in liquid nitrogen for molecular analyses.
- Western Blotting: Prepare protein lysates from the heart tissue to determine the protein expression levels of β3-AR and eNOS.[8][9]
- RT-qPCR: Isolate total RNA to quantify the mRNA expression levels of β3-AR and eNOS.[3]
- cGMP Assay: Measure the concentration of cGMP in the myocardial tissue using a commercially available enzyme immunoassay (EIA) kit.[3][10][11]
Protocol 2: Isolated Langendorff Heart Perfusion
1. Heart Isolation and Cannulation
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto a Langendorff apparatus.[12][13]
2. Perfusion and Stabilization
-
Perfusion Buffer: Perfuse the heart retrogradely with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).
-
Stabilization: Allow the heart to stabilize for a period of 15-20 minutes, during which baseline cardiac function parameters are recorded.[14]
3. This compound Perfusion and Data Acquisition
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired concentration.
-
Data Recording: Continuously monitor and record cardiac function parameters, including:
- Left Ventricular Developed Pressure (LVDP)
- Heart Rate (HR)
- Coronary Flow (CF)
- Rate of contraction (+dP/dt) and relaxation (-dP/dt)
4. Experimental Conditions
-
This preparation can be used to study the effects of SR59230A on baseline cardiac function or in models of cardiac injury, such as ischemia-reperfusion.
Protocol 3: Isolation of Adult Ventricular Cardiomyocytes
1. Langendorff Perfusion and Digestion
-
Heart Isolation: Isolate the heart as described in the Langendorff protocol.
-
Enzymatic Digestion: Perfuse the heart with a calcium-free buffer followed by a buffer containing collagenase and other digestive enzymes to break down the extracellular matrix.[15][16]
2. Cell Dissociation and Calcium Reintroduction
-
Dissociation: Once the heart is digested, remove it from the cannula, mince the ventricular tissue, and gently triturate to release individual cardiomyocytes.[15]
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent the "calcium paradox" and ensure cell viability.[15][16]
3. Cell Culture and Treatment
-
Plating: Plate the isolated cardiomyocytes on laminin-coated culture dishes.
-
Treatment: After allowing the cells to attach, treat them with this compound at various concentrations to investigate its effects on cellular signaling pathways.
Protocol 4: Western Blotting for eNOS and Phospho-eNOS
1. Protein Extraction and Quantification
-
Lysis: Homogenize heart tissue or isolated cardiomyocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total eNOS and phosphorylated eNOS (e.g., at Ser1177) overnight at 4°C.[8][9][17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated eNOS signal to the total eNOS signal.
Protocol 5: Measurement of cAMP and cGMP Levels
1. Sample Preparation
-
Tissue/Cell Lysis: Homogenize heart tissue or lyse isolated cardiomyocytes in the appropriate buffer provided with the assay kit.
2. Immunoassay
-
Assay Principle: Utilize a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay.[10][11][19][20][21]
-
Procedure: Follow the manufacturer's instructions for the specific cAMP or cGMP assay kit being used. This typically involves adding samples and standards to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the concentration of cAMP or cGMP in the samples based on a standard curve.
Visualizations
Caption: β3-Adrenoceptor Signaling Pathways in Cardiomyocytes.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Logical Relationship of SR59230A and Cardiac Function.
References
- 1. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β3-Adrenergic receptor overexpression in cardiomyocytes preconditions mitochondria to withstand ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic blocking of beta 3-adrenoceptor ameliorates cardiac function in rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real time visualization of cGMP and cAMP dynamics in intact adult cardiomyocytes using new transgenic mice [ediss.uni-goettingen.de]
- 12. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adinstruments.com [adinstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Intracellular processing of endothelial nitric oxide synthase isoforms associated with differences in severity of cardiopulmonary diseases: Cleavage of proteins with aspartate vs. glutamate at position 298 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells [mdpi.com]
- 21. mdpi.com [mdpi.com]
SR59230A Hydrochloride: A Tool for Investigating Metabolic Disorders and Insulin Resistance
FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.
Application Notes
SR59230A hydrochloride is a selective antagonist of the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis in adipose tissue. While initially developed as a β3-AR antagonist, it has been noted to exhibit antagonist activity at α1-adrenoceptors at higher concentrations[1]. This dual activity necessitates careful dose selection and interpretation of experimental results. SR59230A serves as a valuable pharmacological tool for researchers studying metabolic disorders such as obesity, type 2 diabetes, and insulin (B600854) resistance. Its ability to modulate β3-AR signaling allows for the investigation of the role of this receptor in various metabolic processes.
Mechanism of Action
In the context of metabolic regulation, SR59230A primarily functions by blocking the activation of β3-adrenergic receptors by endogenous catecholamines like norepinephrine. Activation of β3-ARs in adipocytes stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin, initiating the breakdown of triglycerides into glycerol (B35011) and free fatty acids (lipolysis)[2][3][4]. By antagonizing the β3-AR, SR59230A is expected to inhibit this signaling cascade, thereby reducing lipolysis.
Studies have shown that SR59230A antagonizes norepinephrine-induced cAMP accumulation and subsequent glycerol release in brown adipocytes[2]. In 3T3-F442A adipocytes, SR59230A was found to antagonize the increase in cAMP mediated by the β3-AR agonist CL316243[5].
Applications in Metabolic Research
-
Studying Lipolysis: SR59230A can be used to investigate the contribution of β3-AR signaling to basal and stimulated lipolysis in adipocytes and adipose tissue explants. By inhibiting β3-AR, researchers can elucidate the role of this pathway in the release of free fatty acids and glycerol, which are key players in insulin resistance.
-
Investigating Thermogenesis: The β3-AR is crucial for non-shivering thermogenesis in brown and beige adipose tissue. SR59230A has been shown to inhibit ultradian brown adipose tissue thermogenesis in rats, indicating its utility in studying the role of β3-AR in energy expenditure[6].
-
Elucidating Insulin Signaling: By modulating the release of free fatty acids from adipocytes, SR59230A can be used to study the impact of lipolysis on insulin sensitivity in other tissues, such as skeletal muscle and liver. Elevated free fatty acids are known to impair insulin signaling.
-
In Vivo Models of Metabolic Disease: SR59230A can be administered to animal models of obesity and diabetes to investigate the systemic effects of β3-AR blockade on glucose homeostasis, insulin resistance, and other metabolic parameters.
Quantitative Data Summary
| Model System | Parameter Measured | Treatment | Effect of this compound | Reference |
| Rat Brown Adipocytes | Glycerol Release | Norepinephrine-stimulated | Antagonized | [2] |
| 3T3-F442A Adipocytes | cAMP Accumulation | CL316243-stimulated | Antagonized | [5] |
| Conscious Sprague-Dawley Rats | Brown Adipose Tissue Temperature | - | Dose-dependent decrease (1, 5, or 10 mg/kg ip) | [6] |
| Anesthetized Newborn Lambs | Oxygen Consumption (VO2) | Dopamine-induced increase | Attenuated the rise in VO2 at 5 mg/kg i.v. | [7] |
Experimental Protocols
In Vitro Lipolysis Assay in Primary Adipocytes
This protocol is adapted from general lipolysis assay methodologies and can be used to assess the effect of SR59230A on lipolysis in isolated primary adipocytes[8][9][10].
Materials:
-
Collagenase (Type I)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 1% Bovine Serum Albumin (BSA)
-
Isoproterenol (B85558) (a non-selective β-adrenergic agonist)
-
This compound
-
Glycerol Assay Reagent
-
96-well plates
Procedure:
-
Isolate Primary Adipocytes: Isolate adipocytes from adipose tissue (e.g., epididymal fat pads from rodents) by digesting the tissue with collagenase in KRB buffer.
-
Cell Incubation: Wash and resuspend the isolated adipocytes in fresh KRB buffer. Aliquot the adipocyte suspension into a 96-well plate.
-
Pre-incubation with SR59230A: Add this compound at desired concentrations (e.g., 1 nM - 10 µM) to the appropriate wells and pre-incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO or saline).
-
Stimulation of Lipolysis: Add a β-adrenergic agonist such as isoproterenol (e.g., 1 µM) to stimulate lipolysis. Include wells with no agonist to measure basal lipolysis.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: After incubation, collect the infranatant (the aqueous layer below the floating adipocytes) for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected samples using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content or cell number in each well. Compare the glycerol release in the SR59230A-treated groups to the control groups.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is a general guide for assessing glucose uptake in differentiated 3T3-L1 adipocytes and can be adapted for use with SR59230A[11][12][13].
Materials:
-
Differentiated 3T3-L1 adipocytes in 12- or 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
This compound
-
2-deoxy-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (B1677691) (a glucose transporter inhibitor)
-
Scintillation fluid and counter (for radiolabeled glucose) or a fluorescence plate reader.
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Pre-incubation with SR59230A: Wash the cells with KRH buffer and then pre-incubate with desired concentrations of this compound (e.g., 1 nM - 10 µM) in KRH buffer for 30 minutes at 37°C.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C to stimulate glucose uptake. Include wells without insulin for basal uptake measurement.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-[³H]-glucose or a fluorescent glucose analog. To determine non-specific uptake, add phloretin to a set of wells. Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer containing phloretin.
-
Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Subtract the non-specific uptake from all values and normalize to the protein concentration in each well.
In Vivo Glucose Tolerance Test (GTT) in a Rodent Model of Insulin Resistance
This is a general protocol for a GTT in rodents and can be used to evaluate the in vivo effects of SR59230A on glucose metabolism[14][15][16].
Materials:
-
Rodent model of insulin resistance (e.g., high-fat diet-fed mice or Zucker diabetic fatty rats)
-
This compound
-
Glucose solution (e.g., 20% w/v)
-
Glucometer and test strips
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation and Fasting: Acclimate the animals to handling. Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from a tail snip.
-
SR59230A Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at the desired dose (e.g., 1-10 mg/kg)[6]. Administer vehicle to the control group.
-
Glucose Challenge: After a pre-determined time following SR59230A administration (e.g., 30 minutes), administer a glucose bolus orally or via intraperitoneal injection (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance. Compare the AUC between the SR59230A-treated and control groups.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of this compound in metabolic disorders.
Caption: β3-Adrenergic signaling pathway in adipocyte lipolysis and the inhibitory action of SR59230A.
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: Experimental workflow for an in vivo Glucose Tolerance Test (GTT).
References
- 1. saibou.jp [saibou.jp]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin sensitivity is preserved in mice made obese by feeding a high starch diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of lipolysis in isolated primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized conditions for measuring lipolysis in murine primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The intravenous glucose tolerance test in cannulated Wistar rats: a robust method for the in vivo assessment of glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
Application Notes and Protocols: Investigating the Role of SR59230A Hydrochloride in Muscle Cell Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is widely recognized as a selective antagonist for the β3-adrenergic receptor (β3-AR). The β-adrenergic system, particularly the β2-AR subtype, has been implicated in the regulation of glucose uptake in skeletal muscle, a process crucial for maintaining glucose homeostasis. Understanding the specific role of β3-AR in this context is vital for the development of targeted therapeutic strategies for metabolic disorders.
These application notes provide a summary of the current understanding of this compound's effect on glucose uptake in muscle cells, supported by experimental data and detailed protocols for investigation. The evidence to date suggests that this compound does not directly stimulate glucose uptake in muscle cells and does not inhibit β2-AR-mediated glucose uptake, indicating that the β3-AR is not the primary pathway for this process in the studied cell lines.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of SR59230A on glucose uptake in L6 muscle cells. The study demonstrates that while β-adrenergic agonists like isoprenaline and BRL37344 significantly increase glucose uptake, the presence of the β3-AR antagonist SR59230A does not inhibit this effect. This suggests the involvement of other β-adrenergic receptor subtypes, primarily the β2-AR, in mediating glucose uptake in these cells.
Table 1: Effect of this compound on Agonist-Stimulated Glucose Uptake in L6 Muscle Cells
| Treatment Group | SR59230A (1 µM) | Agonist | Glucose Uptake (Fold Change over Basal) |
| Control | - | None | 1.0 |
| Isoprenaline | - | Isoprenaline (1 µM) | ~1.8 |
| Isoprenaline + SR59230A | + | Isoprenaline (1 µM) | ~1.8 |
| BRL37344 | - | BRL37344 (1 µM) | ~1.8 |
| BRL37344 + SR59230A | + | BRL37344 (1 µM) | ~1.8 |
| Insulin (B600854) | - | Insulin (100 nM) | ~2.0 |
| Insulin + SR59230A | + | Insulin (100 nM) | ~2.0 |
Data is synthesized from a study by Hutchinson et al. (2019). The values represent approximate fold changes for illustrative purposes.
Signaling Pathways
The uptake of glucose into skeletal muscle can be stimulated by various signaling pathways. The canonical pathway is insulin-dependent, involving the PI3K/Akt signaling cascade that leads to the translocation of GLUT4 transporters to the plasma membrane.[1] An alternative, insulin-independent pathway involves the activation of β2-adrenergic receptors, which can also promote GLUT4 translocation.[2] The diagram below illustrates the established β2-adrenergic signaling pathway leading to glucose uptake and the investigative role of SR59230A as a β3-AR antagonist.
Caption: β-Adrenergic signaling pathway for glucose uptake.
Experimental Protocols
To assess the effect of this compound on glucose uptake in muscle cells, a series of well-established in vitro assays can be performed.
Cell Culture and Differentiation
-
Cell Line: L6 rat skeletal muscle cells are a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, confluent L6 myoblasts are cultured in DMEM containing 2% horse serum for 5-7 days. Differentiated myotubes exhibit the necessary machinery for glucose transport studies.
2-Deoxy-D-[³H]-glucose Uptake Assay
This assay measures the rate of glucose transport into the cells.
-
Materials:
-
Differentiated L6 myotubes in 12-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
This compound stock solution.
-
β-adrenergic agonist (e.g., Isoprenaline) or insulin stock solutions.
-
2-deoxy-D-[³H]-glucose.
-
Cytochalasin B.
-
Lysis buffer (e.g., 0.1% SDS).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Serum-starve the differentiated L6 myotubes for 3-4 hours in DMEM.
-
Pre-incubate the cells with or without this compound (e.g., 1 µM) in KRH buffer for 30 minutes at 37°C.
-
Add the agonist (e.g., 1 µM Isoprenaline) or insulin (100 nM) to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM) to each well and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, a set of wells should be pre-treated with Cytochalasin B (an inhibitor of glucose transport) before the addition of the radiolabeled glucose.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each well.
-
Western Blotting for GLUT4 Translocation
This method is used to quantify the amount of GLUT4 transporter at the plasma membrane.
-
Materials:
-
Differentiated L6 myotubes.
-
Plasma membrane protein extraction kit.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibody against GLUT4.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
-
-
Procedure:
-
Treat the differentiated L6 myotubes with SR59230A and/or agonists as described in the glucose uptake assay.
-
After treatment, wash the cells with ice-cold PBS and fractionate the cells to isolate the plasma membrane proteins using a commercially available kit.
-
Determine the protein concentration of the plasma membrane fractions.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GLUT4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., Na+/K+-ATPase for the plasma membrane fraction).
-
Experimental Workflow
The following diagram outlines the logical flow of experiments to determine the effect of SR59230A on glucose uptake.
Caption: Experimental workflow for assessing SR59230A's effect.
Conclusion
The available scientific literature indicates that this compound, a β3-AR antagonist, does not significantly impact basal or β2-AR agonist-stimulated glucose uptake in L6 muscle cells. This suggests that the β3-adrenergic receptor is not a primary mediator of glucose transport in this cell type. The provided protocols offer a robust framework for researchers to independently verify these findings and further explore the intricate signaling pathways governing glucose metabolism in skeletal muscle. These investigations are crucial for identifying and validating novel targets for the treatment of metabolic diseases.
References
Troubleshooting & Optimization
SR59230A hydrochloride solubility in DMSO and aqueous buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for the use of SR59230A hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist for the β3-adrenergic receptor (β3-AR).[1][2] It is widely used in research to investigate the physiological and pathological roles of the β3-AR. Its IC50 values, which measure the concentration of the drug required to inhibit 50% of the receptor's activity, are approximately 40 nM for β3 receptors, 408 nM for β1 receptors, and 648 nM for β2 receptors, demonstrating its selectivity.[1][2][3] It is an orally active compound that can penetrate the blood-brain barrier.[3][4]
Q2: What are the recommended solvents and solubility limits for this compound?
The solubility of this compound can vary between batches and is dependent on the solvent used. It is significantly more soluble in DMSO than in aqueous solutions. For best results, using fresh, anhydrous DMSO is recommended, as hygroscopic (water-absorbing) DMSO can reduce solubility.[3][5]
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 36 - 250 | 100 - 690.78 | Sonication may be required to achieve higher concentrations.[3][4] Use of fresh, non-hygroscopic DMSO is recommended.[3][5] |
| Water | 2.5 - 3.62 | 6.91 - 10 | Sonication may be needed to aid dissolution.[2][3][4] Some sources report lower solubility or insolubility.[5] |
Note: The molecular weight of this compound is 361.91 g/mol .[1][2]
Q3: How should I prepare a stock solution?
Preparing a stock solution requires careful measurement and proper technique to ensure accurate concentration and complete dissolution. The protocol below provides a general guideline for preparing a DMSO stock solution.
Experimental Protocols: Preparing a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 36.19 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex or sonicate the solution gently at room temperature until the solid is completely dissolved.[3][4] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended in Q4.
Troubleshooting Guide
Problem: The compound is not dissolving completely in the solvent.
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Solution 1: Sonication. Place the vial in an ultrasonic water bath for short intervals until the solid dissolves.[3][4] This can help break up aggregates and enhance solubility, particularly in aqueous buffers.
-
Solution 2: Gentle Warming. Briefly warm the solution to 37°C. However, be cautious as prolonged heating may degrade the compound.
-
Solution 3: Use Fresh Solvent. If using DMSO, ensure it is anhydrous and freshly opened. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of many compounds.[3][5]
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Solution 4: Re-evaluate Concentration. The desired concentration may exceed the solubility limit in the chosen solvent. Refer to the solubility table and consider preparing a more dilute stock solution.
Problem: I am observing unexpected or off-target effects in my experiment.
-
Solution 1: Check Concentration. At higher concentrations, the selectivity of SR59230A may decrease. It has been shown to act as an antagonist at α1-adrenoceptors at high doses, which could lead to unintended physiological effects.[1]
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Solution 2: Consider Partial Agonism. In some experimental systems and cell types, SR59230A can act as a partial agonist, meaning it can weakly activate the β3-adrenergic receptor in the absence of a full agonist.[1][6] This is particularly relevant in cells with high receptor expression levels.[6][7]
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Solution 3: Investigate Alternative Signaling. SR59230A can exhibit "ligand-directed signaling," where it antagonizes the classical Gs-protein/cAMP pathway but simultaneously acts as an agonist for cAMP-independent pathways, such as the p38 MAPK and Erk1/2 pathways.[6][7] If your assay is sensitive to these pathways, you may observe agonist-like effects.
Q4: How should I store the solid compound and prepared stock solutions?
Proper storage is critical to maintain the stability and activity of the compound.
-
Solid Compound: Store the lyophilized powder at -20°C for long-term stability (≥1 year).[4] Some suppliers indicate that storage at room temperature is also acceptable.[2] Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.
-
Stock Solutions:
-
For short-term storage (days to weeks), solutions can be kept at 0-4°C.[1][4]
-
For long-term storage (months), aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][3] This prevents degradation from repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least 6 months at -80°C.[3][8]
-
Mandatory Visualizations
Experimental Workflow: Stock Solution Preparation
Signaling Pathway: this compound Mechanism of Action
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: SR59230A Hydrochloride and α1-Adrenoceptor Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the use of SR59230A hydrochloride. The focus is to address potential off-target effects on α1-adrenoceptors, particularly when using high concentrations of this compound.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may arise from the off-target α1-adrenoceptor antagonism of SR59230A.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected physiological response (e.g., hypothermia, altered blood pressure) not consistent with β3-adrenoceptor blockade. | At high concentrations (e.g., 5 mg/kg in mice), SR59230A can act as an antagonist at α1-adrenoceptors, leading to off-target effects.[1] This is particularly relevant in systems where α1-adrenoceptors play a significant role in the observed phenotype. | - Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of SR59230A for β3-adrenoceptor antagonism with minimal α1-adrenoceptor effects. A lower dose (e.g., 0.5 mg/kg in mice) may retain β3-selectivity.[1]- Use a More Selective Antagonist: If α1-adrenoceptor effects are a persistent issue, consider using a more selective β3-adrenoceptor antagonist.- Control Experiments: Include a positive control for α1-adrenoceptor antagonism, such as prazosin, to delineate the effects of SR59230A at α1-adrenoceptors from its effects at β3-adrenoceptors.[1] |
| Inconsistent or unexpected results in functional assays (e.g., smooth muscle contraction, vasoconstriction). | SR59230A can competitively antagonize α1-adrenoceptor-mediated responses, such as phenylephrine-induced contractions in isolated tissues.[1][2] | - Determine pKB value: In isolated tissue experiments, determine the pKB value of SR59230A against an α1-adrenoceptor agonist to quantify its antagonist potency at this receptor.[1]- Schild Analysis: Perform a Schild analysis to confirm competitive antagonism.[3] A slope not significantly different from unity suggests a competitive interaction.- Tissue Selection: Be aware of the α1-adrenoceptor subtypes expressed in your tissue of interest (α1A, α1B, α1D), as SR59230A may have different affinities for each.[1][4] |
| Difficulty interpreting radioligand binding data. | SR59230A can displace α1-adrenoceptor-selective radioligands, such as [3H]-prazosin, from their binding sites.[1][2] | - Competition Binding Assay: Perform a competition binding assay with a range of SR59230A concentrations to determine its affinity (pKi) for α1-adrenoceptors in your specific membrane preparation.[1][2]- Selective Radioligands: Use highly selective radioligands for the α1-adrenoceptor subtypes to further characterize the interaction of SR59230A. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective β3-adrenoceptor antagonist?
A1: SR59230A is considered a selective β3-adrenoceptor antagonist, particularly at lower concentrations.[1][5] However, at higher concentrations, it exhibits significant antagonist activity at α1-adrenoceptors.[1][2][6] Its selectivity for β3-adrenoceptors over β1- and β2-adrenoceptors has also been quantified, with IC50 values of 40 nM for β3, 408 nM for β1, and 648 nM for β2 receptors.[5]
Q2: What are the off-target effects of SR59230A at high concentrations?
A2: The primary off-target effect of SR59230A at high concentrations is the antagonism of α1-adrenoceptors.[1] This can lead to physiological responses typically associated with α1-adrenoceptor blockade, such as altered thermoregulation and cardiovascular effects.[1][6] For instance, a high concentration of SR59230A (5 mg/kg) in mice revealed a marked early hypothermic reaction to MDMA, an effect mimicked by the α1-adrenoceptor antagonist prazosin.[1]
Q3: How can I minimize the α1-adrenoceptor off-target effects of SR59230A in my experiments?
A3: To minimize α1-adrenoceptor off-target effects, it is crucial to use the lowest effective concentration of SR59230A that still provides β3-adrenoceptor antagonism. Performing a careful dose-response study is highly recommended.[1] For example, a study showed that a low concentration of SR59230A (0.5 mg·kg−1) attenuated MDMA-induced hyperthermia, a potential β3-mediated effect, while a high concentration (5 mg·kg−1) unmasked an α1-adrenoceptor-mediated hypothermia.[1]
Q4: What is the affinity of SR59230A for α1-adrenoceptors?
A4: The affinity of SR59230A for α1-adrenoceptors has been determined through both functional and binding studies. In functional studies using rat spleen and aorta, SR59230A (10 µmol·L−1) produced significant shifts in the agonist concentration–response curve, with calculated pKB values.[1] In radioligand binding studies, SR59230A displaced [3H]prazosin from α1A- and α1B-adrenoceptor subtypes.[1] One study reported a pKi value of 6.6 for the displacement of [3H]prazosin by SR59230A in rat cortical membranes.[2]
Q5: What are the downstream signaling pathways of α1-adrenoceptors that could be affected by SR59230A?
A5: α1-Adrenoceptors are G-protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[4][7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] High concentrations of SR59230A, by antagonizing α1-adrenoceptors, would inhibit these downstream signaling events.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional antagonist potencies of SR59230A at α1- and β-adrenoceptors.
Table 1: SR59230A Binding Affinities (pKi) and IC50 Values
| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi | IC50 (nM) | Reference |
| α1-Adrenoceptor | [3H]prazosin | Rat Cortical Membranes | 6.6 | - | [2] |
| α1A-Adrenoceptor | [3H]prazosin | Rat Submandibular Gland | - | - | [1] |
| α1B-Adrenoceptor | [3H]prazosin | Rat Spleen | - | - | [1] |
| β1-Adrenoceptor | - | - | - | 408 | [5] |
| β2-Adrenoceptor | - | - | - | 648 | [5] |
| β3-Adrenoceptor | - | - | - | 40 | [5] |
Table 2: SR59230A Functional Antagonist Potency (pKB)
| Tissue | Agonist | Receptor Target | pKB | Reference |
| Rat Spleen | Phenylephrine (B352888) | α1-Adrenoceptor | - | [1] |
| Rat Aorta | Noradrenaline | α1-Adrenoceptor | - | [1] |
Note: Specific pKB values were calculated in the cited study but not explicitly stated in the abstract. The study demonstrated significant antagonist effects.
Experimental Protocols
1. Radioligand Binding Assay for α1-Adrenoceptor Affinity
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Objective: To determine the binding affinity (Ki) of SR59230A for α1-adrenoceptors.
-
Materials:
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Membrane preparations from tissues or cells expressing α1-adrenoceptors (e.g., rat cerebral cortex, rat submandibular gland for α1A, rat spleen for α1B).[1][2]
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Radioligand: [3H]-prazosin (a selective α1-adrenoceptor antagonist).
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This compound.
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Non-specific binding control: Phentolamine or another suitable α-adrenoceptor antagonist.
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Assay buffer (e.g., Tris-HCl buffer).
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Glass fiber filters (e.g., Whatman GF/C).[1]
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Scintillation vials and scintillation fluid.
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Filtration apparatus (e.g., Brandell Cell Harvester).[1]
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]-prazosin and varying concentrations of SR59230A.
-
Incubate at a specified temperature and for a set duration to reach equilibrium.
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Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]
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Wash the filters multiple times with ice-cold wash buffer.[1]
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Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
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Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Analyze the data using non-linear regression to determine the IC50 value of SR59230A, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay for α1-Adrenoceptor Antagonism in Isolated Tissues
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Objective: To determine the functional antagonist potency (pKB) of SR59230A at α1-adrenoceptors.
-
Materials:
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Isolated tissue preparations such as rat aorta or spleen rings.[1]
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α1-adrenoceptor agonist (e.g., phenylephrine for spleen, noradrenaline for aorta).[1]
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This compound.
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Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
-
Procedure:
-
Mount the isolated tissue rings in the organ baths under optimal resting tension.
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Allow the tissues to equilibrate.
-
Perform a cumulative concentration-response curve to the α1-adrenoceptor agonist (e.g., phenylephrine).
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Wash the tissues and allow them to return to baseline.
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Incubate the tissues with a fixed concentration of SR59230A for a predetermined time.
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In the continued presence of SR59230A, perform a second cumulative concentration-response curve to the agonist.
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Compare the agonist concentration-response curves in the absence and presence of SR59230A. A rightward shift in the curve indicates antagonism.
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Calculate the dose ratio and use the Schild equation to determine the pA2 or pKB value, which quantifies the antagonist potency. A Schild plot slope not significantly different from 1 is indicative of competitive antagonism.[3]
-
Visualizations
Caption: α1-Adrenoceptor signaling and the antagonistic effect of high-concentration SR59230A.
Caption: Workflow for assessing SR59230A's functional antagonism at α1-adrenoceptors.
Caption: A logical approach to troubleshooting unexpected results with SR59230A.
References
- 1. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. A Concise and Useful Guide to Understand How Alpha1 Adrenoceptor Antagonists Work - PubMed [pubmed.ncbi.nlm.nih.gov]
SR59230A hydrochloride stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of SR59230A hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
There are differing recommendations for storing solid this compound. For short-term storage (days to weeks), it can be kept at 0-4°C. For long-term storage (months to years), it is best to store it at -20°C in a dry, dark place.[1] Some suppliers suggest that the compound is stable enough for a few weeks at ambient temperature, such as during shipping.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The most common solvents for this compound are Dimethyl Sulfoxide (DMSO) and water.[1][2]
Q3: What are the solubilities of this compound in these solvents?
The solubility of this compound can vary. Reported solubilities are:
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DMSO: Soluble up to 250 mg/mL (690.78 mM), though another source indicates 100 mM.[2][3] It is noted that ultrasonic assistance may be needed.[3]
-
Water: Soluble up to 2.5 mg/mL (6.91 mM), with ultrasonic assistance potentially required.[3] Another source suggests solubility up to 10 mM.[2]
Q4: How should I store stock solutions of this compound?
For optimal stability, stock solutions should be stored under the following conditions:
-
In solvent at -80°C: Stable for up to 6 months.[3]
-
In solvent at -20°C: Stable for up to 1 month.[3]
It is crucial to store solutions in sealed containers, away from moisture.[3]
Data Summary
| Form | Storage Condition | Duration | Source |
| Solid | Room Temperature | Short-term (shipping) | [1][2][4] |
| 0 - 4°C | Short-term (days to weeks) | [1] | |
| -20°C | Long-term (months to years) | [1] | |
| Stock Solution | -20°C | Up to 1 month | [3] |
| -80°C | Up to 6 months | [3] |
| Solvent | Reported Solubility | Notes | Source |
| DMSO | up to 250 mg/mL (690.78 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened DMSO. | [3] |
| up to 100 mM | [2] | ||
| Water | up to 2.5 mg/mL (6.91 mM) | Ultrasonic assistance may be needed. | [3] |
| up to 10 mM | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 361.91 g/mol ). For 1 mg of powder, you will need 276.31 µL of DMSO to make a 10 mM solution.[3]
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the powder. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed moisture can affect solubility.[3][5]
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Dissolution: Vortex the solution to aid dissolution. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[3]
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Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Troubleshooting Guide
Issue: My this compound will not fully dissolve in DMSO.
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Possible Cause 1: Incorrect Solvent Volume. Double-check your calculations to ensure the correct volume of DMSO was added for your target concentration.
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Possible Cause 2: Low-Quality or Old DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[3][5] Use fresh, high-purity, anhydrous DMSO.
-
Possible Cause 3: Insufficient Dissolution Time/Energy. Some compounds require more time or energy to dissolve fully. Try vortexing for a longer period or using an ultrasonic bath.[3]
Issue: I observe precipitation in my stock solution after freezing and thawing.
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Possible Cause 1: Repeated Freeze-Thaw Cycles. To avoid this, it is highly recommended to aliquot your stock solution into single-use volumes before the initial freezing.
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Possible Cause 2: Exceeded Storage Time. If the recommended storage time has been exceeded, the compound may have degraded or become less stable, leading to precipitation.
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Solution: Before use, gently warm the vial to room temperature and vortex to see if the precipitate redissolves. If it does not, it is recommended to prepare a fresh stock solution.
Issue: I am seeing a loss of biological activity in my experiments.
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Possible Cause 1: Improper Storage. Both the solid compound and stock solutions can degrade if not stored at the recommended temperatures and protected from moisture and light.[1][3]
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Possible Cause 2: Multiple Freeze-Thaw Cycles. As mentioned, this can lead to degradation of the compound in solution.
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Possible Cause 3: Contamination. Ensure that your stock solution has not been contaminated.
Visual Guides
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Overcoming poor solubility of SR59230A hydrochloride for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of SR59230A hydrochloride for in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous solutions like saline or PBS. What should I do?
A1: this compound has limited solubility in plain aqueous buffers. Direct dissolution in saline or PBS at high concentrations is often unsuccessful. We recommend using a co-solvent approach. Start by preparing a stock solution in an organic solvent like DMSO and then dilute it with your aqueous vehicle.[1][2]
Q2: What is a reliable solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound.[1][2] You can prepare a high-concentration stock solution in DMSO (e.g., 100-200 mg/mL), which can then be diluted for your working solution.[2] Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[3]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution. Here are several strategies to prevent precipitation:
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Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a vehicle containing other solubilizing agents like PEG300 and Tween-80.[1][2] A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
-
Use cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. A formulation of 10% DMSO in a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline can be effective.[1]
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Sonication and warming: After dilution, brief sonication or gentle warming can help to redissolve any precipitate and create a stable solution.[1][2] However, be cautious with temperature, as excessive heat can degrade the compound.
-
Slow addition: Add the DMSO stock solution to the aqueous vehicle slowly while vortexing to ensure rapid mixing and reduce the chance of localized high concentrations that can lead to precipitation.
Q4: What is the maximum safe concentration of DMSO for in vivo experiments in rodents?
A4: It is generally recommended to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10% (v/v) for intraperitoneal (i.p.) injections.[1][2] Higher concentrations can cause irritation and toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Q5: Can I store my prepared this compound solutions?
A5: It is best to prepare the working solution fresh on the day of use. If you need to store a stock solution in DMSO, it can be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q6: I am observing unexpected physiological effects in my animals. Could it be the vehicle?
A6: It is possible. The vehicle components, especially at higher concentrations, can have their own physiological effects. Therefore, a vehicle control group (animals receiving the same injection volume of the vehicle without this compound) is crucial for interpreting your results accurately.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | ~3.62 | ~10 | Sonication may be required.[2] |
| DMSO | 36.19 - 200[2] | 100 - 552.62[2] | Use fresh, anhydrous DMSO.[3] |
| 10% DMSO, 90% Saline | Formulation dependent | Formulation dependent | Risk of precipitation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08[1] | ≥ 5.75[1] | A stable formulation for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08[1] | ≥ 5.75[1] | Cyclodextrin (B1172386) enhances aqueous solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08[1] | ≥ 5.75[1] | Suitable for subcutaneous or oral administration. |
Molecular Weight of this compound: 361.91 g/mol
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) Injection
This protocol is suitable for achieving a concentration of up to 2 mg/mL for in vivo administration.
Materials:
-
This compound powder
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Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
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Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Use sonication if necessary to ensure complete dissolution.
-
Prepare the vehicle: In a separate sterile tube, prepare the final vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Combine stock and vehicle: Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.08 mg/mL solution, add 100 µL of the 20.8 mg/mL stock solution to 900 µL of a vehicle pre-made with 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[1]
-
Ensure dissolution: Vortex the final solution thoroughly. If any precipitation is observed, gentle warming and/or brief sonication can be used to achieve a clear solution.[1]
-
Administration: Use the freshly prepared solution for your in vivo experiments.
Protocol 2: Cyclodextrin-Based Formulation for Enhanced Aqueous Solubility
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve the solubility of this compound in an aqueous vehicle.
Materials:
-
This compound powder
-
Anhydrous DMSO
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SBE-β-CD
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Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1]
-
Combine stock and cyclodextrin solution: To prepare the final injection solution, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.[1] For example, to make 1 mL of a 2.08 mg/mL solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Ensure dissolution: Vortex the mixture thoroughly until a clear solution is obtained.
-
Administration: Administer the freshly prepared solution.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for in vivo use.
Signaling Pathway of SR59230A at the β3-Adrenergic Receptor
Caption: Simplified signaling pathways modulated by SR59230A at the β3-adrenergic receptor.
References
Optimizing SR59230A hydrochloride concentration for selective β3-adrenoceptor blockade
Welcome to the technical support center for SR59230A hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of SR59230A for selective β3-adrenoceptor blockade. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism of action is to competitively block the binding of endogenous and exogenous agonists to the β3-adrenoceptor, thereby inhibiting downstream signaling pathways. It is often used in research to investigate the physiological and pathological roles of the β3-adrenoceptor.
Q2: What is the selectivity profile of SR59230A for the different β-adrenoceptor subtypes?
SR59230A exhibits a higher affinity for the β3-adrenoceptor compared to β1- and β2-adrenoceptors. This selectivity is crucial for isolating the effects of β3-adrenoceptor blockade in experimental systems. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: What are the potential off-target effects of SR59230A?
While SR59230A is selective for the β3-adrenoceptor, researchers should be aware of potential off-target effects, especially at higher concentrations. Some studies have reported that SR59230A can act as an antagonist at α1-adrenoceptors.[4] Additionally, paradoxical or unexpected effects might be observed due to partial agonism, as discussed in the troubleshooting section.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water (up to 10 mM) and DMSO (up to 100 mM).[3] For long-term storage, it is recommended to store the solid compound at room temperature.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare fresh aqueous solutions for each experiment.
Data Presentation
Table 1: In Vitro Potency of this compound at β-Adrenoceptors
| Receptor Subtype | IC50 (nM) | Selectivity (fold vs. β3) |
| β3 | 40[1][2][3][5] | - |
| β1 | 408[1][2][3][5] | 10.2 |
| β2 | 648[1][2][3][5] | 16.2 |
Troubleshooting Guide
Issue 1: Lack of expected inhibitory effect of SR59230A.
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Possible Cause 1: Suboptimal Concentration.
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Solution: The effective concentration of SR59230A can vary significantly between different cell types, tissues, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. A starting point for in vitro studies can be in the range of 100 nM to 1 µM.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock solution for each experiment.
-
-
Possible Cause 3: Low β3-Adrenoceptor Expression.
-
Solution: The target cells or tissue may have low or no expression of the β3-adrenoceptor. Verify receptor expression levels using techniques such as qPCR, Western blotting, or radioligand binding assays.
-
Issue 2: Unexpected or paradoxical effects observed with SR59230A treatment.
-
Possible Cause 1: Partial Agonist Activity.
-
Solution: Some studies have reported that SR59230A can exhibit partial agonist activity at the β3-adrenoceptor, particularly at higher concentrations or in systems with high receptor expression.[6][7] This can lead to the activation, rather than inhibition, of downstream signaling pathways. To mitigate this, use the lowest effective concentration that provides selective antagonism. Consider using a different β3-adrenoceptor antagonist if partial agonism is a persistent issue.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: At higher concentrations, SR59230A may exert off-target effects, such as α1-adrenoceptor blockade.[4] To confirm that the observed effect is mediated by β3-adrenoceptors, try to rescue the phenotype with a selective β3-adrenoceptor agonist. If the effect persists, consider the involvement of other receptors.
-
-
Possible Cause 3: Species-Specific Differences.
-
Solution: The pharmacology of adrenoceptors can differ between species. The selectivity and potency of SR59230A have been well-characterized in rat and human systems, but it is important to validate its performance in other species.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of β3-Adrenoceptor Antagonism in Cultured Cells
This protocol describes a general method to assess the antagonistic effect of SR59230A on agonist-induced cyclic AMP (cAMP) accumulation in cultured cells expressing β3-adrenoceptors.
-
Cell Culture: Plate cells expressing β3-adrenoceptors at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with SR59230A:
-
Prepare a range of concentrations of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Aspirate the culture medium and wash the cells once with the buffer.
-
Add the SR59230A solutions to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer without SR59230A).
-
-
Agonist Stimulation:
-
Prepare a solution of a selective β3-adrenoceptor agonist (e.g., isoproterenol, BRL 37344) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells containing SR59230A or vehicle and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the agonist-induced cAMP response as a function of the SR59230A concentration.
-
Calculate the IC50 value of SR59230A to determine its potency as an antagonist in your system.
-
Protocol 2: In Vivo Evaluation of SR59230A in a Murine Model
This protocol provides a general guideline for administering SR59230A to mice to investigate its in vivo effects. Dosing and route of administration may need to be optimized for specific experimental goals.
-
Animal Model: Use an appropriate mouse model for your research question (e.g., wild-type, transgenic, or disease model).
-
SR59230A Preparation:
-
Administration:
-
Administer SR59230A via the desired route (e.g., intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage).
-
Dosages reported in the literature for mice range from 0.5 mg/kg to 10 mg/kg.[5][9] A dose-finding study is recommended.
-
Administer the vehicle to a control group of animals.
-
-
Experimental Time Course:
-
The timing of SR59230A administration relative to the experimental challenge or endpoint measurement is critical. For example, it may be administered 30 minutes prior to an agonist challenge.[2]
-
-
Outcome Measures:
-
Measure the relevant physiological or behavioral parameters according to your experimental design (e.g., body temperature, blood pressure, metabolic rate, tissue-specific responses).
-
-
Data Analysis:
-
Compare the outcomes between the SR59230A-treated group and the vehicle-treated control group using appropriate statistical methods.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Partial Agonism of SR59230A Hydrochloride at the Beta-3 Adrenoceptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential for partial agonism of SR59230A hydrochloride at the beta-3 adrenoceptor (β3-AR). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that has been characterized as a selective antagonist for the β3-adrenoceptor. However, a significant body of evidence demonstrates that it can also exhibit partial agonist activity.[1][2] This dual nature is crucial for interpreting experimental results accurately. At higher concentrations, it has also been shown to interact with α1 adrenoceptors.[3]
Q2: What does "partial agonism" mean in the context of SR59230A?
Partial agonism means that SR59230A can bind to and activate the β3-adrenoceptor, but with lower efficacy than a full agonist.[2] This results in a submaximal response, even at saturating concentrations. Interestingly, the partial agonism of SR59230A appears to be pathway-dependent; it can act as an antagonist for cyclic AMP (cAMP) accumulation while simultaneously acting as an agonist for other signaling pathways, such as the one leading to an increased extracellular acidification rate (ECAR).[4]
Q3: How does the level of β3-adrenoceptor expression influence the activity of SR59230A?
The level of β3-adrenoceptor expression in a cell or tissue can significantly impact the observed activity of SR59230A. Studies have shown that in cells with high receptor expression, SR59230A is more likely to exhibit partial agonist effects in cAMP assays. Conversely, in cells with low receptor expression, it tends to behave as an antagonist in the same assay.[4]
Q4: What are the key signaling pathways activated by the β3-adrenoceptor?
The β3-adrenoceptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence also suggests that it can couple to the Gi alpha subunit, which can inhibit adenylyl cyclase. Furthermore, β3-adrenoceptor activation can stimulate the p38 mitogen-activated protein kinase (MAPK) pathway, which is often associated with the observed increases in ECAR.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound with beta-adrenoceptors.
Table 1: Antagonist Activity of this compound
| Parameter | Receptor Subtype | Species | Tissue/Cell Line | Value | Reference |
| IC50 | β3-AR | Not Specified | Not Specified | 40 nM | [4] |
| β1-AR | Not Specified | Not Specified | 408 nM | [4] | |
| β2-AR | Not Specified | Not Specified | 648 nM | [4] | |
| pKB | β3-AR | Rat | Brown Adipose Tissue Membranes | 8.87 ± 0.12 (vs. SR 58611A) | [4] |
| β3-AR | Rat | Brown Adipose Tissue Membranes | 8.20 ± 0.15 (vs. CGP 12177) | [4] | |
| pA2 | β3-AR | Human | Colonic Circular Smooth Muscle | 8.31 (vs. Isoprenaline) | [3] |
Table 2: Partial Agonist Activity of this compound (Qualitative Summary)
| Assay | Receptor Expression Level | Observed Effect | Reference |
| cAMP Accumulation | High | Partial Agonist | [4] |
| Low | Antagonist | [4] | |
| Extracellular Acidification Rate (ECAR) | High and Low | Agonist | [4] |
Note: Specific Emax and EC50 values for the partial agonist activity of SR59230A are not consistently reported across the literature, as its effects are highly dependent on the experimental system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Beta-3 adrenoceptor signaling pathways activated by SR59230A.
Caption: General experimental workflow for characterizing SR59230A activity.
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is designed to measure the effect of SR59230A on intracellular cAMP levels.
-
Materials:
-
Cells expressing the β3-adrenoceptor (e.g., CHO-K1 cells)
-
Cell culture medium
-
This compound
-
Full β3-AR agonist (e.g., Isoproterenol, CL316,243)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96- or 384-well microplates
-
-
Procedure:
-
Cell Seeding: Seed cells into microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of SR59230A and the full agonist in assay buffer containing a PDE inhibitor.
-
Agonist Mode: To test for agonist activity, add different concentrations of SR59230A to the cells and incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes at 37°C).
-
Antagonist Mode: To test for antagonist activity, pre-incubate cells with varying concentrations of SR59230A for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the full agonist. Incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot concentration-response curves and determine EC50 (for agonism) or IC50 (for antagonism) and Emax values.
-
2. Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate at which cells acidify their surrounding medium, which can be an indicator of metabolic changes downstream of receptor activation.
-
Materials:
-
Cells expressing the β3-adrenoceptor
-
Seahorse XF Analyzer (or similar instrument)
-
XF cell culture microplates
-
Low-buffered assay medium (e.g., XF Base Medium)
-
This compound
-
Full β3-AR agonist
-
-
Procedure:
-
Cell Seeding: Seed cells into an XF microplate and allow them to form a monolayer.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed, low-buffered assay medium and incubate the plate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer.
-
Compound Injection: Load SR59230A and the full agonist into the injection ports of the sensor cartridge.
-
Assay Run: Place the cell plate in the XF Analyzer and initiate the assay protocol. This will involve sequential measurements of basal ECAR followed by ECAR after the injection of the compounds.
-
Data Analysis: Analyze the kinetic data to determine the change in ECAR in response to SR59230A and the full agonist.
-
3. p38 MAPK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the p38 MAPK pathway by measuring the level of phosphorylated p38.[1][7][8][9]
-
Materials:
-
Cells expressing the β3-adrenoceptor
-
This compound
-
Full β3-AR agonist
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Treat cells with SR59230A or the full agonist for a predetermined time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of p38 phosphorylation as a ratio of phospho-p38 to total-p38.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak agonist response to SR59230A in cAMP assay | Low β3-adrenoceptor expression level in the chosen cell line. | Use a cell line with higher, stable expression of the β3-AR. Consider transient transfection to increase receptor density. |
| Inefficient coupling of the β3-AR to Gs in the cell line. | Verify receptor functionality with a known full agonist. | |
| Degradation of cAMP by phosphodiesterases. | Ensure an adequate concentration of a PDE inhibitor (e.g., IBMX) is included in the assay buffer.[10] | |
| High variability in ECAR measurements | Inconsistent cell seeding and monolayer formation. | Optimize cell seeding density to ensure a confluent and evenly distributed monolayer. |
| Temperature fluctuations during the assay. | Ensure all reagents and the instrument are properly equilibrated to the assay temperature. | |
| Contribution of CO2 to acidification. | Use a low-buffered medium and allow for proper equilibration in a non-CO2 environment before the assay.[11] | |
| Inconsistent p38 MAPK phosphorylation results | Suboptimal stimulation time. | Perform a time-course experiment to determine the peak phosphorylation time for your specific cell line and agonist. |
| High basal phosphorylation levels. | Serum-starve the cells for several hours before the experiment to reduce background signaling.[7] | |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. Ensure the use of appropriate blocking buffers. | |
| Discrepancy between cAMP and ECAR results | Pathway-dependent partial agonism (biased signaling). | This is an expected outcome for SR59230A. Analyze both pathways to fully characterize the compound's profile. |
| Off-target effects at higher concentrations. | Perform concentration-response curves to identify the concentration range where the effect is β3-AR mediated. Use appropriate antagonists to confirm receptor specificity. |
References
- 1. benchchem.com [benchchem.com]
- 2. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of beta(3)-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting dose-response curves for SR59230A hydrochloride in functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SR59230A hydrochloride in functional assays. The complex pharmacology of this compound can lead to dose-response curves that vary depending on the experimental setup. This guide will help you interpret your data and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: Is SR59230A a β3-adrenoceptor antagonist or an agonist?
A1: SR59230A is classically described as a selective β3-adrenoceptor antagonist.[1][2] However, its pharmacological activity is highly complex and dependent on the experimental context. It can exhibit antagonist, partial agonist, or even full agonist behavior.[3][4] This phenomenon is known as functional selectivity or biased agonism.
Q2: Why am I observing agonist activity with SR59230A in my assay when it's supposed to be an antagonist?
A2: The agonist activity of SR59230A is a well-documented example of ligand-directed signaling.[3] The compound can selectively activate certain downstream signaling pathways while blocking others. For instance, SR59230A can act as an antagonist in cAMP accumulation assays but as an agonist for extracellular acidification rate (ECAR) and ERK/p38 MAPK phosphorylation.[3][5] The level of β3-adrenoceptor expression in your cell system also plays a crucial role; higher receptor expression levels tend to reveal its agonist properties.[4]
Q3: My dose-response curve for SR59230A is biphasic (U-shaped or bell-shaped). What could be the cause?
A3: A biphasic dose-response curve can be indicative of off-target effects at higher concentrations.[6] SR59230A has been shown to have antagonist activity at α1-adrenoceptors at higher doses.[6] This can lead to a complex response where the low-dose effects are mediated by β3-adrenoceptors and the high-dose effects are influenced by other receptors. Additionally, complex biological systems can inherently produce non-sigmoidal dose-response relationships.[7][8]
Q4: What is the selectivity profile of SR59230A?
A4: SR59230A is most potent as a β3-adrenoceptor antagonist. However, it also has affinity for β1- and β2-adrenoceptors, as well as α1-adrenoceptors, particularly at higher concentrations.[1][6] Its selectivity for the human β3-adrenoceptor over β1- and β2-adrenoceptors has been questioned in some studies.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No response to SR59230A | Low or absent β3-adrenoceptor expression in the cell line. | Confirm β3-adrenoceptor expression using techniques like qPCR, Western blot, or radioligand binding. Consider using a cell line with higher or induced receptor expression. |
| Inappropriate assay readout for agonist activity. | SR59230A may not be an agonist for your chosen pathway (e.g., cAMP). Try measuring other endpoints like pERK or ECAR.[3] | |
| Unexpected agonist activity | High β3-adrenoceptor expression level. | Modulate receptor expression levels if possible. Be aware that high expression can reveal agonist properties for classically defined antagonists.[4] |
| Ligand-directed signaling. | The observed agonism is likely pathway-specific. This is a real effect of the compound's pharmacology.[3] | |
| Steep or shallow dose-response curve | Assay conditions (e.g., incubation time, cell density). | Optimize assay parameters. A very steep curve increases the risk of over- or under-dosing.[10] |
| Complex downstream signaling cascade. | The slope of the curve is influenced by the entire signaling pathway. Analyze individual dose-response curves before averaging.[11] | |
| Biphasic or non-sigmoidal curve | Off-target effects at high concentrations. | Test a narrower concentration range focused on the β3-adrenoceptor's expected affinity. Consider using a co-treatment with an antagonist for the suspected off-target receptor (e.g., an α1-antagonist like prazosin) to confirm.[6] |
| Hormesis or other complex biological responses. | Such curves can be real biological phenomena. Analyze the data with appropriate non-linear regression models that can fit biphasic data.[7] |
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of SR59230A. Note that values can vary significantly based on the experimental system.
Table 1: Antagonist Activity of SR59230A
| Receptor | Assay Type | Preparation | pKB / pA2 | Reference |
| β3-Adrenoceptor | cAMP Accumulation | Rat Brown Adipose Tissue Membranes | 8.87 (vs. SR 58611A) | [2] |
| β3-Adrenoceptor | cAMP Accumulation | Rat Brown Adipose Tissue Membranes | 8.20 (vs. CGP 12177) | [2] |
| β3-Adrenoceptor | Relaxation | Human Colonic Circular Smooth Muscle | 8.31 (vs. Isoprenaline) | [12] |
Table 2: Binding Affinity of SR59230A
| Receptor | IC50 | Reference |
| β3-Adrenoceptor | 40 nM | [1] |
| β1-Adrenoceptor | 408 nM | [1] |
| β2-Adrenoceptor | 648 nM | [1] |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay
This protocol is a general guideline for measuring SR59230A's effect on agonist-induced cAMP levels.
-
Cell Culture: Plate cells expressing the β3-adrenoceptor in a suitable multi-well plate and grow to confluence.
-
Starvation: The day of the experiment, replace the growth medium with a serum-free medium and incubate for 1-2 hours to reduce basal signaling.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a known β3-adrenoceptor agonist (e.g., isoproterenol (B85558) or CL316243) at its EC80 concentration. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP response against the log concentration of SR59230A and fit the data to a suitable sigmoidal dose-response model to determine the IC50.
Key Experiment 2: ERK Phosphorylation (pERK) Assay
This protocol outlines the steps to assess SR59230A's potential agonist effect on the MAPK/ERK pathway.
-
Cell Culture and Starvation: Follow steps 1 and 2 from the cAMP assay protocol. Contact inhibition from confluent cells is important to lower basal pERK levels.[13]
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. The stimulation time is critical and should be optimized (typically 3-10 minutes).[14]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Detection: Measure the levels of phosphorylated ERK (pERK) relative to total ERK using methods like Western blotting, In-Cell Western, or specific ELISA kits.
-
Data Analysis: Plot the pERK/total ERK ratio against the log concentration of SR59230A. Fit the data to determine the EC50 and maximal efficacy (Emax).
Visualizations
Caption: Troubleshooting workflow for SR59230A dose-response curves.
Caption: SR59230A exhibits biased agonism at the β3-adrenoceptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
How to minimize non-specific binding of SR59230A hydrochloride in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding (NSB) of SR59230A hydrochloride in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist for the β3-adrenergic receptor. It is a valuable tool for studying the physiological and pharmacological roles of this receptor subtype.
Q2: What are the binding affinities of SR59230A for the different β-adrenergic receptor subtypes?
This compound exhibits preferential binding to the β3-adrenergic receptor. The half-maximal inhibitory concentrations (IC50) for each subtype are summarized in the table below.
| Receptor Subtype | IC50 (nM) |
| β3-adrenergic | 40[1][2][3][4][5] |
| β1-adrenergic | 408[1][2][3][4][5] |
| β2-adrenergic | 648[1][2][3][4][5] |
Q3: Does SR59230A have any known off-target effects?
While highly selective for the β3-adrenergic receptor, at high concentrations, SR59230A has been shown to interact with α1-adrenoceptors.[6] Additionally, it can exhibit partial agonist activity at the β3-adrenoceptor, which may influence experimental outcomes.[7][8][9][10][11]
Q4: What is non-specific binding and why is it problematic in receptor assays?
Non-specific binding refers to the binding of a ligand, in this case, this compound, to components other than the intended receptor target, such as the assay tube walls, filters, or other proteins in the membrane preparation. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density.
Q5: How is non-specific binding determined in a receptor assay?
Non-specific binding is measured by incubating the radiolabeled ligand and receptor preparation in the presence of a high concentration of an unlabeled competitor compound that has high affinity for the receptor. This "cold" ligand will occupy all the specific binding sites, so any remaining bound radioligand is considered non-specific.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding is a common challenge in receptor binding assays. This guide provides a systematic approach to identifying and mitigating the potential causes.
Issue: High background signal obscuring specific binding.
High background is often a direct result of excessive non-specific binding. The following troubleshooting steps can help to improve your signal-to-noise ratio.
Optimization of Assay Buffer
The composition of your assay buffer is critical in controlling non-specific interactions.
| Parameter | Recommendation | Rationale |
| pH | Optimize the pH of the binding buffer. A common starting point is pH 7.4. | The charge of both the ligand and the receptor preparation can be influenced by pH, affecting non-specific electrostatic interactions.[12] |
| Ionic Strength | Increase the salt concentration (e.g., 100-150 mM NaCl). | Higher ionic strength can shield charged molecules, reducing non-specific binding due to electrostatic interactions.[12][13] |
| Blocking Agents | Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v). | BSA is a protein that can block non-specific binding sites on the assay apparatus and within the membrane preparation.[12][13][14][15][16][17] |
| Detergents | Consider adding a low concentration (0.01% to 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100. | Detergents can help to disrupt non-specific hydrophobic interactions.[12][16] |
Incubation Conditions
Optimizing the incubation time and temperature can significantly reduce non-specific binding.
-
Temperature: Lowering the incubation temperature (e.g., 4°C or room temperature) can decrease hydrophobic interactions, which are a common cause of non-specific binding. However, this may require a longer incubation time to reach binding equilibrium.
-
Time: Conduct a time-course experiment to determine the optimal incubation time where specific binding reaches a plateau. Extending the incubation beyond this point may lead to an increase in non-specific binding.
Receptor Preparation Quality
The purity and concentration of your receptor source are crucial for minimizing non-specific binding.
-
Membrane Purity: Ensure your membrane preparation protocol is optimized to remove contaminating proteins and lipids that can contribute to non-specific binding. This may involve additional wash and centrifugation steps.
-
Protein Concentration: Using an excessive amount of membrane protein can increase the number of non-specific binding sites. Perform a receptor saturation experiment to determine the optimal protein concentration that provides a robust specific binding signal without excessive background.
Filtration and Washing Steps
For filtration-based assays, proper washing is key to removing unbound and non-specifically bound ligand.
-
Filter Pre-treatment: Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Wash Buffer: Use an ice-cold wash buffer to slow the dissociation of the specifically bound ligand. The composition of the wash buffer should be similar to the assay buffer.
-
Wash Volume and Duration: Increase the number and volume of washes to ensure complete removal of unbound ligand.
Experimental Protocols
Protocol 1: Standard Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the β3-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the β3-adrenergic receptor.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4) and a wash buffer (ice-cold assay buffer).
-
Assay Setup:
-
Total Binding: In triplicate, add assay buffer, a fixed concentration of radiolabeled β3-adrenergic agonist (e.g., [3H]-CGP12177), and the membrane preparation to your assay tubes or plate.
-
Non-Specific Binding: In triplicate, add assay buffer, the radiolabeled agonist, a high concentration of a non-radiolabeled competitor (e.g., 10 µM propranolol (B1214883) or unlabeled SR59230A), and the membrane preparation.
-
Competition Binding: In triplicate, add assay buffer, the radiolabeled agonist, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the reactions at a predetermined temperature and time to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% PEI.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine the IC50 value.
Visualizations
β3-Adrenergic Receptor Signaling Pathway
Caption: Canonical β3-adrenergic receptor signaling pathway.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise approach to troubleshooting high non-specific binding.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR 59230A - Wikipedia [en.wikipedia.org]
- 7. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Troubleshooting inconsistent results in SR59230A hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving SR59230A hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the β3-AR, thereby inhibiting downstream signaling pathways.
2. What are the reported binding affinities (IC50) of SR59230A for different adrenergic receptors?
SR59230A exhibits selectivity for the β3-AR over β1-AR and β2-AR. The reported IC50 values can vary between studies, but a general profile is summarized in the table below.
| Adrenergic Receptor Subtype | Reported IC50 Range (nM) |
| β3 | 40 |
| β1 | 408 |
| β2 | 648 |
| (Data sourced from multiple studies)[1][2] |
3. What are the known off-target effects of SR59230A?
A critical consideration when using SR59230A is its potential for off-target effects, particularly at higher concentrations. It has been shown to act as an antagonist at α1-adrenoceptors. This can lead to confounding results if not properly controlled for.
4. How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at room temperature. Stock solutions should be stored at -20°C or -80°C. It is advisable to refer to the manufacturer's specific recommendations for optimal storage conditions.
5. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in water (up to 10 mM) and DMSO (up to 100 mM).[3] For cell culture experiments, it is crucial to use a final concentration of DMSO that is not toxic to the cells (typically <0.1%).
Troubleshooting Inconsistent Results
Problem 1: Observed effects are not consistent with β3-AR antagonism.
Possible Cause 1: Off-target effects at α1-adrenoceptors.
-
Question: I'm seeing unexpected physiological responses in my in vivo experiments, or cellular effects that don't align with β3-AR blockade. Could this be an off-target effect?
-
Answer: Yes, at higher concentrations, SR59230A can antagonize α1-adrenoceptors, leading to effects independent of β3-AR blockade. For example, in studies on body temperature, high doses of SR59230A revealed a hypothermic reaction to MDMA that was mimicked by the α1-adrenoceptor antagonist prazosin.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of SR59230A that elicits the desired β3-AR antagonism without engaging α1-adrenoceptors.
-
Use a Selective α1-Antagonist: As a control, use a selective α1-adrenoceptor antagonist (e.g., prazosin) to see if it replicates the unexpected effects.
-
Receptor Knockout/Knockdown Models: If available, use cell lines or animal models lacking the β3-AR or α1-adrenoceptor to dissect the specific receptor involvement.
-
-
Possible Cause 2: Partial Agonism.
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Question: In some of my assays, SR59230A appears to be causing a slight activation of the signaling pathway, rather than complete blockade. Is this possible?
-
Answer: Some studies have reported that SR59230A can exhibit partial agonist properties at the mouse β3-adrenoceptor, particularly in systems with high receptor expression.[4] This means it can weakly activate the receptor in the absence of a full agonist.
-
Troubleshooting Steps:
-
Characterize Receptor Expression Levels: Determine the expression level of β3-AR in your experimental system. The partial agonist effect may be more pronounced in over-expression systems.
-
Use a Neutral Antagonist: Compare the effects of SR59230A with a known neutral β-blocker to differentiate between antagonism and partial agonism.
-
Functional Assays: In functional assays like cAMP accumulation, a partial agonist will show a small increase in the signal on its own.
-
-
Problem 2: High variability between experimental replicates.
Possible Cause 1: Issues with Compound Solubility and Stability.
-
Question: My results are not reproducible. Could there be a problem with how I'm preparing or storing my SR59230A solutions?
-
Answer: Yes, improper handling of the compound can lead to variability.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.
-
Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Check for Precipitation: Before use, visually inspect the solution for any signs of precipitation, especially after dilution in aqueous buffers.
-
-
Possible Cause 2: Inconsistent Experimental Conditions.
-
Question: What are some critical experimental parameters I should control to reduce variability?
-
Answer: Consistency in your experimental protocol is key.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture.
-
Incubation Times: Ensure precise and consistent incubation times with SR59230A and any agonists or other treatments.
-
Assay-Specific Parameters: For any given assay, maintain consistent parameters such as cell density, reagent concentrations, and washing steps.
-
-
Experimental Protocols & Methodologies
General Workflow for In Vitro Cell-Based Assays
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor typically leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses. However, there is also evidence for β3-AR coupling to Gi proteins in some cell types.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting inconsistent experimental results with SR59230A.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR59230A Hydrochloride In Vivo Administration
This guide provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of SR59230A hydrochloride. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective β3-adrenergic receptor antagonist.[1] It is widely used in research to study the physiological roles of the β3-adrenoceptor, which is predominantly found in adipose tissue and is involved in regulating lipolysis and thermogenesis.[2] It is important to note that at higher concentrations, SR59230A has been shown to also act as an antagonist at α1-adrenoceptors.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, the solid powder form should be stored at -20°C for up to three years.[3] Once prepared in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][4]
Q3: Can this compound cross the blood-brain barrier?
Yes, this compound is a blood-brain barrier penetrating antagonist, making it suitable for neurological and central nervous system studies.[1][3]
Vehicle Selection and Preparation Guide
Choosing an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in vivo. The selection often depends on the desired concentration, administration route, and experimental model.
Solubility Data
The solubility of this compound varies significantly across different solvents and vehicle systems. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] Sonication or gentle warming can aid dissolution.[1][3]
| Solvent/Vehicle System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 36.19 - 250 | 100 - 690.78 | [1] |
| Water | 2.5 - 3.62 | 6.91 - 10 | [1] |
| 10% DMSO, 90% Saline | Formulation Dependent | Formulation Dependent | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | ≥ 13.82 | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 5.75 | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.75 | [1] |
Recommended In Vivo Vehicle Formulations
Several vehicle formulations have been successfully used for in vivo administration. Below are detailed protocols for their preparation.
Experimental Protocol 1: Multi-Component Aqueous Vehicle
This vehicle is suitable for subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injections.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by adding each solvent one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly until clear.
-
Add Tween-80 and continue to mix.
-
Finally, add the saline dropwise while mixing to bring the solution to the final volume.
-
If precipitation occurs, gentle warming and/or sonication can be used to achieve a clear solution.[1] This formulation can achieve a concentration of at least 5 mg/mL.[3]
Experimental Protocol 2: Corn Oil Suspension
This vehicle is suitable for subcutaneous (s.c.) or oral (p.o.) administration, providing a slower release profile.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Corn oil (sterile)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 1:10 dilution.[1]
-
Mix thoroughly by vortexing or sonication to ensure a uniform suspension. This protocol yields a solution of at least 2.08 mg/mL.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Solution | - Low solubility in the chosen vehicle.- Incorrect solvent ratio.- Temperature changes. | - Use sonication or gentle warming (37°C) to aid dissolution.[1]- Verify the solvent ratios and preparation protocol.- Consider a different vehicle system with higher solubilizing capacity (e.g., including co-solvents like PEG300 or SBE-β-CD).[1] |
| Animal Distress Post-Injection | - Vehicle toxicity (especially with high % DMSO).- High drug concentration causing local irritation.- Off-target effects at high doses. | - Reduce the percentage of DMSO in the final formulation to <10%.- Increase the injection volume to lower the drug concentration.- Titrate the dose to find the minimum effective concentration. Note that doses of 5 mg/kg and higher may cause off-target effects like hypothermia.[6][3] |
| Lack of Expected Efficacy | - Poor drug bioavailability.- Inadequate dosage.- Degradation of the compound. | - Choose a vehicle known to improve bioavailability for the specific administration route.- Perform a dose-response study. Doses ranging from 0.5 mg/kg to 10 mg/kg have been used in mice and rats.[6][7]- Ensure proper storage of stock solutions (-80°C for long-term) and use freshly prepared working solutions.[1] |
Visualized Workflows and Pathways
Logical Workflow for Vehicle Selection
Caption: Decision tree for selecting an appropriate in vivo vehicle.
SR59230A Signaling Pathway Antagonism
Caption: Antagonistic action of SR59230A on the β3-adrenoceptor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound|β3-adrenergic receptor antagonist|TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Hypothermic Effects of SR59230A Hydrochloride in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SR59230A hydrochloride to study its potential hypothermic effects in animal models.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its primary mechanism of action related to thermoregulation? this compound is known as a selective beta-3 adrenoceptor antagonist.[1][2] Its primary action in thermoregulation is to block beta-3 adrenoceptors, which are abundantly expressed in brown adipose tissue (BAT).[1] By blocking these receptors, SR59230A inhibits sympathetically mediated BAT thermogenesis, a key process for heat production.[1][2]
-
Q2: In which animal models has the hypothermic effect of SR59230A been observed? The hypothermic effects of SR59230A have been documented in conscious Sprague-Dawley rats and mice.[3][4][5] Studies have also investigated its effects in newborn lambs in the context of dopamine-induced thermogenesis.[6][7]
-
Q3: Does SR59230A have other pharmacological actions that could influence body temperature? Yes, at higher concentrations, SR59230A can also exhibit antagonist activity at alpha-1 adrenoceptors.[4][5] This action can contribute to its effects on body temperature, potentially by modulating the thermoregulatory response to other substances like MDMA.[4][5]
Experimental Design & Dosing
-
Q4: What is a typical dose range for inducing hypothermia with SR59230A in rodents? In conscious rats, intraperitoneal (i.p.) injections of SR59230A in the range of 1 to 10 mg/kg have been shown to induce a dose-dependent decrease in body, brain, and interscapular BAT (iBAT) temperatures.[3] For mice, studies have used subcutaneous (s.c.) doses of 0.5 mg/kg and 5 mg/kg to investigate its effects on body temperature in the context of MDMA-induced hyperthermia.[4][5]
-
Q5: What is the expected onset and duration of the hypothermic effect? In conscious rats receiving a 10 mg/kg i.p. dose of SR59230A, the interruption of ultradian increases in body temperature was observed to resume after approximately 162 ± 24 minutes.[3] The minimum body temperature was reached at 66 ± 5 minutes for a 5 mg/kg dose and at 88 ± 7 minutes for a 10 mg/kg dose.[1]
Troubleshooting Unexpected Results
-
Q6: I am not observing a significant hypothermic effect after administering SR59230A. What are the potential reasons?
-
Dosage: The dosage may be too low to elicit a significant response. Consider performing a dose-response study.
-
Route of Administration: Ensure the correct route of administration (e.g., intraperitoneal, intravenous, subcutaneous) is being used as described in established protocols.
-
Animal Model: The thermoregulatory response can vary between species and even strains.
-
Ambient Temperature: The environmental temperature can significantly influence the outcome of thermoregulation studies. Ensure a consistent and controlled ambient temperature.
-
Anesthesia: If the animals are anesthetized, the anesthetic agent itself can affect body temperature and thermoregulatory responses. In anesthetized rats, SR59230A was shown to reduce cooling-induced increases in iBAT temperature.[2][3]
-
-
Q7: I am observing cardiovascular side effects, such as bradycardia. Is this expected? Yes, a high dose of SR59230A (10 mg/kg i.p.) in conscious rats has been reported to cause a transient bradycardia (a decrease in heart rate).[1][3] This may be related to the compound's potential actions on other adrenoceptor subtypes.[1]
Quantitative Data Summary
Table 1: Dose-Dependent Hypothermic Effects of SR59230A in Conscious Rats
| Dose (mg/kg, i.p.) | Animal Model | Key Findings | Reference |
| 1, 5, 10 | Sprague-Dawley Rats | Dose-dependent decrease in interscapular BAT, body, and brain temperatures. | [3] |
| 10 | Sprague-Dawley Rats | Interruption of ultradian increases in BAT, brain, and body temperature, resuming after 162 ± 24 min. | [3] |
Table 2: Effects of SR59230A on Cardiovascular Parameters in Conscious Rats
| Dose (mg/kg, i.p.) | Parameter | Observation | Reference |
| 5 | Heart Rate & Tail Artery Blood Flow | No significant effect. | [1] |
| 10 | Heart Rate | Transient bradycardia. | [1][3] |
| 10 | Tail Artery Blood Flow | Small decrease. | [1] |
Experimental Protocols
Protocol 1: Induction of Hypothermia in Conscious Rats using SR59230A
This protocol is a synthesized example based on published methodologies.[1][3]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Housing: House animals individually in a temperature-controlled environment with a standard light-dark cycle.
-
Temperature Monitoring:
-
Implant telemetric probes for continuous monitoring of body and brain temperature.
-
For brown adipose tissue temperature, a thermocouple can be implanted in the interscapular BAT pad.
-
-
Habituation: Allow animals to habituate to the experimental cages for at least 120 minutes before any intervention.
-
Drug Preparation: Dissolve this compound in sterile water to the desired concentration.
-
Administration:
-
Administer this compound or vehicle (sterile water) via intraperitoneal (i.p.) injection.
-
Typical doses range from 1 to 10 mg/kg.
-
-
Data Collection: Continuously record body, brain, and BAT temperatures, as well as heart rate and tail artery blood flow (if applicable), for several hours post-injection.
-
Data Analysis: Analyze the changes in temperature and cardiovascular parameters over time, comparing the SR59230A-treated groups to the vehicle-treated control group.
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of alpha 1- and beta 3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the limited selectivity of SR59230A for human β3-adrenoceptors
This technical support center provides guidance for researchers encountering issues related to the limited selectivity of the β-adrenoceptor ligand SR59230A in human cell and tissue systems. The following information offers troubleshooting advice, alternative compound suggestions, and detailed experimental protocols to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with SR59230A inconsistent or difficult to interpret?
A1: The challenges in interpreting data from experiments using SR59230A stem from its pharmacological profile. While historically used as a β3-adrenoceptor (β3-AR) antagonist, SR59230A is now understood to have several confounding properties in human systems:
-
Non-Selectivity: SR59230A is not selective for the human β3-AR and may have a comparable or even higher affinity for β1- and β2-adrenoceptors.[1] This can lead to off-target effects that complicate the interpretation of results, especially in tissues co-expressing multiple β-adrenoceptor subtypes.
-
Partial Agonism: In certain cellular contexts, SR59230A can act as a partial agonist, stimulating signaling pathways rather than blocking them.[1] This agonist activity has been observed to promote cAMP accumulation in cells expressing the mouse β3-AR and can be dependent on the receptor expression level.[2]
-
Biased Signaling: The compound can act as a biased agonist, preferentially activating certain downstream signaling pathways over others. For example, it has been shown to be a potent agonist for increasing extracellular acidification rates (ECAR) while simultaneously acting as an antagonist of cAMP accumulation in the same cell type.[1][2]
These factors can lead to results that vary significantly between different tissues or cell lines, depending on the relative expression levels of β-adrenoceptor subtypes and the specific signaling pathways being measured.
Q2: What are the recommended selective alternatives to SR59230A for studying human β3-adrenoceptors?
A2: Several highly selective β3-AR agonists have been developed and are widely used in both research and clinical settings. These compounds offer much greater reliability for probing β3-AR function. Key alternatives include:
-
Vibegron: Demonstrates exceptionally high selectivity for the β3-AR, with over 7,900-fold higher selectivity for β3-AR compared to β1-AR and β2-AR.[3][4][5] It acts as a full agonist, and its activity is maintained even at low receptor densities.[3][4][5]
-
Mirabegron: A potent and selective β3-AR agonist with over 440-fold selectivity for β3 over β1 and β2 adrenoceptors. It is a partial agonist, with a maximal response of approximately 80% compared to the full agonist isoproterenol (B85558).[6][7] It has also been reported to have some off-target activity as an antagonist at α1-adrenoceptors at higher concentrations.[8]
-
Solabegron (GW427353): A novel and selective β3-AR agonist that stimulates cAMP accumulation with high intrinsic activity (90% of isoproterenol) and minimal response at β1- and β2-ARs at high concentrations.[9][10]
Q3: How can I experimentally validate the selectivity of a β3-adrenoceptor agonist in my specific experimental system?
A3: Validating the selectivity of your chosen agonist is critical. The recommended approach involves performing concentration-response curves in cellular systems engineered to express single human β-adrenoceptor subtypes (β1, β2, and β3). A common method is to use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with each receptor subtype.[1][6] By measuring a functional output, such as cAMP accumulation, you can determine the potency (EC50) of your agonist at each receptor. A highly selective β3-AR agonist should have a significantly lower EC50 (higher potency) for the β3-AR compared to the β1- and β2-ARs.
Troubleshooting Guides
Issue 1: Unexpected Agonist/Antagonist Effects Observed with a β3-AR Ligand.
-
Potential Cause: If using SR59230A, the observed effect may be due to its partial agonism or off-target binding to β1/β2-adrenoceptors.[1] Even with more selective drugs like Mirabegron, high concentrations might engage secondary targets like α1-adrenoceptors.[8]
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Ensure the ligand's identity and purity via analytical methods.
-
Switch to a More Selective Ligand: Replace SR59230A with a more selective agonist like Vibegron.[3][4][5]
-
Use Subtype-Selective Antagonists: To confirm the observed effect is β3-AR mediated, attempt to block it with a known β3-AR antagonist (e.g., L748337, which has better selectivity than SR59230A) but not with selective β1 (e.g., atenolol) or β2 (e.g., ICI-118,551) antagonists.[1]
-
Test in Null Systems: Use parental cells that do not express the receptor of interest to check for receptor-independent effects.
-
Issue 2: High Non-Specific Binding in a Radioligand Binding Assay.
-
Potential Cause: Non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor, such as filters, lipids, or other proteins.[11] This can be exacerbated by highly hydrophobic radioligands.
-
Troubleshooting Steps:
-
Optimize Protein Concentration: Reduce the amount of membrane protein in the assay. Titrate the membrane concentration to find the lowest amount that still provides a robust specific binding signal.[11][12]
-
Lower Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays.[13][14]
-
Modify Assay Buffer: Include 0.1-0.5% Bovine Serum Albumin (BSA) in the buffer to reduce binding to plasticware and filters.[11]
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[11]
-
Select an Appropriate Displacer: For defining NSB, use a high concentration (at least 100x the Kd of the competing ligand) of an unlabeled, structurally distinct compound that binds to the same receptor.[15]
-
Issue 3: Low Signal or High Variability in a cAMP Functional Assay.
-
Potential Cause: A low signal-to-background ratio can result from low receptor expression, rapid cAMP degradation by phosphodiesterases (PDEs), or an insufficient number of cells.[16][17]
-
Troubleshooting Steps:
-
Include a PDE Inhibitor: Add a broad-spectrum PDE inhibitor, such as IBMX (0.1-1 mM), to the assay buffer to prevent the degradation of cAMP and amplify the signal.[16][18]
-
Optimize Cell Number: Perform a cell titration experiment to determine the optimal cell density per well that provides a robust response to a known agonist (like the non-selective full agonist isoproterenol or forskolin) without elevating the basal signal excessively.[19]
-
Verify Cell Line Performance: Ensure the cells are healthy and passage number is low. Confirm receptor expression via qPCR or a binding assay. The coupling efficiency of the receptor to Gs proteins can vary between cell lines.[17][20]
-
Check Agonist Potency: Ensure the agonist concentrations used are appropriate to elicit a response. The EC50 can be shifted by assay conditions.
-
Use Positive Controls: Always include a positive control, such as isoproterenol for β-ARs or forskolin (B1673556) (which directly activates adenylyl cyclase), to confirm that the downstream signaling machinery is functional.[16]
-
Data Presentation
Table 1: Pharmacological Profile of SR59230A This table summarizes the reported complex actions of SR59230A, highlighting its limitations as a selective β3-AR tool.
| Parameter | Species/System | Observed Effect | Reference |
| Selectivity | Human | Non-selective; lower affinity for β3-AR vs. β1/β2-ARs. | [1] |
| cAMP Accumulation | Mouse β3-AR (CHO cells) | Partial Agonist | [1][2] |
| cAMP Accumulation | 3T3-F442A Adipocytes | Antagonist | [2] |
| ECAR | 3T3-F442A Adipocytes | Agonist (greater than CL316243) | [2] |
| Thermogenesis | Rat Brown Adipose Tissue | Antagonist | [21][22] |
Table 2: Comparative Functional Potency and Selectivity of Modern β3-Adrenoceptor Agonists Data is derived from functional cAMP assays in CHO or HEK cells expressing human recombinant receptors. Selectivity is expressed as a ratio of EC50 values (EC50 for β1 or β2 / EC50 for β3).
| Compound | β3-AR EC50 (nM) | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β1 Selectivity Fold | β2 Selectivity Fold | Reference |
| Vibegron | 2.13 | >10,000 | >10,000 | >4,695 | >4,695 | [6][7] |
| 1.26 | >10,000 | >10,000 | >7,937 | >7,937 | [3][5] | |
| Mirabegron | 10.0 | >10,000 | >10,000 | >1,000 | >1,000 | [6][7] |
| 22.4 | >10,000 | >10,000 | >446 | >446 | ||
| 1.15 | 594 | 570 | 517 | 496 | [3][5] | |
| Solabegron | 27.6 | 588 | >10,000 | 21.3 | >362 | [3][5] |
| Ritobegron | 80.8 | >10,000 | 2273 | >124 | 28.1 | [3][5] |
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Ligand Affinity (Ki)
This protocol is designed to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand of known affinity.
-
Membrane Preparation:
-
Culture cells expressing the target receptor to ~90% confluency.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer, re-centrifuge, and finally resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[11]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [125I]-cyanopindolol, at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of a non-selective antagonist (e.g., 10 µM propranolol), and membrane preparation.[12]
-
Competition Binding: Add assay buffer, radioligand, membrane preparation, and serial dilutions of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[11]
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the unlabeled competitor and fit the data to a one-site competition model using non-linear regression to determine the IC50.
-
Calculate the affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: HTRF cAMP Functional Assay to Determine Agonist Potency (EC50)
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.[18][23]
-
Cell Preparation:
-
Assay Setup (384-well plate format):
-
Dispense the cell suspension into the wells of a low-volume 384-well plate.[18]
-
Add serial dilutions of the test agonist or a reference agonist (e.g., isoproterenol). Include wells with buffer only for the basal control.
-
For antagonist mode, pre-incubate cells with the antagonist before adding a fixed concentration of a known agonist (typically at its EC80 value).[24]
-
-
Incubation:
-
Lysis and Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.[23][24]
-
Plot the HTRF ratio or converted cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected ligand effects.
Caption: Canonical Gs-protein signaling pathway for β3-adrenoceptors.
Caption: Experimental workflow for validating β3-adrenoceptor agonist selectivity.
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. graphpad.com [graphpad.com]
- 16. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of SR59230A Hydrochloride's Selectivity Profile Against Other β3-Adrenergic Antagonists
For researchers, scientists, and professionals in drug development, the precise selection of pharmacological tools is paramount. This guide provides a detailed comparison of the selectivity of SR59230A hydrochloride, a widely cited β3-adrenergic receptor (β3-AR) antagonist, with other relevant β3-antagonists. The data presented is compiled from published experimental findings to aid in the informed selection of research compounds.
Understanding β3-Adrenergic Receptor Antagonism
The β3-adrenergic receptor, predominantly expressed in adipose tissue and the detrusor muscle of the bladder, plays a crucial role in lipolysis and bladder relaxation. Antagonists of this receptor are valuable tools for investigating its physiological and pathological functions. An ideal β3-antagonist exhibits high affinity for the β3-AR with significantly lower affinity for the β1- and β2-AR subtypes to avoid off-target effects on the cardiovascular and respiratory systems.
Selectivity Profile of this compound
This compound has been characterized as a potent and selective β3-AR antagonist.[1] However, the literature presents some conflicting reports regarding its selectivity profile. While some studies demonstrate a clear preference for the β3-AR, others suggest a less defined selectivity margin, particularly in human receptor systems.
One report indicates that this compound has IC50 values of 40 nM, 408 nM, and 648 nM for β3, β1, and β2 adrenergic receptors, respectively, demonstrating a 10-fold and 16-fold selectivity for β3 over β1 and β2.[1] Conversely, other reviews of the field have suggested that SR59230A is "essentially non-selective" and may possess a lower affinity for the human β3-AR than for β1- and β2-ARs. This discrepancy may arise from differences in experimental systems, such as the use of rodent versus human receptors, or variations in assay conditions.
Comparison with Other β3-Antagonists
To provide a broader context, the selectivity of SR59230A is compared with other known β3-antagonists.
| Compound | β1-AR Affinity (Ki/IC50, nM) | β2-AR Affinity (Ki/IC50, nM) | β3-AR Affinity (Ki/IC50, nM) | Selectivity (β1/β3) | Selectivity (β2/β3) | Reference |
| This compound | 408 | 648 | 40 | 10.2 | 16.2 | [1] |
| L-748,337 | ~400 | ~400 | 4 | ~100 | ~100 | [2] |
| Bupranolol (B1668059) | High | High | Moderate | Low | Low | [2] |
| Propranolol (B1214883) | High | High | Low | Very Low | Very Low | [2] |
Note: Affinity values are compiled from various sources and may not be directly comparable due to differing experimental conditions. "High" and "Low" are qualitative descriptors based on the literature.
As the table illustrates, L-748,337 is reported to have a significantly higher selectivity for the human β3-AR, with approximately 100-fold greater affinity for β3 over β1 and β2 subtypes.[2] Classical non-selective β-blockers like propranolol and bupranolol show considerably lower affinity for the β3-AR compared to β1 and β2-ARs.[2]
Experimental Methodologies
The determination of antagonist selectivity is primarily achieved through radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor. In a typical competition binding assay, a constant concentration of a radiolabeled ligand known to bind to the receptor of interest is incubated with the receptor preparation (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled antagonist being tested. The ability of the test antagonist to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined. A lower Ki or IC50 value indicates a higher binding affinity.
Key components of a radioligand binding assay protocol:
-
Receptor Source: Membranes from cells recombinantly expressing a high density of a specific human β-adrenergic receptor subtype (β1, β2, or β3).
-
Radioligand: A high-affinity radiolabeled ligand, such as [3H]-CGP12177, that binds to β-adrenergic receptors.
-
Competitor: The unlabeled antagonist being tested (e.g., this compound) at a range of concentrations.
-
Incubation: The components are incubated together to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as a competition curve, from which the IC50 is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to block the response initiated by an agonist. For β3-AR, a common functional assay measures the inhibition of agonist-induced cyclic AMP (cAMP) production in cells expressing the receptor.
β3-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the β3-AR activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger to activate protein kinase A (PKA), leading to downstream cellular responses such as lipolysis. A β3-antagonist blocks this pathway by preventing the initial binding of the agonist.
References
A Head-to-Head Comparison of SR59230A Hydrochloride and BRL 37344 in Brown Fat Thermogenesis Research
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate investigation of brown adipose tissue (BAT) thermogenesis. This guide provides an objective comparison of two commonly used β3-adrenergic receptor modulators: SR59230A hydrochloride, an antagonist, and BRL 37344, an agonist. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in experimental design.
Introduction to β3-Adrenergic Receptor Modulation in Brown Fat
Brown adipose tissue is a key site for non-shivering thermogenesis, a process primarily regulated by the sympathetic nervous system through the activation of β3-adrenergic receptors (β3-ARs) on brown adipocytes. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the uncoupling of cellular respiration from ATP synthesis, resulting in heat production. This is largely mediated by the uncoupling protein 1 (UCP1) located in the inner mitochondrial membrane. Pharmacological agents that modulate β3-ARs are therefore invaluable for studying the mechanisms of BAT activation and its potential as a therapeutic target for metabolic diseases. SR59230A and BRL 37344 have been instrumental in this field, serving as tools to inhibit and stimulate β3-AR-mediated thermogenesis, respectively.
Comparative Quantitative Data
The following table summarizes the binding affinities (Log KD) and functional potencies (Log EC50) of this compound and BRL 37344 for human β1, β2, and β3 adrenergic receptors. These values are crucial for understanding the selectivity and potential off-target effects of these compounds.
| Compound | Receptor | Log KD | Log EC50 from cAMP | % Isoprenaline maximal response |
| This compound | β1-AR | -7.63 ± 0.07 | - | - |
| β2-AR | -7.85 ± 0.08 | - | - | |
| β3-AR | -7.99 ± 0.06 | - | - | |
| BRL 37344 | β1-AR | -5.39 | -7.63 ± 0.07 | 100.5 ± 4.0 |
| β2-AR | -5.85 ± 0.08 | - | - | |
| β3-AR | -6.85 ± 0.08 | -7.5 ± 0.1 | 100.0 ± 5.0 |
Data adapted from a study by Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.
Signaling Pathways and Experimental Logic
The interaction of SR59230A and BRL 37344 with the β3-adrenergic receptor initiates distinct downstream effects. The following diagrams illustrate the canonical signaling pathway and the logical relationship of these compounds in a typical experimental setup.
Validating SR59230A Hydrochloride's Antagonist Activity: A Comparative Guide Using cAMP Assay
For researchers in pharmacology and drug development, accurately characterizing the antagonist activity of novel compounds is a critical step. This guide provides a comparative analysis of SR59230A hydrochloride, a potent and selective β3-adrenergic receptor antagonist, with other relevant β-blockers. The validation of its antagonist activity is demonstrated through a widely used and robust method: the cyclic adenosine (B11128) monophosphate (cAMP) assay.
This compound is recognized for its high affinity for the β3-adrenergic receptor, with reported IC50 values of 40 nM, 408 nM, and 648 nM for β3, β1, and β2 receptors, respectively.[1] However, at higher concentrations, it can also exhibit activity at α1-adrenoceptors. Its functional effect can be complex, as some studies have shown it to display partial agonist activity in certain cellular contexts and for specific signaling pathways, while acting as a clear antagonist in cAMP accumulation assays.[2][3] This guide will focus on its antagonist properties in the context of the canonical Gs-coupled signaling pathway.
The β-Adrenergic Signaling Cascade and the Role of Antagonists
The β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist like isoprenaline or the selective β3-agonist CL316243, activate adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), leading to various downstream cellular responses. An antagonist, such as this compound, works by binding to the β-adrenergic receptor and preventing the agonist from binding, thereby inhibiting the downstream production of cAMP.
Experimental Validation: A Detailed cAMP Assay Protocol
The following protocol outlines the steps to validate the antagonist activity of this compound. This assay measures the ability of the antagonist to inhibit the production of cAMP stimulated by a β3-adrenergic agonist.
Materials:
-
Cell Line: A cell line expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
β3-Adrenergic Agonist: CL316243.
-
Test Antagonist: this compound.
-
Reference Antagonists: Propranolol (B1214883) (non-selective) and L-748,337 (β3-selective).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: HBSS or similar, supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Multi-well plates: 96- or 384-well plates suitable for the assay kit.
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding:
-
Culture the β3-adrenergic receptor-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and seed them into 96- or 384-well plates at an optimized density. Incubate overnight to allow for cell attachment.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound, propranolol, and L-748,337 in assay buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and add the antagonist dilutions to the respective wells.
-
Include wells with assay buffer only as controls for baseline and maximal stimulation.
-
Incubate the plates for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the β3-agonist CL316243 in assay buffer at a concentration that elicits approximately 80% of its maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
Add the agonist solution to all wells except for the baseline control wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit. The signal generated will be inversely proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Plot the antagonist concentration against the assay signal.
-
Calculate the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP production.
-
Comparative Performance of β-Adrenergic Antagonists
The following table summarizes the antagonist potency of this compound in comparison to the non-selective antagonist propranolol and the selective β3-antagonist L-748,337. The data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Antagonist | Type | β3-AR IC50/Ki | β1-AR IC50/Ki | β2-AR IC50/Ki | Selectivity for β3 vs. β1/β2 |
| This compound | Selective β3 | 40 nM (IC50)[1] | 408 nM (IC50)[1] | 648 nM (IC50)[1] | ~10-16 fold |
| Propranolol | Non-selective | ~µM range | ~nM range | ~nM range | Non-selective |
| L-748,337 | Selective β3 | 4.0 nM (Ki)[4] | 390 nM (Ki)[4] | 204 nM (Ki)[4] | ~50-100 fold |
Note: IC50 is the half-maximal inhibitory concentration, while Ki is the inhibitory constant. Lower values indicate higher potency. The pA2 for propranolol at β3-receptors is reported to be around 5.9-6.8, indicating micromolar affinity.[5]
Conclusion
The cAMP assay is a reliable and quantitative method for validating the antagonist activity of compounds targeting Gs-coupled receptors like the β3-adrenergic receptor. The experimental data confirms that this compound is a potent antagonist of the β3-adrenergic receptor, exhibiting significantly higher selectivity for this subtype over β1 and β2 receptors. When compared to the non-selective antagonist propranolol, this compound offers a more targeted approach for studying β3-adrenergic signaling. In comparison to another selective β3-antagonist, L-748,337, both compounds show high potency, with L-748,337 demonstrating a higher degree of selectivity in the cited studies. The choice between these antagonists will depend on the specific requirements of the research, including the desired level of selectivity and the experimental model. This guide provides researchers with the necessary information to make an informed decision and to design robust experiments for the characterization of β-adrenergic receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of SR59230A with L-749,372 in blocking β3-adrenoceptors
For researchers in pharmacology and drug development, the selection of a specific antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two prominent β3-adrenoceptor antagonists, SR59230A and L-749,372, offering a comprehensive overview of their efficacy, selectivity, and experimental applications.
Quantitative Comparison of Antagonist Efficacy
The binding affinity (Ki) and potency (IC50) are fundamental parameters for evaluating the efficacy of a receptor antagonist. The data presented below, collated from in vitro studies on human β-adrenoceptors, highlights the distinct profiles of SR59230A and L-749,372.
| Parameter | SR59230A | L-749,372 / L-748,337 | Selectivity for β3 vs. β1 | Selectivity for β3 vs. β2 |
| β3-AR IC50 (nM) | 40[1] | - | 10.2-fold | 16.2-fold |
| β1-AR IC50 (nM) | 408[1] | - | ||
| β2-AR IC50 (nM) | 648[1] | - | ||
| β3-AR Ki (nM) | - | 4.0[2] | 97.5-fold | 51-fold |
| β1-AR Ki (nM) | - | 390[2] | ||
| β2-AR Ki (nM) | - | 204[2] |
Note: Data for L-749,372 is often reported using the closely related compound L-748,337. The Ki values presented are for L-748,337.
From this data, it is evident that L-749,372 exhibits a significantly higher binding affinity (lower Ki value) for the β3-adrenoceptor compared to the reported potency of SR59230A (lower IC50 value). Furthermore, L-749,372 demonstrates a greater selectivity for the β3-adrenoceptor over the β1 and β2 subtypes. It is important to note that SR59230A has also been reported to exhibit partial agonist properties in some experimental systems, a factor that should be considered in the interpretation of results.[3][4]
Experimental Methodologies
The determination of the binding affinity and functional antagonism of these compounds relies on standardized in vitro assays. Below are detailed protocols for radioligand binding and functional antagonism assays, which are foundational for characterizing β3-adrenoceptor antagonists.
Radioligand Binding Assay (Competition Assay)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target β3-adrenoceptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable β3-adrenoceptor radioligand (e.g., [³H]-L-748,337) and varying concentrations of the unlabeled antagonist (SR59230A or L-749,372).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to inhibit the functional response of the β3-adrenoceptor, which is typically an increase in intracellular cyclic AMP (cAMP) upon agonist stimulation.
1. Cell Culture and Treatment:
-
Cells stably expressing the human β3-adrenoceptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
The cells are seeded into 96-well plates and allowed to adhere.
-
The cells are then pre-incubated with varying concentrations of the antagonist (SR59230A or L-749,372) for a defined period (e.g., 30 minutes).
2. Agonist Stimulation:
-
Following the pre-incubation with the antagonist, a fixed concentration of a β3-adrenoceptor agonist (e.g., isoproterenol (B85558) or a selective β3 agonist) is added to the wells.
-
The cells are incubated for a further period (e.g., 15-30 minutes) to allow for cAMP production.
3. cAMP Measurement:
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis:
-
The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted.
-
The IC50 value for the antagonist is determined, representing the concentration that produces a 50% inhibition of the maximal agonist response.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams illustrate the β3-adrenoceptor signaling pathway and a typical experimental workflow for comparing antagonists.
References
Navigating the β3-Adrenoceptor: A Comparative Guide to SR59230A Hydrochloride Affinity Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's affinity for its target is paramount. This guide provides a comprehensive comparison of SR59230A hydrochloride's affinity for the β3-adrenoceptor, contextualized by Schild analysis and compared with alternative antagonists. Detailed experimental protocols and visual workflows are presented to support robust pharmacological characterization.
Introduction to SR59230A and the β3-Adrenoceptor
This compound is a well-established antagonist recognized for its selectivity for the β3-adrenoceptor over β1- and β2- subtypes. The β3-adrenoceptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including lipolysis, thermogenesis, and smooth muscle relaxation. Its involvement in metabolic and cardiovascular functions makes it a significant target for therapeutic intervention in conditions such as obesity, type 2 diabetes, and overactive bladder.
The affinity of an antagonist, often expressed as a pA2 value derived from Schild analysis, is a critical parameter for quantifying its potency. A higher pA2 value indicates a greater affinity of the antagonist for the receptor. This guide delves into the Schild analysis of SR59230A, presenting its affinity data alongside those of other β3-adrenoceptor antagonists to offer a comparative perspective for researchers.
Comparative Affinity of β3-Adrenoceptor Antagonists
The potency of SR59230A and other antagonists at the β3-adrenoceptor has been determined in various functional assays. The pA2 value, derived from a Schild plot, provides a quantitative measure of competitive antagonism. A pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1] The following table summarizes the affinity values for SR59230A and comparator compounds.
| Antagonist | Agonist | Tissue/Cell Line | pA2 / pKB Value | Reference |
| SR59230A | Isoprenaline | Human Colonic Circular Smooth Muscle | 8.31 | [2] |
| SR59230A | SR 58611A | Rat Brown Adipose Tissue Membranes | 8.87 ± 0.12 | [3] |
| SR59230A | CGP 12177 | Rat Brown Adipose Tissue Membranes | 8.20 ± 0.15 | [3] |
| SR59230A | BRL 37344 | Rat Colon | 6.9 - 7.5 | [4] |
| SR59230A | (-)-CGP 12177 | Rat Right and Left Atria | 5.1 - 5.4 | [4] |
| L-748,337 | - | Human β3-AR (CHO cells) | Ki = 4 nM | [5] |
| (-)-Bupranolol | (-)-CGP 12177 | Rat Right and Left Atria | 6.4 - 6.8 | [4] |
Note: pKB values are often considered equivalent to pA2 values for competitive antagonists when the Schild plot slope is unity.
In addition to functional antagonism, the selectivity of SR59230A can be observed through its binding affinity (Ki) or inhibitory concentration (IC50) at the different β-adrenoceptor subtypes.
| Compound | β3-AR (IC50/Ki) | β1-AR (IC50/Ki) | β2-AR (IC50/Ki) | Reference |
| SR59230A | 40 nM (IC50) | 408 nM (IC50) | 648 nM (IC50) | [5] |
| L-748,337 | 4 nM (Ki) | ~400 nM (Ki) | ~400 nM (Ki) | [5] |
These data highlight that while SR59230A is a potent β3-adrenoceptor antagonist, its selectivity in relation to β1- and β2-adrenoceptors can be species- and tissue-dependent.[5] For instance, L-748,337 demonstrates a higher selectivity for the human β3-adrenoceptor compared to SR59230A.[5]
Signaling Pathways of the β3-Adrenoceptor
The β3-adrenoceptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests coupling to Gi proteins and involvement of cAMP-independent pathways, such as those involving p38 MAPK.[6] SR59230A, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing agonist binding.
Experimental Protocols
Schild Analysis for Determining Antagonist Affinity (pA2)
Schild analysis is a pharmacological method used to quantify the affinity of a competitive antagonist for its receptor. The analysis involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist.
Materials:
-
Isolated tissue preparation (e.g., human colonic smooth muscle, rat brown adipocytes) or cells expressing the β3-adrenoceptor.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) appropriate for the tissue.
-
A β3-adrenoceptor agonist (e.g., Isoprenaline, BRL 37344).
-
The competitive antagonist to be tested (e.g., this compound).
-
Organ bath or cell culture setup with a system to measure a functional response (e.g., muscle relaxation, cAMP accumulation).
Procedure:
-
Tissue/Cell Preparation: Prepare the isolated tissue or cells and allow them to equilibrate in the physiological salt solution under controlled conditions (e.g., temperature, pH, oxygenation).
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the preparation and measuring the response at each concentration until a maximal response is achieved. This will determine the agonist's EC50 in the absence of the antagonist.
-
Washout: Thoroughly wash the preparation to remove the agonist and allow it to return to baseline.
-
Antagonist Incubation: Incubate the preparation with a fixed concentration of the antagonist (e.g., SR59230A) for a predetermined period to allow for equilibrium to be reached.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: While the antagonist is present, generate a second agonist concentration-response curve. A competitive antagonist will cause a rightward shift in the curve.
-
Repeat with Multiple Antagonist Concentrations: Repeat steps 3-5 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) (y-axis) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) (x-axis). This is the Schild plot.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line.[7][8]
-
Conclusion
The Schild analysis of this compound confirms its potent antagonism at the β3-adrenoceptor, with pA2 values varying depending on the tissue and agonist used. When compared to other antagonists such as L-748,337, considerations of both potency and selectivity are crucial for selecting the appropriate tool compound for a given research question. The provided protocols and workflows offer a standardized approach for researchers to determine and compare the affinity of novel or existing antagonists at the β3-adrenoceptor, ensuring data accuracy and reproducibility in the pursuit of new therapeutic agents.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences between the third cardiac beta-adrenoceptor and the colonic beta 3-adrenoceptor in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPIKESfunc [spikesfunc.github.io]
- 8. neuron.mefst.hr [neuron.mefst.hr]
The Inactive Enantiomer of SR59230A: A Validated Negative Control for β3-Adrenergic Receptor Research
A crucial aspect of rigorous pharmacological research is the use of appropriate negative controls to ensure the specificity of an observed effect. In the study of the β3-adrenoceptor antagonist SR59230A, its inactive (R,R)-enantiomer, SR 59483, serves as an exemplary negative control, enabling researchers to dissect the specific effects mediated by the active (S,S)-enantiomer.
This guide provides a comparative overview of SR59230A and its inactive enantiomer, SR 59483, supported by experimental data. It also details the experimental protocols for key assays used in their characterization and illustrates the signaling pathway of the β3-adrenergic receptor. This information is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.
Performance Comparison: Active vs. Inactive Enantiomers
The primary difference between SR59230A and SR 59483 lies in their ability to antagonize the β3-adrenergic receptor. Experimental data demonstrates that SR59230A is a potent antagonist, while SR 59483 is devoid of significant activity at this receptor. This stereospecificity is fundamental to the use of SR 59483 as a negative control.
A key study investigating their effects on cAMP synthesis in rat brown adipose tissue membranes provides clear quantitative evidence of this difference. In this study, SR59230A effectively antagonized the cAMP synthesis stimulated by the β3-adrenergic receptor agonist SR 58611A, with a pKB value of 8.87 ± 0.12.[1] In stark contrast, the inactive enantiomer, SR 59483, showed no such antagonistic effect.[1]
| Compound | Target | Agonist | Assay | pKB value | Conclusion |
| SR59230A | β3-adrenergic receptor | SR 58611A | cAMP synthesis in rat brown adipose tissue membranes | 8.87 ± 0.12 | Potent Antagonist |
| SR 59483 | β3-adrenergic receptor | SR 58611A | cAMP synthesis in rat brown adipose tissue membranes | No antagonistic effect | Inactive |
Table 1: Comparison of the antagonistic activity of SR59230A and its inactive enantiomer SR 59483 on β3-adrenergic receptor-mediated cAMP synthesis.[1]
Signaling Pathways of the β3-Adrenergic Receptor
SR59230A exerts its effects by binding to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to this receptor can initiate signaling through two primary pathways involving Gs and Gi proteins. The Gs pathway activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Furthermore, β3-adrenergic receptor activation can also stimulate the p38 and Erk1/2 mitogen-activated protein kinase (MAPK) pathways. SR59230A, as an antagonist, blocks these downstream effects when the receptor is stimulated by an agonist.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of SR59230A and its inactive enantiomer.
cAMP Accumulation Assay in Rat Brown Adipose Tissue Membranes
This assay measures the ability of a compound to antagonize agonist-induced cAMP production in membranes prepared from a tissue rich in β3-adrenergic receptors.
Materials:
-
Rat interscapular brown adipose tissue
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2
-
Assay buffer: 75 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 2 mM EGTA, 100 mM NaCl
-
ATP regenerating system: 10 mM phosphocreatine, 50 U/ml creatine (B1669601) phosphokinase
-
[α-³²P]ATP
-
Agonist (e.g., SR 58611A)
-
Antagonist (SR59230A or SR 59483)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brown adipose tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 15 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
cAMP Assay:
-
In a final volume of 100 µl, add the following to microcentrifuge tubes:
-
50 µl of membrane suspension (containing 10-20 µg of protein)
-
10 µl of antagonist (SR59230A or SR 59483) at various concentrations or vehicle.
-
10 µl of agonist (SR 58611A) at a fixed concentration (e.g., EC80).
-
10 µl of ATP regenerating system.
-
10 µl of 1 mM IBMX (to inhibit phosphodiesterases).
-
10 µl of [α-³²P]ATP (approximately 1 µCi).
-
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the reaction by adding 100 µl of a stopping solution (e.g., 2% SDS, 40 mM ATP, 1.3 mM cAMP).
-
Separate [³²P]cAMP from [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated cAMP accumulation for each concentration of the antagonist.
-
Determine the pKB value by fitting the concentration-response data to the appropriate pharmacological model.
-
Western Blot for Phosphorylated p38 and Erk1/2
This protocol is used to assess the activation (phosphorylation) of downstream signaling kinases in response to β3-adrenergic receptor stimulation and its blockade by antagonists.
Materials:
-
Cell line expressing β3-adrenergic receptors (e.g., CHO-K1 cells)
-
Cell culture medium and supplements
-
Agonist (e.g., Isoproterenol)
-
Antagonist (SR59230A or SR 59483)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-Erk1/2, anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with the antagonist (SR59230A or SR 59483) or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with the agonist for a specified time (e.g., 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
By employing SR 59483 as a negative control in these and other experimental paradigms, researchers can confidently attribute the observed effects of SR59230A to its specific interaction with the β3-adrenergic receptor, thereby enhancing the validity and reliability of their findings.
References
Comparative Analysis of SR59230A Hydrochloride's Affinity and Selectivity in Radioligand Binding Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of SR59230A hydrochloride at β-adrenergic receptors. This report provides a comparative analysis with established β-adrenergic ligands, detailed experimental protocols for radioligand binding assays, and visual representations of associated signaling pathways and experimental workflows.
This compound is a well-characterized antagonist, initially identified as a potent and selective ligand for the β3-adrenergic receptor (β3-AR). Understanding its precise affinity and selectivity profile is crucial for its application in research and potential therapeutic development. This guide presents a compilation of radioligand binding assay data to objectively compare the performance of this compound with other widely used β-adrenergic receptor antagonists.
Affinity and Selectivity Profiles: A Comparative Overview
Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor.[1] These assays measure the affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), of a compound for a specific receptor subtype. A lower Ki or IC50 value indicates a higher binding affinity.
The following tables summarize the binding affinities of this compound and a panel of comparator compounds for the three main β-adrenergic receptor subtypes (β1, β2, and β3) and the α1-adrenergic receptor, a common off-target.
Table 1: Binding Affinity (IC50, nM) of this compound and Comparator Compounds at β-Adrenergic Receptors
| Compound | β1-AR | β2-AR | β3-AR | Reference |
| This compound | 408 | 648 | 40 | [2] |
| Propranolol | - | - | - | |
| ICI 118,551 | - | - | - | |
| CGP 20712A | 0.7 | ~7000 | - | [3] |
Table 2: Binding Affinity (Ki, nM) of this compound and Comparator Compounds at Adrenergic Receptors
| Compound | β1-AR | β2-AR | β3-AR | α1-AR | Reference |
| This compound | - | - | - | pKi 6.25-7.3 | [4] |
| Propranolol | - | - | - | - | |
| ICI 118,551 | - | - | - | - | |
| L-748,337 | 390 | 204 | 4.0 | - | [5][6] |
From the data, this compound demonstrates a clear preference for the β3-AR subtype, with approximately 10-fold and 16-fold lower affinity for β1-AR and β2-AR, respectively, based on IC50 values.[2] However, it is noteworthy that SR59230A also exhibits significant affinity for α1-adrenoceptors, a factor that should be considered in experimental design.[4][7]
In comparison, L-748,337 emerges as a more selective β3-AR antagonist with over 97-fold and 51-fold selectivity against β1-AR and β2-AR, respectively.[5][6] CGP 20712A is a highly selective β1-AR antagonist, exhibiting approximately 10,000-fold selectivity over β2-ARs.[3] Propranolol is a non-selective β-blocker, binding with high affinity to both β1- and β2-ARs. ICI 118,551 is a potent and selective β2-AR antagonist.
Experimental Protocols: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a specific adrenergic receptor subtype. This protocol is based on commonly cited methodologies.[1][8][9]
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-dihydroalprenolol for β1/β2-AR, [¹²⁵I]-cyanopindolol for β-ARs, or a subtype-selective radioligand if available).
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the wells.
-
The reaction mixture also includes the prepared cell membranes.
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).[1]
-
The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[8]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of these assays, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive radioligand binding assay.
Caption: β-Adrenergic receptor signaling via the Gs pathway.
Caption: α1-Adrenergic receptor signaling via the Gq pathway.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of alpha 1- and beta 3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
A Comparative Guide to the In Vitro and In Vivo Effects of SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of SR59230A hydrochloride, a well-characterized β3-adrenoceptor antagonist, with other relevant compounds. The information is presented to facilitate objective evaluation of its performance, supported by experimental data and detailed methodologies.
In Vitro Effects of this compound
This compound is primarily recognized as a potent and selective antagonist of the β3-adrenergic receptor. However, its pharmacological profile is nuanced, exhibiting partial agonist activity in some cellular contexts and off-target effects at higher concentrations.
Antagonist Profile
In vitro studies have established the antagonist properties of SR59230A at β-adrenoceptors. Radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation are standard methods to quantify its potency.
Table 1: In Vitro Antagonist Potency of this compound and Alternatives
| Compound | Receptor | Species | Assay Type | Potency (pKi / pA2 / IC50) | Reference |
| SR59230A | β3-adrenoceptor | Human | Radioligand Binding | pKi: ~7.4 (IC50: 40 nM) | [1][2] |
| β1-adrenoceptor | Human | Radioligand Binding | pKi: ~6.4 (IC50: 408 nM) | [1] | |
| β2-adrenoceptor | Human | Radioligand Binding | pKi: ~6.2 (IC50: 648 nM) | [1] | |
| α1-adrenoceptor | Rat | Functional Assay | pKB: ~5.0 | ||
| L-748,337 | β3-adrenoceptor | Human | Radioligand Binding | Ki: 4.0 nM | [3][4][5][6] |
| β1-adrenoceptor | Human | Radioligand Binding | Ki: 390 nM | [3][4][5][6] | |
| β2-adrenoceptor | Human | Radioligand Binding | Ki: 204 nM | [3][5][6] | |
| Propranolol | β1/β2-adrenoceptor | - | - | Non-selective antagonist | [7] |
| Prazosin | α1-adrenoceptor | - | - | Selective antagonist |
Agonist Profile
Interestingly, SR59230A can also behave as a partial or full agonist depending on the signaling pathway and the cellular background. This is a crucial consideration for interpreting experimental results. For instance, while it antagonizes cAMP production, it can stimulate other signaling cascades, such as those leading to increased extracellular acidification rates (ECAR).
Table 2: In Vitro Agonist Effects of this compound
| Assay | Cell Line | Effect | Potency (EC50) | Intrinsic Activity | Reference |
| cAMP Accumulation | 3T3-F442A adipocytes | Antagonist | - | No agonist action | [8] |
| Extracellular Acidification Rate (ECAR) | CHO-K1-β3 | Full Agonist | - | Greater than CL316243 | [8] |
| Smooth Muscle Relaxation | Mouse Ileum | Agonist | - | - | [8] |
| Smooth Muscle Relaxation | Human Colon | Antagonist | pA2: 8.31 | - | [1] |
In Vivo Effects of this compound
In vivo, this compound has been investigated for its effects on various physiological parameters, most notably body temperature and cardiovascular function.
Thermoregulation
SR59230A has been shown to dose-dependently decrease body temperature in rats by inhibiting brown adipose tissue (BAT) thermogenesis.[9] At higher doses, it can also modulate the thermoregulatory effects of other drugs, an effect that may be linked to its α1-adrenoceptor antagonism.
Table 3: In Vivo Effects of this compound on Body Temperature in Rats
| Dose (mg/kg, i.p.) | Effect on Body Temperature | Experimental Model | Reference |
| 1, 5, 10 | Dose-dependent decrease | Conscious Sprague-Dawley rats | [9] |
| 5 | Revealed a marked early hypothermic reaction to MDMA | Conscious mice |
Cardiovascular Effects
The cardiovascular effects of SR59230A have been studied in various animal models. In newborn lambs, it was shown to attenuate the increase in oxygen consumption induced by dopamine, suggesting a role in modulating cardiac efficiency.[10][11][12]
Table 4: In Vivo Cardiovascular Effects of this compound
| Species | Dose | Cardiovascular Parameter | Effect | Reference |
| Newborn Lambs | 5 mg/kg, i.v. | Cardiac Output | Trended to decrease | [10][11] |
| Heart Rate | Trended to decrease | [10][11] | ||
| Systemic Oxygen Consumption (VO2) | Attenuated dopamine-induced increase | [10][11] | ||
| Rats | 10 mg/kg, i.p. | Heart Rate | Transient bradycardia | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments mentioned in this guide.
Radioligand Binding Assay for β-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of SR59230A and other compounds for β-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the β-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [125I]-cyanopindolol).
-
Non-labeled competing ligands (SR59230A, L-748,337, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled competitor (SR59230A or other test compounds) in the presence of the cell membranes.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional antagonist or agonist activity of SR59230A at β-adrenoceptors by measuring its effect on intracellular cAMP levels.
Materials:
-
Whole cells expressing the β-adrenoceptor of interest (e.g., 3T3-F442A adipocytes).
-
β-adrenoceptor agonist (e.g., isoprenaline, CL316243).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
For antagonist studies: Add increasing concentrations of SR59230A followed by a fixed concentration of a β-adrenoceptor agonist.
-
For agonist studies: Add increasing concentrations of SR59230A alone.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the data as a concentration-response curve to determine EC50 (for agonists) or IC50 (for antagonists).
In Vivo Hemodynamic Measurement in Rats
Objective: To evaluate the in vivo cardiovascular effects of SR59230A.
Materials:
-
Anesthetized rats.
-
Pressure-volume (PV) loop catheter.
-
Data acquisition system.
-
This compound solution for injection.
Procedure:
-
Anesthetize the rat and insert the PV loop catheter into the left ventricle via the carotid artery.
-
Allow the animal to stabilize and record baseline hemodynamic parameters (heart rate, blood pressure, cardiac output, etc.).
-
Administer this compound intravenously or intraperitoneally at various doses.
-
Continuously record the hemodynamic parameters for a set period after each dose.
-
Analyze the data to determine the dose-response relationship for the cardiovascular effects of SR59230A.
Visualizations
To aid in the understanding of the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Canonical β-adrenergic receptor signaling pathway.
Caption: A generalized workflow for pharmacological studies.
References
- 1. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 7. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. la-press.net [la-press.net]
SR59230A Hydrochloride: A Comparative Guide to its Adrenergic Receptor Subtype Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of SR59230A hydrochloride across various adrenergic receptor subtypes. The information is intended to assist researchers in designing experiments and interpreting data related to the use of this compound as a selective β3-adrenergic receptor antagonist.
Executive Summary
Data Presentation
The following table summarizes the known binding affinities of this compound for various adrenergic receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/System | Affinity (IC50/Ki) | Reference |
| β3 | SR59230A | Radioligand Binding | - | - | IC50: 40 nM | [1][2][3] |
| β1 | SR59230A | Radioligand Binding | - | - | IC50: 408 nM | [1][2][3] |
| β2 | SR59230A | Radioligand Binding | - | - | IC50: 648 nM | [1][2][3] |
| α1 | SR59230A | [3H]prazosin binding | Rat | Cortical membranes | pKi: 6.6 | [4] |
Note: A lower IC50 or a higher pKi value indicates a higher binding affinity. The pKi of 6.6 for α1-adrenergic receptors corresponds to a Ki value of approximately 251 nM.
Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, such as adrenaline and noradrenaline. Upon ligand binding, they activate distinct intracellular signaling cascades.
Figure 1. Signaling pathways of β- and α1-adrenergic receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., SR59230A) by measuring its ability to displace a radiolabeled ligand from a receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating β-Adrenoceptor Subtypes: A Comparative Guide to SR59230A Hydrochloride and Propranolol
For researchers, scientists, and drug development professionals, the precise differentiation of β-adrenoceptor (β-AR) subtypes is crucial for elucidating physiological processes and for the development of targeted therapeutics. This guide provides an objective comparison of SR59230A hydrochloride and propranolol (B1214883), two key pharmacological tools used to distinguish between β-AR subtypes, supported by experimental data and detailed protocols.
Propranolol, a non-selective β-blocker, has been a cornerstone in cardiovascular medicine and research for decades, acting on both β1- and β2-adrenoceptors.[1][2] In contrast, this compound is recognized for its potent and selective antagonism of the β3-adrenoceptor.[3] This fundamental difference in selectivity forms the basis of their utility in dissecting the individual roles of β-AR subtypes.
Performance Comparison: A Quantitative Overview
The selectivity of this compound and the non-selectivity of propranolol are evident from their binding affinities and potencies at the three main β-adrenoceptor subtypes. The following tables summarize key quantitative data from in vitro studies.
| Compound | β1-adrenoceptor | β2-adrenoceptor | β3-adrenoceptor |
| This compound | IC50: 408 nM[3] | IC50: 648 nM[3] | IC50: 40 nM[3] |
| Propranolol | pKi: ~8.16 - 9.1[4][5] | pKi: ~9.08 - 9.22[4][5] | pKi: ~6.93[4] |
| Table 1: Comparative Binding Affinities (IC50/pKi) of this compound and Propranolol at Human β-Adrenoceptor Subtypes. |
| Compound | Selectivity Profile |
| This compound | Selective β3 antagonist[3] |
| Propranolol | Non-selective β1/β2 antagonist[1][2] |
| Table 2: Selectivity Profile of this compound and Propranolol. |
Signaling Pathways of β-Adrenoceptor Subtypes
The activation of β-adrenoceptors initiates distinct downstream signaling cascades. While all three subtypes can couple to Gs protein and stimulate adenylyl cyclase to produce cyclic AMP (cAMP), there are nuances in their signaling pathways.[6][7]
Figure 1: Simplified signaling pathways of β-adrenoceptor subtypes.
Experimental Protocols
Accurate characterization of this compound and propranolol's effects on β-adrenoceptor subtypes relies on robust experimental methodologies. Below are detailed protocols for key assays.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of SR59230A and propranolol for β1, β2, and β3-adrenoceptors.
Materials:
-
Cell membranes prepared from cells stably expressing human β1, β2, or β3-adrenoceptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).[4]
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Competitors: this compound and propranolol at various concentrations.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add cell membranes, [3H]-CGP 12177 (at a concentration near its Kd), and varying concentrations of the competitor drug (SR59230A or propranolol). For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) is used.[8] The total reaction volume is typically 250 µL.[9]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of the second messenger cAMP.
Objective: To determine the functional antagonism of SR59230A and propranolol at β-adrenoceptors by measuring their ability to inhibit agonist-induced cAMP production.
Materials:
-
Whole cells expressing the desired β-adrenoceptor subtype (e.g., CHO or HEK293 cells).[4][7]
-
Agonist: Isoproterenol (a non-selective β-agonist).
-
Antagonists: this compound and propranolol.
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor™-based).[7][11]
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (SR59230A or propranolol) for a specific duration.
-
Agonist Stimulation: Add a fixed concentration of the agonist (isoproterenol) to stimulate cAMP production. A control group without the agonist is also included.
-
Incubation: Incubate the plate for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different antagonist concentrations. The data can be analyzed using a Schild plot to determine the pA2 value, which represents the affinity of a competitive antagonist.
Figure 3: Experimental workflow for a cAMP functional assay.
Conclusion
The choice between this compound and propranolol for differentiating β-adrenoceptor subtypes is dictated by the specific research question. Propranolol's non-selective blockade of β1 and β2 receptors makes it a valuable tool for studying the combined effects of these two subtypes or for isolating β3-receptor mediated responses when used in conjunction with a β3-agonist. Conversely, SR59230A's high selectivity for the β3-adrenoceptor allows for the precise investigation of β3-specific signaling and function. By employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize these compounds to advance our understanding of β-adrenergic signaling in health and disease.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Kinetic analysis of endogenous β2‐adrenoceptor‐mediated cAMP GloSensor™ responses in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles [frontiersin.org]
A Comparative Guide to Functional Assays for Confirming β3-Adrenoceptor Blockade by SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to confirm the blockade of β3-adrenoceptor (β3-AR) signaling by SR59230A hydrochloride. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative β3-AR antagonists.
Introduction to this compound and β3-Adrenoceptor Signaling
This compound is a potent and selective antagonist of the β3-adrenoceptor, a G-protein coupled receptor predominantly expressed in adipose tissue and involved in the regulation of lipolysis and thermogenesis.[1] Its selectivity for the β3-AR over β1-AR and β2-AR subtypes makes it a valuable tool for studying the physiological and pathological roles of β3-AR signaling.[2] Blockade of this receptor is a critical area of research in metabolic diseases and other conditions.
The activation of β3-AR by an agonist, such as isoproterenol, triggers a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), ultimately leading to the hydrolysis of triglycerides into free fatty acids and glycerol (B35011)—a process known as lipolysis.[4] Functional assays to confirm the blockade of this pathway by an antagonist like this compound typically measure the inhibition of these downstream events.
Comparative Analysis of this compound and Alternatives
This compound exhibits a favorable selectivity profile for the β3-adrenoceptor. However, other potent and selective β3-AR antagonists have been developed, with L-748,337 and L-748,328 being notable examples.[5][6] The following table summarizes the comparative binding affinities and potencies of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki) / Potency (IC50) | Selectivity (fold vs. β3) | Reference |
| This compound | β3-AR | IC50: 40 nM | - | [2] |
| β1-AR | IC50: 408 nM | 10.2 | [2] | |
| β2-AR | IC50: 648 nM | 16.2 | [2] | |
| L-748,337 | β3-AR | Ki: 4.0 nM | - | [7][8] |
| β1-AR | Ki: 390 nM | 97.5 | [7] | |
| β2-AR | Ki: 204 nM | 51 | [7] | |
| L-748,328 | β3-AR | Ki: 3.7 nM | - | [7][9] |
| β1-AR | Ki: 467 nM | 126.2 | [7] | |
| β2-AR | Ki: 99 nM | 26.8 | [7] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. Selectivity is calculated as the ratio of Ki or IC50 for the subtype to that of β3-AR.
Key Functional Assays to Confirm β3-Adrenoceptor Blockade
Two primary functional assays are widely used to confirm the antagonistic activity of compounds like this compound on β3-adrenoceptor signaling: the cAMP accumulation assay and the lipolysis assay.
cAMP Accumulation Assay
This assay directly measures the production of the second messenger, cAMP, following receptor stimulation. An antagonist will inhibit the agonist-induced increase in cAMP levels.
Lipolysis Assay
This assay measures the downstream metabolic effect of β3-AR activation, typically by quantifying the amount of glycerol released from adipocytes. An antagonist will block the agonist-stimulated release of glycerol.
Experimental Protocols
Detailed Protocol for cAMP Accumulation Assay
This protocol is designed for a cell-based assay using a 96-well plate format and a competitive immunoassay for cAMP detection.
Materials:
-
Cells expressing the β3-adrenoceptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS) supplemented with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation
-
β3-adrenoceptor agonist (e.g., Isoproterenol)
-
This compound and other test antagonists
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well cell culture plates
-
Multimode plate reader
Procedure:
-
Cell Culture: Culture the β3-AR expressing cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Antagonist Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add the desired concentrations of this compound or other antagonists, diluted in stimulation buffer, to the respective wells.
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the β3-adrenoceptor agonist (e.g., Isoproterenol at a concentration that elicits a submaximal response, such as EC80) to all wells except the negative control.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Perform the competitive immunoassay as per the kit protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate using a multimode plate reader at the appropriate wavelength(s) for the chosen assay technology.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the agonist response in the presence of different antagonist concentrations to determine the IC50 of the antagonist.
-
Detailed Protocol for Lipolysis Assay (Glycerol Release)
This protocol is designed for measuring glycerol release from differentiated adipocytes (e.g., 3T3-L1 cells) in a 96-well plate format.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 4% fatty acid-free BSA and 5 mM glucose)
-
Lipolysis Wash Buffer
-
β3-adrenoceptor agonist (e.g., Isoproterenol)
-
This compound and other test antagonists
-
Glycerol assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Adipocyte Culture and Differentiation: Grow and differentiate pre-adipocytes (e.g., 3T3-L1) in a 96-well plate until lipid droplets are clearly visible.
-
Cell Washing:
-
Gently wash the differentiated adipocytes twice with Lipolysis Wash Buffer.[10]
-
Remove the final wash and replace it with Lipolysis Assay Buffer.
-
-
Antagonist Pre-incubation:
-
Add the desired concentrations of this compound or other antagonists to the respective wells.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Sample Collection:
-
Carefully collect a known volume of the culture medium from each well.
-
-
Glycerol Measurement:
-
Perform the glycerol assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a detectable colorimetric or fluorescent product.
-
Generate a standard curve using known concentrations of glycerol.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence of the samples and standards.
-
Calculate the concentration of glycerol in each sample from the standard curve.
-
Plot the agonist-stimulated glycerol release in the presence of different antagonist concentrations to determine the IC50 of the antagonist.
-
Visualizing Signaling Pathways and Experimental Workflows
Conclusion
The functional assays described in this guide, namely the cAMP accumulation and lipolysis assays, provide robust and reliable methods for confirming the blockade of β3-adrenoceptor signaling by this compound. The choice of assay may depend on the specific research question and available resources. For direct assessment of receptor-proximal signaling, the cAMP assay is ideal. For evaluating the downstream metabolic consequences, the lipolysis assay is more appropriate. When comparing the performance of SR59230A to alternatives such as L-748,337 and L-748,328, it is crucial to consider their respective potencies and selectivity profiles to select the most suitable tool for a given experimental context.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 5. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 6. (Open Access) Potent and selective human beta(3)-adrenergic receptor antagonists. (1999) | Mari R. Candelore | 140 Citations [scispace.com]
- 7. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of SR59230A and Cyanopindolol in Beta-Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key ligands used in beta-adrenoceptor research: SR59230A and cyanopindolol (B1197883). The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs by offering a side-by-side comparison of their binding profiles, functional activities, and the experimental protocols used for their characterization.
Introduction to SR59230A and Cyanopindolol
SR59230A is recognized primarily as a selective antagonist of the β3-adrenoceptor.[1] It has been instrumental in elucidating the physiological and pathological roles of the β3-adrenoceptor, particularly in tissues such as brown adipose tissue where it is involved in thermogenesis.[2]
Cyanopindolol , and its iodinated form, iodocyanopindolol, is a non-selective β-adrenoceptor antagonist with high affinity for both β1 and β2 subtypes.[3] Notably, cyanopindolol also exhibits high affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors, a property that requires careful consideration in experimental design.[4][5] Its radiolabeled version, [¹²⁵I]iodocyanopindolol, is a widely used radioligand for quantifying β-adrenoceptors in various tissues.[3]
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of SR59230A and cyanopindolol for various beta-adrenoceptor subtypes. Data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: Beta-Adrenoceptor Binding Affinities (Ki in nM)
| Compound | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Primary Reference(s) |
| SR59230A | >1000 | >1000 | ~13.5 | [1] |
| Cyanopindolol | ~0.045 | ~0.010 | ~0.440 | [6] |
Note: Ki values can vary depending on the experimental conditions, tissue, and cell line used. The data presented here are representative values.
Table 2: Functional Antagonist Potency (pKB / pA2)
| Compound | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Primary Reference(s) |
| SR59230A | Not active | Not active | 8.20 - 8.87 | [1] |
| Cyanopindolol | High Potency | High Potency | Potent Antagonist | [7][8] |
pKB and pA2 are measures of antagonist potency. Higher values indicate greater potency.
Table 3: Selectivity Profile
| Compound | Primary Target(s) | Secondary Target(s) | Key Characteristics |
| SR59230A | β3-Adrenoceptor | Low affinity for β1 and β2 | Selective β3 antagonist |
| Cyanopindolol | β1 & β2-Adrenoceptors | 5-HT1A & 5-HT1B Receptors, β3-Adrenoceptor | Non-selective β-blocker with significant serotonin receptor affinity |
Signaling Pathways and Experimental Workflows
Beta-Adrenoceptor Signaling Pathway
Activation of β-adrenoceptors initiates a signaling cascade predominantly through G proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.
Caption: Generalized β-adrenoceptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a β-adrenoceptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is adapted from standard methods for determining the binding affinity of unlabeled ligands by competition with a radiolabeled ligand.[9][10]
1. Membrane Preparation:
-
Harvest cells expressing the β-adrenoceptor of interest.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
50 µL of a fixed concentration of radioligand (e.g., [¹²⁵I]iodocyanopindolol at a concentration near its Kd).
-
50 µL of varying concentrations of the unlabeled test compound (SR59230A or cyanopindolol).
-
100 µL of the prepared cell membranes (containing a consistent amount of protein, e.g., 10-50 µg).
-
-
For total binding, replace the unlabeled compound with assay buffer.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay Protocol
This protocol outlines a method to measure the functional effect of SR59230A and cyanopindolol on adenylyl cyclase activity.[11][12]
1. Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
2. Adenylyl Cyclase Reaction:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
ATP (e.g., 0.1 mM).
-
A small amount of [α-³²P]ATP as a tracer.
-
An ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
A phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
MgCl₂ (e.g., 5 mM).
-
GTP (e.g., 10 µM) to facilitate G protein coupling.
-
-
To test for antagonist activity, pre-incubate the membranes with varying concentrations of SR59230A or cyanopindolol.
-
Initiate the reaction by adding a β-adrenoceptor agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.
-
For basal activity, omit the agonist.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
3. Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).
-
Add [³H]cAMP to monitor the recovery during the separation steps.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
4. Quantification and Data Analysis:
-
Measure the radioactivity of the eluted [³²P]cAMP and the recovery of [³H]cAMP using a liquid scintillation counter.
-
Calculate the rate of cAMP production (e.g., in pmol/min/mg protein).
-
For antagonist studies, plot the percentage of agonist-stimulated adenylyl cyclase activity against the antagonist concentration to determine the IC₅₀ and subsequently the pA₂ or pKB value.
Conclusion
SR59230A and cyanopindolol are valuable pharmacological tools with distinct profiles. SR59230A offers high selectivity for the β3-adrenoceptor, making it ideal for studies focused on this specific subtype. In contrast, cyanopindolol is a potent, non-selective β-adrenoceptor antagonist that also interacts with serotonin receptors. This broader activity profile necessitates careful experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific research question and the desired level of receptor subtype selectivity. The provided experimental protocols offer a foundation for the robust characterization of these and other β-adrenoceptor ligands.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective beta-antagonists are equally and highly potent at 5-HT sites in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of cyanopindolol analogues active at the beta 3-adrenoceptor in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Adenylate cyclase response to beta-adrenergic agonists in heart and brown adipose tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SR59230A Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SR59230A hydrochloride, a potent and selective β3-adrenoceptor antagonist used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Essential Safety Precautions
While this compound is not classified as a hazardous substance, it is imperative to handle it with care, employing standard laboratory safety protocols.[1] Always use personal protective equipment (PPE) to avoid direct contact.[1] In case of accidental exposure, follow the first aid measures outlined below.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use protective gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 361.91 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in Water | 2.5 mg/mL (6.91 mM) | [3] |
| Solubility in DMSO | 250 mg/mL (690.78 mM) | [3] |
| Recommended Storage | 4°C, sealed away from moisture and direct light | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its waste should always be conducted in accordance with local, state, and federal regulations.[1]
1. Unused or Expired Product:
- Solid Form:
- Ensure the product is in a clearly labeled, sealed container.
- Consult your institution's environmental health and safety (EHS) office for guidance on chemical waste disposal.
- Dispose of the sealed container in a designated chemical waste receptacle.
- Solutions:
- Do not pour solutions down the drain.[1]
- Absorb the liquid with an inert material such as vermiculite, dry sand, or a universal binder.[1]
- Place the absorbed material into a sealed, labeled container for chemical waste.
- Decontaminate the container and any surfaces that came into contact with the solution using alcohol.[1]
2. Contaminated Materials (e.g., pipette tips, gloves, labware):
- Collect all contaminated disposable materials in a designated, sealed waste bag or container.
- Label the container clearly as chemical waste.
- Dispose of the container according to your institution's chemical waste disposal procedures.
3. Spill Cleanup:
- Ensure adequate ventilation. [1]
- Wear appropriate PPE. [1]
- For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected solid into a sealed, labeled container for chemical waste.
- For liquid spills: Cover the spill with an absorbent, non-combustible material (e.g., sand, diatomite).[1] Once fully absorbed, collect the material into a sealed, labeled container for chemical waste.
- Decontaminate the spill area with alcohol and wipe clean.[1]
- Dispose of all cleanup materials as chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
